molecular formula C19H22N2O3S B15622533 O-Desacetyl-N-desmethyl Diltiazem-d3

O-Desacetyl-N-desmethyl Diltiazem-d3

Cat. No.: B15622533
M. Wt: 361.5 g/mol
InChI Key: HNXJRKQNTGIDDU-HEROLIRQSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

O-Desacetyl-N-desmethyl Diltiazem-d3 is a useful research compound. Its molecular formula is C19H22N2O3S and its molecular weight is 361.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C19H22N2O3S

Molecular Weight

361.5 g/mol

IUPAC Name

(2S,3S)-3-hydroxy-2-(4-methoxyphenyl)-5-[2-(trideuteriomethylamino)ethyl]-2,3-dihydro-1,5-benzothiazepin-4-one

InChI

InChI=1S/C19H22N2O3S/c1-20-11-12-21-15-5-3-4-6-16(15)25-18(17(22)19(21)23)13-7-9-14(24-2)10-8-13/h3-10,17-18,20,22H,11-12H2,1-2H3/t17-,18+/m1/s1/i1D3

InChI Key

HNXJRKQNTGIDDU-HEROLIRQSA-N

Origin of Product

United States

Foundational & Exploratory

O-Desacetyl-N-desmethyl Diltiazem-d3: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of O-Desacetyl-N-desmethyl Diltiazem-d3, a deuterated metabolite of the calcium channel blocker Diltiazem (B1670644). This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical structure, physicochemical properties, and relevant experimental protocols.

Core Concepts: Chemical Structure and Properties

This compound is the stable isotope-labeled form of O-Desacetyl-N-desmethyl Diltiazem, a phase I metabolite of Diltiazem. The deuterium (B1214612) labeling (d3) is typically on the N-methyl group, providing a valuable internal standard for pharmacokinetic and metabolic studies.

Below is a diagram illustrating the chemical structure of this compound.

Caption: 2D representation of this compound.

Physicochemical Data

The following table summarizes the key quantitative data for this compound and its non-deuterated analog for easy comparison.

PropertyThis compoundO-Desacetyl-N-desmethyl DiltiazemReference
IUPAC Name (2S,3S)-3-hydroxy-2-(4-methoxyphenyl)-5-[2-[methyl(trideuteriomethyl)amino]ethyl]-2,3-dihydro-1,5-benzothiazepin-4-one(2S,3S)-3-hydroxy-2-(4-methoxyphenyl)-5-[2-(methylamino)ethyl]-2,3-dihydro-1,5-benzothiazepin-4-one[1]
CAS Number 86408-44-8 (Unlabeled)81353-09-5[2][3]
Molecular Formula C₁₉H₁₉D₃N₂O₃SC₁₉H₂₂N₂O₃S[2][3]
Molecular Weight 361.47 g/mol 358.45 g/mol [2][3]
Melting Point Not explicitly available134-136°C (decomposes)[3]
Appearance Pale Yellow SolidPale Yellow to Light Tan Solid[3]
Solubility Soluble in Chloroform and DMSOSoluble in Chloroform[4]

Experimental Protocols

This section details representative experimental protocols for the synthesis and analysis of this compound, compiled from established methods for related compounds.

Synthesis Protocol (Representative)

The synthesis of this compound can be conceptualized in two main stages: the synthesis of the unlabeled precursor, O-Desacetyl-N-desmethyl Diltiazem, followed by the introduction of the deuterium label.

G Synthetic Workflow for this compound start Start with Diltiazem Precursor step1 Step 1: Hydrolysis of Acetyl Group (O-deacetylation) start->step1 step2 Step 2: Demethylation of Tertiary Amine (N-demethylation) step1->step2 intermediate O-Desacetyl-N,N-didesmethyl Diltiazem step2->intermediate step3 Step 3: Monomethylation with Deuterated Reagent (e.g., CD3I or (CD3)2SO4) intermediate->step3 product This compound step3->product purification Purification (e.g., HPLC) product->purification analysis Analysis (NMR, MS) purification->analysis

Caption: Representative synthetic workflow.

Step 1: Synthesis of O-Desacetyl-N-desmethyl Diltiazem (Unlabeled Precursor)

A common route to O-Desacetyl-N-desmethyl Diltiazem involves the hydrolysis of the acetyl group and demethylation of the tertiary amine of Diltiazem. This can be achieved through various published methods for the synthesis of Diltiazem metabolites.

Step 2: Deuterium Labeling of the N-methyl Group

The introduction of the trideuteriomethyl group can be accomplished via N-methylation of the corresponding N-desmethyl precursor with a deuterated methylating agent.

  • Reaction: The N-desmethyl metabolite is reacted with a deuterated methylating agent, such as iodomethane-d3 (B117434) (CD₃I) or dimethyl-d6 sulfate (B86663) ((CD₃)₂SO₄), in the presence of a suitable base (e.g., potassium carbonate) and a polar aprotic solvent (e.g., acetonitrile).

  • Reaction Conditions: The reaction is typically stirred at room temperature or slightly elevated temperatures until completion, monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, the reaction mixture is worked up by quenching with water and extracting the product with an organic solvent. The crude product is then purified using column chromatography or preparative High-Performance Liquid Chromatography (HPLC) to yield this compound.

Analytical Protocol: LC-MS/MS Method

The following is a representative Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of O-Desacetyl-N-desmethyl Diltiazem and its deuterated internal standard in biological matrices.

Chromatographic Conditions:

  • Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm) is commonly used.

  • Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is employed. A typical mobile phase composition could be a gradient of acetonitrile and 10 mM ammonium acetate.

  • Flow Rate: A flow rate of 0.2-0.5 mL/min is generally suitable.

  • Column Temperature: The column is typically maintained at a constant temperature, for example, 40°C.

  • Injection Volume: A small injection volume, such as 5-10 µL, is used.

Mass Spectrometric Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in the positive ion mode is typically used.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for selective and sensitive quantification.

  • MRM Transitions:

    • O-Desacetyl-N-desmethyl Diltiazem: The precursor ion would be the protonated molecule [M+H]⁺, and the product ion would be a characteristic fragment.

    • This compound: The precursor ion will be [M+H]⁺ with a +3 Da shift compared to the unlabeled analyte, and the product ion will also show a corresponding mass shift if the deuterium is retained in the fragment.

  • Instrument Parameters: Parameters such as declustering potential, collision energy, and cell exit potential are optimized for each analyte to achieve maximum sensitivity.

Signaling Pathway of Diltiazem

Diltiazem, the parent drug of O-Desacetyl-N-desmethyl Diltiazem, is a non-dihydropyridine calcium channel blocker. Its primary mechanism of action involves the inhibition of L-type calcium channels, leading to a reduction in calcium influx into cardiac and vascular smooth muscle cells.[5][6] This action results in vasodilation and a decrease in heart rate and contractility. The metabolites of diltiazem, including the O-desacetyl-N-desmethyl derivative, may also contribute to the overall pharmacological effect.

The following diagram illustrates the signaling pathway affected by Diltiazem.

G Diltiazem's Mechanism of Action on L-type Calcium Channels cluster_cell Cardiomyocyte / Vascular Smooth Muscle Cell cluster_effects Physiological Effects diltiazem Diltiazem l_type L-type Calcium Channel diltiazem->l_type Inhibits ca_influx Ca2+ Influx l_type->ca_influx Mediates ca_intracellular [Ca2+]i ca_influx->ca_intracellular Increases calmodulin Calmodulin ca_intracellular->calmodulin Activates mlck Myosin Light Chain Kinase (MLCK) calmodulin->mlck Activates myosin Myosin Light Chain mlck->myosin Phosphorylates contraction Muscle Contraction myosin->contraction Leads to vasodilation Vasodilation contraction->vasodilation decreased_hr Decreased Heart Rate contraction->decreased_hr decreased_contractility Decreased Contractility contraction->decreased_contractility

Caption: Diltiazem signaling pathway.

This guide provides a comprehensive technical overview of this compound. The information presented is intended to support the research and development efforts of professionals in the pharmaceutical and scientific communities. For specific applications, further optimization of the described protocols may be necessary.

References

Synthesis of O-Desacetyl-N-desmethyl Diltiazem-d3: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of a plausible synthetic route for O-Desacetyl-N-desmethyl Diltiazem-d3, a deuterated metabolite of Diltiazem. The synthesis involves a multi-step process commencing with the commercially available drug, Diltiazem hydrochloride. The key transformations include N-demethylation, O-deacetylation, and a final selective N-methylation using a deuterated reagent. This document outlines the experimental protocols, summarizes quantitative data, and provides visualizations of the synthetic pathway and experimental workflow.

Synthetic Strategy

The proposed synthetic pathway for this compound is a three-step process starting from Diltiazem. This strategy is designed to first create the core scaffold of the target molecule, O-Desacetyl-N,N-didesmethyl Diltiazem, followed by the selective introduction of the deuterated methyl group.

The proposed three-step synthesis is as follows:

  • Step 1: N-Demethylation of Diltiazem. The initial step involves the removal of one of the N-methyl groups from the dimethylaminoethyl side chain of Diltiazem.

  • Step 2: O-Deacetylation. The second step is the hydrolysis of the acetate (B1210297) ester at the C3 position of the benzothiazepine (B8601423) ring to yield the corresponding alcohol.

  • Step 3: Selective N-Methylation-d3. The final step is the selective methylation of the secondary amine with a deuterated methylating agent to introduce the trideuteromethyl (d3) group.

This route is advantageous as it utilizes a readily available starting material and proceeds through key intermediates that are documented in the literature, albeit in different contexts.

Experimental Protocols

Detailed methodologies for each key step in the synthesis are provided below. These protocols are based on established chemical transformations adapted for this specific synthesis.

Step 1: Synthesis of N-desmethyl Diltiazem

The N-demethylation of Diltiazem can be achieved using various reagents. A common method involves the use of cyanogen (B1215507) bromide in a von Braun reaction, followed by hydrolysis.

Materials:

Reagent/SolventFormulaMolar Mass ( g/mol )
Diltiazem HydrochlorideC₂₂H₂₆N₂O₄S·HCl450.98
Cyanogen BromideCNBr105.92
Chloroform (B151607)CHCl₃119.38
Sodium BicarbonateNaHCO₃84.01
Hydrochloric Acid (conc.)HCl36.46
Methanol (B129727)CH₃OH32.04
Diethyl Ether(C₂H₅)₂O74.12

Procedure:

  • A solution of Diltiazem hydrochloride (1 eq) in chloroform is neutralized with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, dried over anhydrous sodium sulfate (B86663), and the solvent is removed under reduced pressure to yield free Diltiazem.

  • The resulting Diltiazem is dissolved in dry chloroform and cooled to 0 °C.

  • Cyanogen bromide (1.1 eq) dissolved in dry chloroform is added dropwise to the cooled solution with stirring.

  • The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours.

  • The solvent is evaporated, and the residue is refluxed with a solution of concentrated hydrochloric acid in methanol for 4-6 hours.

  • The reaction mixture is cooled, and the solvent is removed in vacuo.

  • The residue is dissolved in water and washed with diethyl ether.

  • The aqueous layer is basified with a suitable base (e.g., NaOH) to pH 9-10 and extracted with chloroform.

  • The combined organic extracts are dried over anhydrous sodium sulfate and concentrated to give N-desmethyl Diltiazem.

  • Purification is achieved by column chromatography on silica (B1680970) gel.

Quantitative Data (Estimated):

ParameterValue
Yield60-70%
Purity (HPLC)>95%
Step 2: Synthesis of O-Desacetyl-N-desmethyl Diltiazem

The hydrolysis of the acetyl group can be performed under basic or acidic conditions. Basic hydrolysis is often preferred to avoid potential side reactions.

Materials:

Reagent/SolventFormulaMolar Mass ( g/mol )
N-desmethyl DiltiazemC₂₁H₂₄N₂O₄S400.50
Sodium Hydroxide (B78521)NaOH40.00
MethanolCH₃OH32.04
WaterH₂O18.02
Hydrochloric Acid (1M)HCl36.46
Ethyl AcetateC₄H₈O₂88.11

Procedure:

  • N-desmethyl Diltiazem (1 eq) is dissolved in a mixture of methanol and water.

  • An aqueous solution of sodium hydroxide (2-3 eq) is added, and the mixture is stirred at room temperature for 2-4 hours.

  • The reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • The methanol is removed under reduced pressure.

  • The aqueous residue is neutralized with 1M hydrochloric acid.

  • The product is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield O-Desacetyl-N-desmethyl Diltiazem.

  • Further purification can be performed by recrystallization or column chromatography.

Quantitative Data (Estimated):

ParameterValue
Yield85-95%
Purity (HPLC)>97%
Step 3: Synthesis of this compound

The final step involves the selective N-methylation of the secondary amine with deuterated methyl iodide.

Materials:

Reagent/SolventFormulaMolar Mass ( g/mol )
O-Desacetyl-N-desmethyl DiltiazemC₁₉H₂₂N₂O₃S358.46
Deuterated Methyl Iodide (d3)CD₃I144.96
Potassium CarbonateK₂CO₃138.21
AcetonitrileCH₃CN41.05

Procedure:

  • O-Desacetyl-N-desmethyl Diltiazem (1 eq) is dissolved in dry acetonitrile.

  • Anhydrous potassium carbonate (2-3 eq) is added to the solution.

  • Deuterated methyl iodide (1.1 eq) is added, and the reaction mixture is stirred at room temperature for 12-24 hours.

  • The reaction progress is monitored by TLC or LC-MS.

  • After completion, the solid is filtered off, and the solvent is removed under reduced pressure.

  • The residue is dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate and concentrated.

  • The crude product is purified by preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.

Quantitative Data (Estimated):

ParameterValue
Yield50-60%
Purity (HPLC)>98%
Isotopic Purity (MS)>98% (d3)

Data Presentation

The following table summarizes the key intermediates and the final product of the synthesis.

CompoundMolecular FormulaMolar Mass ( g/mol )Key Transformations
DiltiazemC₂₂H₂₆N₂O₄S414.52Starting Material
N-desmethyl DiltiazemC₂₁H₂₄N₂O₄S400.50N-Demethylation
O-Desacetyl-N-desmethyl DiltiazemC₁₉H₂₂N₂O₃S358.46O-Deacetylation
This compoundC₂₀H₂₁D₃N₂O₃S361.48N-Methylation-d3

Mandatory Visualization

Synthetic Pathway

Synthesis_Pathway Diltiazem Diltiazem N_desmethyl_Diltiazem N-desmethyl Diltiazem Diltiazem->N_desmethyl_Diltiazem Step 1: N-Demethylation O_Desacetyl_N_desmethyl_Diltiazem O-Desacetyl-N-desmethyl Diltiazem N_desmethyl_Diltiazem->O_Desacetyl_N_desmethyl_Diltiazem Step 2: O-Deacetylation Final_Product O-Desacetyl-N-desmethyl Diltiazem-d3 O_Desacetyl_N_desmethyl_Diltiazem->Final_Product Step 3: N-Methylation-d3

Caption: Synthetic route for this compound.

Experimental Workflow

Experimental_Workflow cluster_step1 Step 1: N-Demethylation cluster_step2 Step 2: O-Deacetylation cluster_step3 Step 3: N-Methylation-d3 s1_start Start with Diltiazem s1_reaction Reaction with CNBr s1_start->s1_reaction s1_hydrolysis Hydrolysis s1_reaction->s1_hydrolysis s1_workup Work-up & Purification s1_hydrolysis->s1_workup s1_product N-desmethyl Diltiazem s1_workup->s1_product s2_start N-desmethyl Diltiazem s2_reaction Basic Hydrolysis s2_start->s2_reaction s2_workup Work-up & Purification s2_reaction->s2_workup s2_product O-Desacetyl-N-desmethyl Diltiazem s2_workup->s2_product s3_start O-Desacetyl-N-desmethyl Diltiazem s3_reaction Reaction with CD3I s3_start->s3_reaction s3_workup Work-up & Purification s3_reaction->s3_workup s3_product Final Product (d3) s3_workup->s3_product

Caption: Workflow for the synthesis of the target molecule.

O-Desacetyl-N-desmethyl Diltiazem-d3 physical properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical properties, analytical methodologies, and relevant biological pathways associated with O-Desacetyl-N-desmethyl Diltiazem-d3. This deuterated isotopologue of a primary diltiazem (B1670644) metabolite serves as a crucial internal standard for pharmacokinetic and metabolic studies, enabling precise quantification in complex biological matrices.

Core Physical and Chemical Properties

This compound is a stable, isotopically labeled derivative of the active metabolite of diltiazem. The incorporation of three deuterium (B1214612) atoms on the N-desmethyl group provides a distinct mass signature for mass spectrometry-based analysis without significantly altering its chemical behavior.

Quantitative Physical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. These properties are essential for its handling, storage, and application in analytical methods.

PropertyValueSource
Molecular Formula C₁₉H₁₉D₃N₂O₃S[1][2]
Molecular Weight 361.47 g/mol [1][2][3]
CAS Number (Unlabeled) 86408-44-8[1][2]
Appearance Pale Yellow Solid[4]
Melting Point 84-86 °C[4]
Solubility Soluble in Chloroform, Methanol, and Dimethyl Sulfoxide (DMSO)[4]
Storage Temperature -20°C[1][2]

Experimental Protocols

Detailed methodologies are critical for the accurate determination of physical properties and for the effective use of this compound as an internal standard. The following sections outline standardized protocols.

Determination of Melting Point

The melting point of this compound can be determined using the capillary method with a calibrated melting point apparatus.

Materials:

  • This compound sample

  • Capillary tubes (sealed at one end)

  • Melting point apparatus

  • Thermometer (calibrated)

  • Mortar and pestle

Procedure:

  • Ensure the this compound sample is completely dry. If necessary, dry under vacuum.

  • Grind a small amount of the sample into a fine powder using a mortar and pestle.

  • Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end gently on a hard surface.

  • Place the capillary tube in the heating block of the melting point apparatus.

  • Heat the block at a rate of 10-15 °C per minute until the temperature is about 20 °C below the expected melting point.

  • Reduce the heating rate to 1-2 °C per minute to allow for accurate observation.

  • Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire solid has melted (completion of melting). The range between these two temperatures is the melting point range.[5][6][7]

Solubility Assessment (Shake-Flask Method)

The equilibrium solubility of this compound in various solvents can be determined using the shake-flask method, a gold standard for solubility measurement.[8][9][10]

Materials:

  • This compound sample

  • Selected solvents (e.g., water, phosphate-buffered saline pH 7.4, methanol, chloroform)

  • Glass vials with screw caps

  • Shaking incubator or orbital shaker set at 37 ± 1 °C

  • Centrifuge

  • Analytical balance

  • Validated analytical method for quantification (e.g., HPLC-UV or LC-MS/MS)

Procedure:

  • Add an excess amount of this compound to a glass vial. The excess solid should be visible.

  • Add a known volume of the desired solvent to the vial.

  • Seal the vial and place it in a shaking incubator at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After incubation, visually inspect the vials to confirm the presence of undissolved solid.

  • Centrifuge the samples at a high speed to separate the undissolved solid from the supernatant.

  • Carefully withdraw an aliquot of the clear supernatant.

  • Dilute the supernatant with an appropriate solvent and quantify the concentration of this compound using a validated analytical method.

Quantification by LC-MS/MS in Biological Matrices

This compound is primarily used as an internal standard for the quantification of O-Desacetyl-N-desmethyl Diltiazem and other diltiazem metabolites in biological samples. The following is a representative LC-MS/MS protocol.[11][12]

Materials:

  • Biological matrix (e.g., human plasma)

  • This compound (as internal standard)

  • Analyte(s) of interest (e.g., O-Desacetyl-N-desmethyl Diltiazem)

  • Acetonitrile (B52724) or other suitable protein precipitation solvent

  • Formic acid

  • Water, HPLC grade

  • LC-MS/MS system with a C18 reversed-phase column

Procedure:

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma sample, add a known amount of this compound solution in acetonitrile.

    • Vortex the mixture to precipitate proteins.

    • Centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a clean vial for analysis.

  • LC-MS/MS Analysis:

    • Inject the prepared sample onto the LC-MS/MS system.

    • Perform chromatographic separation on a C18 column using a gradient elution with a mobile phase consisting of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

    • Detect the analyte and the internal standard using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode. The specific precursor-to-product ion transitions for both the analyte and the deuterated internal standard should be optimized.

  • Quantification:

    • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration.

    • Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Signaling Pathways and Experimental Workflows

Visualizing the context in which this compound is utilized is crucial for a comprehensive understanding. The following diagrams, rendered using Graphviz, illustrate the metabolic pathway of diltiazem and a typical experimental workflow for a pharmacokinetic study.

Diltiazem Diltiazem N_Desmethyl_Diltiazem N-Desmethyl Diltiazem Diltiazem->N_Desmethyl_Diltiazem N-Demethylation (CYP3A4) O_Desacetyl_Diltiazem O-Desacetyl Diltiazem Diltiazem->O_Desacetyl_Diltiazem Deacetylation O_Desacetyl_N_Desmethyl_Diltiazem O-Desacetyl-N-desmethyl Diltiazem N_Desmethyl_Diltiazem->O_Desacetyl_N_Desmethyl_Diltiazem Deacetylation O_Desacetyl_Diltiazem->O_Desacetyl_N_Desmethyl_Diltiazem N-Demethylation (CYP3A4) Further_Metabolites Further Metabolites O_Desacetyl_N_Desmethyl_Diltiazem->Further_Metabolites Further Metabolism cluster_0 Sample Collection and Preparation cluster_1 Analysis and Data Processing Animal_Dosing Animal Dosing with Diltiazem Blood_Sampling Blood Sampling at Time Points Animal_Dosing->Blood_Sampling Plasma_Separation Plasma Separation Blood_Sampling->Plasma_Separation Spiking_IS Spike Plasma with This compound Plasma_Separation->Spiking_IS Protein_Precipitation Protein Precipitation Spiking_IS->Protein_Precipitation LC_MSMS_Analysis LC-MS/MS Analysis Protein_Precipitation->LC_MSMS_Analysis Peak_Integration Peak Integration and Area Ratio Calculation LC_MSMS_Analysis->Peak_Integration Concentration_Determination Concentration Determination from Calibration Curve Peak_Integration->Concentration_Determination PK_Parameter_Calculation Pharmacokinetic Parameter Calculation (AUC, Cmax, t1/2) Concentration_Determination->PK_Parameter_Calculation

References

O-Desacetyl-N-desmethyl Diltiazem-d3: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-Desacetyl-N-desmethyl Diltiazem-d3 is a stable, deuterium-labeled isotopologue of O-Desacetyl-N-desmethyl Diltiazem (B1670644), a metabolite of the widely prescribed calcium channel blocker, Diltiazem. Its primary application in research and drug development is as an internal standard for the quantitative analysis of diltiazem and its metabolites in biological matrices by mass spectrometry. The incorporation of three deuterium (B1214612) atoms provides a distinct mass shift, enabling precise and accurate quantification through isotope dilution mass spectrometry, without altering the chemical properties of the molecule. This technical guide provides a comprehensive overview of its properties, analytical applications, and the metabolic pathways of its parent compound.

Chemical and Physical Properties

This compound is structurally identical to its unlabeled counterpart, with the exception of the three deuterium atoms. This isotopic substitution results in a nominal mass increase of 3 Da.

PropertyValue
Chemical Name (2S,3S)-3-hydroxy-2-(4-methoxyphenyl)-5-(2-(methylamino-d3)ethyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one
Molecular Formula C₁₉H₁₉D₃N₂O₃S
Molecular Weight 361.49 g/mol
Appearance Pale yellow solid
CAS Number Not available (unlabeled is 86408-44-8)
Solubility Soluble in methanol, acetonitrile, and DMSO

Synthesis

The synthesis of this compound involves the preparation of the unlabeled metabolite followed by or during which deuterium is incorporated. A general synthetic approach for diltiazem metabolites has been described, and the introduction of the d3-methylamino group is a key step for this specific isotopologue.

Conceptual Synthesis Workflow:

A Starting Material (e.g., Diltiazem precursor) B Introduction of the side chain precursor A->B C N-demethylation B->C D Deacetylation C->D E N-methylation with deuterated methyl source (e.g., CD3I) D->E F Purification (e.g., HPLC) E->F G O-Desacetyl-N-desmethyl Diltiazem-d3 F->G A Plasma Sample Collection B Addition of Internal Standard (this compound) A->B C Protein Precipitation B->C D Centrifugation C->D E Supernatant Evaporation D->E F Reconstitution E->F G LC-MS/MS Analysis F->G H Data Processing and Quantification G->H Diltiazem Diltiazem NDesmethyl N-desmethyl Diltiazem Diltiazem->NDesmethyl CYP3A4 ODesacetyl O-desacetyl Diltiazem Diltiazem->ODesacetyl Esterases Target O-Desacetyl-N-desmethyl Diltiazem NDesmethyl->Target Esterases ODesacetyl->Target CYP3A4

O-Desacetyl-N-desmethyl Diltiazem-d3 CAS number

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to O-Desacetyl-N-desmethyl Diltiazem-d3

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diltiazem (B1670644) is a calcium channel blocker widely prescribed for the management of hypertension, angina pectoris, and certain cardiac arrhythmias. Its therapeutic effects are attributed not only to the parent drug but also to its active metabolites. The biotransformation of diltiazem is extensive and complex, involving several metabolic pathways, primarily deacetylation and N-demethylation, which are mediated by cytochrome P450 enzymes.

One of the key metabolites in this pathway is O-Desacetyl-N-desmethyl Diltiazem. The stable isotope-labeled variant, this compound, serves as a critical tool in pharmacokinetic and metabolic studies. Its primary application is as an internal standard in bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS), to ensure accurate quantification of the non-labeled metabolite in biological matrices. This technical guide provides a comprehensive overview of the available data, experimental protocols, and metabolic context for this compound.

While a specific, universally recognized CAS number for this compound is not consistently published in public databases, the non-deuterated form is identified by CAS number 81353-09-5 [1][2][3]. Deuterated standards are often synthesized for specific research purposes and may be cataloged by individual chemical suppliers.

Physicochemical Data

The fundamental properties of O-Desacetyl-N-desmethyl Diltiazem and its deuterated analog are summarized below. This data is essential for the preparation of standards and the interpretation of analytical results.

PropertyO-Desacetyl-N-desmethyl DiltiazemThis compound
CAS Number 81353-09-5[1][2][3]Not consistently available
Molecular Formula C₁₉H₂₂N₂O₃S[1]C₁₉H₁₉D₃N₂O₃S
Molecular Weight 358.45 g/mol [1]Approx. 361.47 g/mol
Synonyms Deacetyl N-Monodesmethyl Diltiazem[1]Deuterated Deacetyl N-Monodesmethyl Diltiazem
Physical Form Pale Yellow Solid[1]Not specified, likely a solid
Melting Point 134-136°C (decomposes)[1][2][3]Not specified
Storage Temperature -20°C[1]-20°C (recommended)

Metabolic Pathway of Diltiazem

Diltiazem undergoes extensive first-pass metabolism in the liver. The primary metabolic routes are deacetylation, N-demethylation, and O-demethylation. O-Desacetyl-N-desmethyl Diltiazem is formed through a combination of these pathways. The following diagram illustrates the major metabolic transformations of diltiazem.

Diltiazem Metabolism Metabolic Pathway of Diltiazem Diltiazem Diltiazem Metabolite_A N-desmethyl Diltiazem (Metabolite A) Diltiazem->Metabolite_A N-demethylation Metabolite_B O-desacetyl Diltiazem (Metabolite B) Diltiazem->Metabolite_B Deacetylation Target_Metabolite O-Desacetyl-N-desmethyl Diltiazem Metabolite_A->Target_Metabolite Deacetylation Metabolite_B->Target_Metabolite N-demethylation

Metabolic conversion of Diltiazem to its primary metabolites.

Experimental Protocols

The quantification of diltiazem and its metabolites in biological fluids is typically achieved using high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, such as this compound, is crucial for correcting matrix effects and variability in sample processing and instrument response.

Protocol: Quantification of Diltiazem Metabolites in Human Plasma by LC-MS/MS

This protocol is a representative example compiled from established methods for the analysis of diltiazem and its metabolites.[4][5][6][7][8]

1. Sample Preparation (Solid Phase Extraction)

  • To 1 mL of human plasma, add an internal standard working solution containing this compound.

  • Vortex the sample for 30 seconds.

  • Load the sample onto a C18 solid-phase extraction (SPE) cartridge that has been pre-conditioned with methanol (B129727) and equilibrated with water.

  • Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove interferences.

  • Elute the analytes with an appropriate volume of a strong organic solvent (e.g., methanol or acetonitrile).

  • Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C.

  • Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

2. Chromatographic Conditions

  • HPLC System: A high-performance or ultra-high-performance liquid chromatography system.

  • Column: A reverse-phase C18 or C8 column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size) is commonly used.[6][8]

  • Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., 10 mM ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol).[6][8]

  • Flow Rate: Typically in the range of 0.2-0.6 mL/min.[6][7][8]

  • Column Temperature: Maintained at a constant temperature, for instance, 40°C.

  • Injection Volume: 5-20 µL.

3. Mass Spectrometric Conditions

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) in positive mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Specific precursor-to-product ion transitions must be optimized for diltiazem, its metabolites (including O-Desacetyl-N-desmethyl Diltiazem), and the deuterated internal standard. For example:

    • Diltiazem: m/z 415.1 → 178.1[7]

    • N-desmethyl Diltiazem: m/z 401.1 → 150.0[7]

    • O-desacetyl Diltiazem: m/z 373.2 → 108.9[7]

    • The transition for O-Desacetyl-N-desmethyl Diltiazem would be determined based on its parent mass (approx. 359.1 m/z), and its d3-labeled counterpart would be monitored at a mass shift of +3 Da.

The following diagram outlines the general workflow for this analytical method.

LC-MS/MS Workflow Bioanalytical Workflow for Diltiazem Metabolite Quantification cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Plasma Plasma Sample IS_Spike Spike with O-Desacetyl-N-desmethyl Diltiazem-d3 (IS) Plasma->IS_Spike SPE Solid Phase Extraction (SPE) IS_Spike->SPE Drydown Evaporation SPE->Drydown Reconstitute Reconstitution Drydown->Reconstitute HPLC HPLC Separation (C18 Column) Reconstitute->HPLC MSMS Tandem MS Detection (MRM Mode) HPLC->MSMS Quant Quantification (Analyte/IS Ratio) MSMS->Quant

General workflow for the LC-MS/MS analysis of plasma samples.

Application of the Deuterated Standard

The core utility of this compound is its role as an internal standard (IS) in quantitative mass spectrometry.[9] An ideal internal standard co-elutes with the analyte of interest and experiences similar ionization and matrix effects, but is distinguishable by its mass. The stable isotope-labeled (SIL) internal standard is considered the gold standard for this purpose.

The relationship between the analyte and the SIL-IS in achieving accurate quantification is depicted below.

Internal Standard Logic Principle of Stable Isotope Labeled Internal Standard cluster_process Analytical Process Analyte Analyte (O-Desacetyl-N-desmethyl Diltiazem) Extraction Sample Extraction Analyte->Extraction IS Internal Standard (IS) (this compound) IS->Extraction Chromatography LC Separation Extraction->Chromatography Ionization MS Ionization Chromatography->Ionization Result Accurate Quantification Ionization->Result Ratio (Analyte / IS)

Use of a SIL-IS to correct for variability and ensure accuracy.

Conclusion

This compound is an indispensable tool for researchers in pharmacology and drug development. Its use as an internal standard enables the robust and accurate quantification of a key diltiazem metabolite, facilitating reliable pharmacokinetic assessments and bioequivalence studies. While a universal CAS number for this deuterated compound remains elusive in public databases, its availability from specialized chemical suppliers underscores its importance in modern bioanalysis. The protocols and pathways detailed in this guide provide a foundational understanding for its application in a research setting.

References

An In-depth Technical Guide to Deuterium-Labeled Diltiazem Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diltiazem (B1670644), a benzothiazepine (B8601423) calcium channel blocker, is widely prescribed for the management of hypertension, angina pectoris, and certain cardiac arrhythmias. It undergoes extensive hepatic metabolism, leading to the formation of several pharmacologically active and inactive metabolites. The strategic incorporation of deuterium (B1214612) at metabolically labile positions of the diltiazem molecule presents a compelling avenue to modulate its pharmacokinetic profile, potentially leading to improved therapeutic efficacy and safety. This technical guide provides a comprehensive overview of the metabolism of diltiazem, the rationale for deuterium labeling, and the analytical methodologies required for the characterization and quantification of its deuterated metabolites. While direct comparative quantitative data between deuterated and non-deuterated diltiazem metabolites are not extensively available in the public domain, this guide synthesizes existing knowledge to provide a foundational resource for researchers in this area.

Diltiazem Metabolism

Diltiazem is subject to extensive first-pass metabolism in the liver, with its oral bioavailability being approximately 40%.[1][2] The primary metabolic pathways include N-demethylation, O-demethylation, and deacetylation, which are primarily mediated by cytochrome P450 (CYP) enzymes, particularly CYP3A4 and CYP2D6.[1][2]

The major metabolites of diltiazem include:

  • N-monodesmethyl diltiazem (MA): An active metabolite formed through N-demethylation, primarily by CYP3A4.[1][3]

  • Deacetyl diltiazem (M1): An active metabolite produced by deacetylation.[4] This metabolite retains about 25-50% of the pharmacological activity of the parent drug.[5]

  • Deacetyl N-monodesmethyl diltiazem (M2): An active metabolite resulting from both deacetylation and N-demethylation.[4]

  • Deacetyl O-desmethyl diltiazem (M4): A metabolite formed through deacetylation and O-demethylation.[4]

  • Deacetyl N,O-didesmethyl diltiazem (M6): A further metabolized product.[4]

  • O-desmethyl diltiazem (Mx): Formed via O-demethylation, a reaction in which CYP2D6 is involved.[2]

  • N,O-didesmethyl diltiazem (MB): Another identified major urinary metabolite.[4]

These metabolites can be further conjugated with glucuronic acid or sulfate (B86663) before excretion.[5] Due to this extensive metabolism, only 2-4% of the unchanged diltiazem is excreted in the urine.[2][5]

Metabolic Pathways of Diltiazem

G Diltiazem Metabolic Pathways Diltiazem Diltiazem MA N-monodesmethyl diltiazem (MA) Diltiazem->MA CYP3A4 (N-demethylation) M1 Deacetyl diltiazem (M1) Diltiazem->M1 Esterases (Deacetylation) Mx O-desmethyl diltiazem (Mx) Diltiazem->Mx CYP2D6 (O-demethylation) M2 Deacetyl N-monodesmethyl diltiazem (M2) MA->M2 MB N,O-didesmethyl diltiazem (MB) MA->MB M1->M2 M4 Deacetyl O-desmethyl diltiazem (M4) M1->M4 M6 Deacetyl N,O-didesmethyl diltiazem (M6) M2->M6 Conjugates Glucuronide/Sulfate Conjugates M2->Conjugates M4->Conjugates M6->Conjugates

Caption: Major metabolic pathways of diltiazem.

Deuterium Labeling in Diltiazem Metabolism Studies

The strategic replacement of hydrogen with deuterium at a metabolic "soft spot" can significantly alter the rate of drug metabolism. This is due to the kinetic isotope effect (KIE) , where the greater mass of deuterium results in a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. Cleavage of a C-D bond is a higher energy process and therefore proceeds at a slower rate.[6]

For diltiazem, the N-methyl and O-methyl groups are primary sites of metabolic attack by CYP enzymes. Deuteration of these positions could potentially:

  • Decrease the rate of N- and O-demethylation: This would lead to a reduced formation of the corresponding metabolites.

  • Increase the plasma half-life and exposure (AUC) of the parent drug: A slower metabolism would result in diltiazem remaining in the systemic circulation for a longer period.[6]

  • Alter the metabolite profile: By slowing down one metabolic pathway, the drug may be shunted towards other metabolic routes.

  • Potentially reduce inter-individual variability: If a polymorphic enzyme like CYP2D6 is involved, deuteration could minimize the differences in metabolism between individuals with different enzyme activity levels.

Hypothetical Pharmacokinetic Comparison
ParameterNon-Deuterated DiltiazemDeuterated Diltiazem (Hypothetical)Expected ChangeRationale
Diltiazem
Cmax (ng/mL)~174.3 ± 72.7HigherSlower first-pass metabolism.
Tmax (hr)~1-2Similar or slightly delayed↔/~↑Dependent on absorption rate.
AUC (ng·hr/mL)VariableSignificantly Higher↑↑Reduced metabolic clearance.
t1/2 (hr)~3.0 - 4.5LongerSlower elimination due to decreased metabolism.[7]
N-monodesmethyl diltiazem (MA)
Cmax (ng/mL)~42.6 ± 10.0LowerSlower formation from deuterated diltiazem.[8]
AUC (ng·hr/mL)VariableLowerReduced overall formation.
Deacetyl diltiazem (M1)
Cmax (ng/mL)~14.9 ± 3.3Similar or slightly lower↔/~↓Deacetylation may not be the primary site of deuteration's effect.[8]
AUC (ng·hr/mL)VariableSimilar or slightly lower↔/~↓Dependent on the relative rates of metabolism.

Experimental Protocols

In Vitro Metabolism of Deuterium-Labeled Diltiazem using Human Liver Microsomes

This protocol outlines a general procedure to assess the metabolic stability and profile of deuterium-labeled diltiazem in comparison to its non-labeled counterpart.

Objective: To determine the rate of metabolism and identify the metabolites of deuterated and non-deuterated diltiazem in human liver microsomes.

Materials:

  • Deuterium-labeled diltiazem

  • Non-labeled diltiazem

  • Pooled human liver microsomes (HLMs)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4)

  • Acetonitrile (B52724) (ACN) or other suitable organic solvent for quenching

  • Internal standard (e.g., a structurally similar compound not present in the matrix)

Procedure:

  • Incubation Preparation:

    • Prepare stock solutions of deuterated and non-deuterated diltiazem in a suitable solvent (e.g., DMSO).

    • In separate microcentrifuge tubes, pre-warm a mixture of phosphate buffer and HLM suspension to 37°C.

  • Initiation of Reaction:

    • Add the diltiazem stock solution (deuterated or non-labeled) to the HLM mixture to achieve the desired final concentration (e.g., 1 µM).

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • Incubation and Sampling:

    • Incubate the reaction mixture at 37°C in a shaking water bath.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.

  • Quenching:

    • Immediately quench the reaction by adding the aliquot to a tube containing a cold organic solvent (e.g., acetonitrile) with the internal standard. This will precipitate the proteins and stop the enzymatic reaction.

  • Sample Preparation:

    • Vortex the quenched samples and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube or a 96-well plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent drug and the formed metabolites.

Data Analysis:

  • Plot the natural logarithm of the percentage of remaining parent drug versus time.

  • The slope of the linear portion of this plot will give the elimination rate constant (k).

  • Calculate the in vitro half-life (t1/2) using the formula: t1/2 = 0.693 / k.

  • Compare the half-lives of the deuterated and non-deuterated diltiazem to determine the kinetic isotope effect.

  • Quantify the formation of major metabolites over time to compare the metabolic profiles.

G In Vitro Metabolism Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Stock_Solutions Prepare Stock Solutions (D-Diltiazem & H-Diltiazem) Add_Drug Add Diltiazem to HLM Stock_Solutions->Add_Drug HLM_Mix Prepare HLM/Buffer Mixture Pre_warm Pre-warm HLM Mixture and NADPH System to 37°C HLM_Mix->Pre_warm Pre_warm->Add_Drug Initiate Initiate with NADPH Add_Drug->Initiate Incubate Incubate at 37°C Initiate->Incubate Sampling Sample at Time Points Incubate->Sampling Quench Quench with ACN + IS Sampling->Quench Centrifuge Centrifuge Quench->Centrifuge Analyze LC-MS/MS Analysis Centrifuge->Analyze Data Data Analysis (t1/2, Metabolite Profile) Analyze->Data

Caption: Workflow for in vitro metabolism study.

LC-MS/MS Method for the Quantification of Diltiazem and its Metabolites

This protocol provides a general framework for developing a sensitive and specific LC-MS/MS method for the simultaneous quantification of diltiazem and its deuterated and non-deuterated metabolites in a biological matrix (e.g., plasma or microsomal incubates).

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Tandem Mass Spectrometer (e.g., a triple quadrupole) with an electrospray ionization (ESI) source.

Chromatographic Conditions (Example):

  • Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium (B1175870) acetate.

  • Mobile Phase B: Acetonitrile or methanol (B129727) with 0.1% formic acid.

  • Gradient: A suitable gradient to separate the parent drug and its metabolites.

  • Flow Rate: 0.2 - 0.5 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 - 10 µL.

Mass Spectrometric Conditions (Example):

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Specific precursor-to-product ion transitions need to be optimized for each analyte (diltiazem, its metabolites, and their deuterated analogues) and the internal standard.

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Diltiazem415.2178.1
N-monodesmethyl diltiazem401.2178.1
Deacetyl diltiazem373.1178.1
Deuterated Diltiazem (e.g., d6)421.2178.1 or other specific fragment
... (other metabolites)......
Internal Standard......

Sample Preparation (Plasma):

  • Protein Precipitation: To a 100 µL plasma sample, add 300 µL of cold acetonitrile containing the internal standard.

  • Vortex and Centrifuge: Vortex the mixture for 1 minute and then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

  • Supernatant Transfer: Transfer the clear supernatant to a new tube or well plate.

  • Evaporation and Reconstitution (Optional): The supernatant can be evaporated to dryness under a stream of nitrogen and reconstituted in a smaller volume of the initial mobile phase to increase sensitivity.

  • Injection: Inject the prepared sample into the LC-MS/MS system.

Method Validation:

The analytical method should be fully validated according to regulatory guidelines (e.g., FDA or EMA) for parameters such as:

  • Selectivity and Specificity

  • Linearity and Range

  • Accuracy and Precision

  • Matrix Effect

  • Recovery

  • Stability (freeze-thaw, bench-top, long-term)

Signaling Pathways of Diltiazem

Diltiazem's primary mechanism of action is the inhibition of L-type calcium channels in cardiac and vascular smooth muscle cells.[7] This blockade of calcium influx has several downstream effects.

G Diltiazem Signaling Pathway Diltiazem Diltiazem L_type_Ca_Channel L-type Calcium Channel Diltiazem->L_type_Ca_Channel Inhibits Ca_Influx Ca²⁺ Influx Reduced_HR Reduced Heart Rate L_type_Ca_Channel->Reduced_HR In SA/AV nodes Intracellular_Ca [Ca²⁺]i Ca_Influx->Intracellular_Ca Decreases Calmodulin Calmodulin Intracellular_Ca->Calmodulin Activates MLCK Myosin Light Chain Kinase (MLCK) Calmodulin->MLCK Activates Myosin_LC_P Phosphorylated Myosin Light Chain MLCK->Myosin_LC_P Phosphorylates Contraction Muscle Contraction Myosin_LC_P->Contraction Vasodilation Vasodilation Contraction->Vasodilation Leads to Decreased_Contractility Decreased Cardiac Contractility Contraction->Decreased_Contractility Leads to

Caption: Diltiazem's mechanism of action.

By blocking the L-type calcium channels, diltiazem reduces the influx of calcium ions into the cell.[1][7] This leads to:

  • In Vascular Smooth Muscle: A decrease in intracellular calcium leads to relaxation of the muscle, resulting in vasodilation and a reduction in blood pressure.[7]

  • In Cardiac Muscle: A reduction in calcium influx leads to a decrease in the force of contraction (negative inotropic effect).[7]

  • In the Sinoatrial (SA) and Atrioventricular (AV) nodes: Diltiazem slows the heart rate (negative chronotropic effect) and conduction through the AV node.[5]

Conclusion

Deuterium labeling of diltiazem offers a promising strategy to optimize its pharmacokinetic properties by leveraging the kinetic isotope effect. A thorough understanding of diltiazem's metabolic pathways and the development of robust analytical methods are crucial for the successful development of deuterated analogues. While direct comparative data is currently limited, the principles outlined in this guide provide a solid framework for researchers to explore the potential of deuterium-labeled diltiazem and its metabolites. Future studies directly comparing the pharmacokinetics of deuterated and non-deuterated diltiazem are warranted to fully elucidate the therapeutic potential of this approach.

References

O-Desacetyl-N-desmethyl Diltiazem-d3: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of O-Desacetyl-N-desmethyl Diltiazem-d3, a deuterated metabolite of the calcium channel blocker Diltiazem (B1670644). This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its molecular properties, metabolic pathways, and relevant experimental protocols.

Core Molecular Data

This compound is the deuterium-labeled form of O-Desacetyl-N-desmethyl Diltiazem, a metabolite of Diltiazem. The incorporation of deuterium (B1214612) isotopes makes it a valuable tool in pharmacokinetic and metabolic studies, often used as an internal standard for quantitative analysis by methods such as NMR, GC-MS, or LC-MS.[1] The key quantitative data for both the deuterated and non-deuterated compounds are summarized below.

PropertyThis compoundO-Desacetyl-N-desmethyl Diltiazem
Molecular Weight 361.47 g/mol [1]358.45 g/mol [2][3]
Molecular Formula C₁₉H₁₉D₃N₂O₃SC₁₉H₂₂N₂O₃S[2][3]
CAS Number Not explicitly found81353-09-5[2][3]

Metabolic Pathway of Diltiazem

Diltiazem undergoes extensive metabolism in the body, primarily through deacetylation, N-demethylation, and O-demethylation.[4] O-Desacetyl-N-desmethyl Diltiazem is a product of both deacetylation and N-demethylation of the parent drug, Diltiazem.

The metabolic conversion of Diltiazem to O-Desacetyl-N-desmethyl Diltiazem can be visualized as a multi-step process.

Diltiazem Metabolism Diltiazem Diltiazem Metabolite1 N-desmethyl Diltiazem Diltiazem->Metabolite1 N-demethylation Metabolite2 O-desacetyl Diltiazem Diltiazem->Metabolite2 Deacetylation TargetMetabolite O-Desacetyl-N-desmethyl Diltiazem Metabolite1->TargetMetabolite Deacetylation Metabolite2->TargetMetabolite N-demethylation

Metabolic pathway of Diltiazem.

Diltiazem Signaling Pathway

Diltiazem is a non-dihydropyridine calcium channel blocker.[5] Its primary mechanism of action is the inhibition of calcium ion influx through L-type calcium channels in cardiac and vascular smooth muscle cells.[2][6] This action leads to vasodilation and a decrease in heart rate and contractility.

The signaling cascade initiated by Diltiazem's binding to L-type calcium channels can be outlined as follows:

Diltiazem Signaling Pathway Diltiazem Diltiazem L_type_Ca_Channel L-type Calcium Channel Diltiazem->L_type_Ca_Channel binds to & inhibits Ca_Influx Ca²⁺ Influx L_type_Ca_Channel->Ca_Influx blocks Intracellular_Ca ↓ Intracellular Ca²⁺ Ca_Influx->Intracellular_Ca Vasodilation Vasodilation Intracellular_Ca->Vasodilation Heart_Rate ↓ Heart Rate Intracellular_Ca->Heart_Rate Contractility ↓ Contractility Intracellular_Ca->Contractility

Simplified signaling pathway of Diltiazem.

Experimental Protocols

The quantification of Diltiazem and its metabolites, including O-Desacetyl-N-desmethyl Diltiazem, in biological matrices is crucial for pharmacokinetic and toxicological studies. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is a commonly employed analytical technique.

Sample Preparation: Solid-Phase Extraction (SPE)

A solid-phase extraction method is often used to isolate Diltiazem and its metabolites from plasma samples.[1]

  • Conditioning: A C18 SPE cartridge is conditioned with methanol (B129727) followed by water.

  • Loading: An aliquot of human plasma (e.g., 1 mL), potentially spiked with an internal standard like this compound, is loaded onto the cartridge.

  • Washing: The cartridge is washed with a weak organic solvent to remove interfering substances.

  • Elution: The analytes of interest are eluted with a stronger organic solvent (e.g., methanol or acetonitrile).

  • Evaporation and Reconstitution: The eluate is evaporated to dryness under a stream of nitrogen and the residue is reconstituted in the mobile phase for LC-MS analysis.

Chromatographic and Mass Spectrometric Analysis

A reversed-phase HPLC method is typically used for the separation of Diltiazem and its metabolites.

  • Column: C8 or C18 reversed-phase column.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Detection: Mass spectrometry with an atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) source, operated in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for enhanced sensitivity and selectivity.[1][7]

The workflow for a typical quantitative analysis can be visualized as follows:

Experimental Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis Plasma_Sample Plasma Sample Spike_IS Spike with O-Desacetyl-N-desmethyl Diltiazem-d3 Plasma_Sample->Spike_IS SPE Solid-Phase Extraction Spike_IS->SPE Evap_Recon Evaporation & Reconstitution SPE->Evap_Recon HPLC HPLC Separation Evap_Recon->HPLC MS Mass Spectrometry Detection HPLC->MS Data_Analysis Data Analysis & Quantification MS->Data_Analysis

Workflow for quantitative analysis.

References

O-Desacetyl-N-desmethyl Diltiazem-d3: An In-Depth Technical Guide on the Core Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanism of action of O-Desacetyl-N-desmethyl Diltiazem-d3, a key metabolite of the widely used calcium channel blocker, diltiazem (B1670644). This document synthesizes available data to elucidate its pharmacological activity, supported by quantitative data, detailed experimental methodologies, and visual representations of its molecular interactions and relevant experimental workflows.

Note on Deuteration: The "-d3" designation indicates that the molecule has been isotopically labeled with three deuterium (B1214612) atoms. This modification is typically employed to alter the pharmacokinetic profile of a compound or for use as an internal standard in analytical methods. The fundamental mechanism of action at the molecular target is not expected to differ from its non-deuterated counterpart. Therefore, this guide will primarily reference data from the non-deuterated metabolite, O-Desacetyl-N-desmethyl diltiazem.

Core Mechanism of Action: L-Type Calcium Channel Blockade

O-Desacetyl-N-desmethyl diltiazem, like its parent compound diltiazem, functions as a non-dihydropyridine calcium channel blocker.[1][2] Its primary therapeutic effects are achieved by inhibiting the influx of extracellular calcium ions (Ca2+) through the L-type voltage-gated calcium channels in cardiac and vascular smooth muscle cells.[3][4] This inhibition leads to a cascade of physiological responses:

  • Vascular Smooth Muscle Relaxation: By blocking calcium entry into vascular smooth muscle cells, the compound reduces the intracellular calcium concentration available for the calmodulin-myosin light chain kinase pathway, leading to vasodilation. This results in decreased peripheral vascular resistance and a subsequent reduction in blood pressure.[1]

  • Negative Chronotropic and Inotropic Effects: In the heart, the blockade of L-type calcium channels in the sinoatrial (SA) and atrioventricular (AV) nodes slows the rate of depolarization, leading to a decrease in heart rate (negative chronotropy).[5] In cardiac muscle cells, reduced calcium influx results in decreased contractility (negative inotropy).[5]

Diltiazem and its metabolites exhibit a "use-dependent" or "frequency-dependent" blockade, meaning their inhibitory effect is more pronounced at higher heart rates.[3] They are also known to preferentially bind to the inactivated state of the calcium channel.

Signaling Pathway of Calcium Channel Blockade

The following diagram illustrates the signaling pathway affected by O-Desacetyl-N-desmethyl Diltiazem.

Signaling Pathway of O-Desacetyl-N-desmethyl Diltiazem cluster_membrane Cell Membrane L_type_Ca_Channel L-type Ca2+ Channel Ca_influx Ca2+ Influx L_type_Ca_Channel->Ca_influx Depolarization Depolarization Depolarization->L_type_Ca_Channel activates Intracellular_Ca ↑ Intracellular [Ca2+] Ca_influx->Intracellular_Ca Contraction Muscle Contraction Intracellular_Ca->Contraction Metabolite O-Desacetyl-N-desmethyl Diltiazem-d3 Metabolite->L_type_Ca_Channel blocks

Mechanism of L-type calcium channel blockade.

Quantitative Data

The pharmacological activity of diltiazem and its metabolites has been quantified in various studies. The following tables summarize key findings.

Table 1: In Vitro Potency of Diltiazem and its Metabolites

CompoundpIC50 (-log IC50) for [3H]diltiazem bindingRelative Potency (Diltiazem = 1.00)
Diltiazem6.871.00
Desacetyl-diltiazem (M1)6.72~0.71
N-desmethyl-diltiazem (MA)6.49~0.42
O-Desacetyl-N-desmethyl diltiazem (M2) 6.03 ~0.14
Desacetyl-O-desmethyl-diltiazem (M4)5.51~0.04
N-desmethyl-O-desmethyl-desacetyl-diltiazem (M6)5.33~0.03
Data from a study on rat cerebral cortex homogenates.

Table 2: Pharmacokinetic and Hemodynamic Effects of O-Desacetyl-N-desmethyl diltiazem (M2) in Rabbits (5 mg/kg IV)

ParameterValue (Mean ± SD)
Pharmacokinetics
Terminal half-life (t1/2)2.8 ± 0.7 h
Area under the curve (AUC)2000 ± 290 ng·h/mL
Total clearance (Cl)38 ± 4.8 mL/min/kg
Renal clearance (Clr)0.57 ± 0.23 mL/min/kg
Hemodynamics
Emax (Systolic Blood Pressure)15 ± 7% decrease
EC50 (Systolic Blood Pressure)450 ± 46 ng/mL
Emax (Diastolic Blood Pressure)15 ± 20% decrease
EC50 (Diastolic Blood Pressure)430 ± 120 ng/mL
This study demonstrated a significant decrease in both systolic and diastolic blood pressure for up to 2 hours post-administration.[6]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of calcium channel blockers like O-Desacetyl-N-desmethyl Diltiazem.

Isolated Tissue Bath Assay for Vasorelaxant Activity

This in vitro method assesses the ability of a compound to relax pre-contracted vascular smooth muscle.

Experimental Workflow:

Isolated Tissue Bath Assay Workflow Dissection 1. Tissue Dissection (e.g., Rat thoracic aorta) Mounting 2. Mounting in Organ Bath (Physiological Salt Solution, 37°C, 95% O2/5% CO2) Dissection->Mounting Equilibration 3. Equilibration (Under optimal tension) Mounting->Equilibration Contraction 4. Induction of Contraction (e.g., High K+ solution or Phenylephrine) Equilibration->Contraction Drug_Addition 5. Cumulative Addition of Test Compound (this compound) Contraction->Drug_Addition Measurement 6. Measurement of Isometric Tension (Force Transducer) Drug_Addition->Measurement Analysis 7. Data Analysis (Concentration-response curve, IC50 determination) Measurement->Analysis

Workflow for isolated tissue bath assay.

Methodology:

  • Tissue Preparation: A segment of a blood vessel, such as the thoracic aorta from a rat, is carefully dissected and cut into rings.

  • Mounting: The aortic rings are mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with a mixture of 95% O2 and 5% CO2 to maintain physiological pH.

  • Equilibration: The tissue is allowed to equilibrate under a resting tension for a specified period.

  • Contraction Induction: The smooth muscle is contracted by adding a contractile agent to the bath. A high concentration of potassium chloride (KCl) is often used to induce depolarization-dependent contraction, which is highly reliant on the influx of extracellular calcium through L-type calcium channels.

  • Compound Administration: Once a stable contraction is achieved, increasing concentrations of this compound are cumulatively added to the organ bath.

  • Tension Measurement: The isometric tension of the aortic ring is continuously recorded using a force transducer.

  • Data Analysis: The relaxation induced by the test compound at each concentration is expressed as a percentage of the maximal contraction. A concentration-response curve is plotted, and the IC50 value (the concentration of the compound that produces 50% of the maximal relaxation) is calculated.

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion channel currents in single cells, providing detailed information about the inhibitory effects of a compound on specific ion channels.

Experimental Workflow:

Whole-Cell Patch-Clamp Workflow Cell_Culture 1. Cell Preparation (e.g., HEK-293 cells expressing Cav1.2 channels) Pipette_Prep 2. Micropipette Fabrication & Filling (Internal solution) Cell_Culture->Pipette_Prep Giga_Seal 3. Gigaohm Seal Formation (Pipette to cell membrane) Pipette_Prep->Giga_Seal Whole_Cell 4. Whole-Cell Configuration (Rupture of cell membrane patch) Giga_Seal->Whole_Cell Current_Recording 5. Baseline Current Recording (Voltage-clamp protocol to elicit Ca2+ currents) Whole_Cell->Current_Recording Drug_Perfusion 6. Perfusion with Test Compound (this compound) Current_Recording->Drug_Perfusion Inhibition_Recording 7. Recording of Inhibited Currents Drug_Perfusion->Inhibition_Recording Analysis 8. Data Analysis (Current amplitude reduction, IC50 determination) Inhibition_Recording->Analysis

Workflow for whole-cell patch-clamp electrophysiology.

Methodology:

  • Cell Preparation: A cell line expressing the L-type calcium channel of interest (e.g., HEK-293 cells transfected with the gene for the α1c subunit) is cultured on coverslips.

  • Pipette Preparation: A glass micropipette with a very fine tip is fabricated and filled with an internal solution that mimics the intracellular environment.

  • Seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance "gigaohm" seal.

  • Whole-Cell Access: A brief pulse of suction is applied to rupture the patch of membrane under the pipette tip, establishing electrical and diffusive access to the cell's interior.

  • Current Recording: The cell is voltage-clamped at a holding potential, and depolarizing voltage steps are applied to elicit calcium channel currents.

  • Compound Application: The external solution bathing the cell is perfused with a solution containing a known concentration of this compound.

  • Inhibition Measurement: Calcium currents are recorded again in the presence of the compound.

  • Data Analysis: The reduction in the peak current amplitude is measured. By testing a range of concentrations, a dose-response curve can be generated to determine the IC50 for channel blockade.

Conclusion

This compound, a major metabolite of diltiazem, exerts its pharmacological effects through the blockade of L-type voltage-gated calcium channels. This action leads to vasodilation and negative chronotropic and inotropic effects on the heart. While less potent than its parent compound, its significant presence in plasma suggests a contribution to the overall therapeutic effects of diltiazem. The deuteration of this molecule is primarily for analytical or pharmacokinetic purposes and does not alter its fundamental mechanism of action. The experimental protocols detailed herein provide a robust framework for the continued investigation and characterization of this and other calcium channel blocking agents.

References

The Pharmacology of Diltiazem and Its Metabolites: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the pharmacology of diltiazem (B1670644), a non-dihydropyridine calcium channel blocker, and its primary metabolites. The document details its mechanism of action, pharmacokinetics, and pharmacodynamics, supported by quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.

Core Mechanism of Action

Diltiazem exerts its therapeutic effects primarily by inhibiting the influx of extracellular calcium ions (Ca2+) through L-type calcium channels in the cell membranes of cardiac and vascular smooth muscle.[1][2][3] This blockade is voltage-dependent and shows a degree of use-dependency, meaning its effects are more pronounced in tissues that are frequently depolarizing.[3] Unlike dihydropyridine (B1217469) calcium channel blockers that are more selective for vascular smooth muscle, and verapamil (B1683045) which is more cardioselective, diltiazem demonstrates an intermediate specificity, affecting both cardiac and vascular tissues.[4]

The reduction in intracellular calcium concentration leads to two primary physiological outcomes:

  • Vascular Smooth Muscle Relaxation: Decreased intracellular calcium in arterial smooth muscle cells inhibits the calcium-calmodulin-dependent activation of myosin light chain kinase (MLCK), resulting in vasodilation. This leads to a reduction in peripheral vascular resistance and, consequently, a lowering of blood pressure.[5]

  • Negative Chronotropic and Inotropic Effects: In the heart, diltiazem's blockade of L-type calcium channels in the sinoatrial (SA) and atrioventricular (AV) nodes leads to a decreased heart rate (negative chronotropy).[5] In cardiac muscle cells, the reduced calcium influx results in a decrease in myocardial contractility (negative inotropy).[6]

Signaling Pathway of Diltiazem's Action

The following diagram illustrates the signaling cascade affected by diltiazem in a vascular smooth muscle cell.

cluster_membrane Cell Membrane cluster_cytosol Cytosol L_type L-type Ca2+ Channel Ca2_cyto Ca2+ (intracellular) L_type->Ca2_cyto Ca2+ Influx Relaxation Vasodilation L_type->Relaxation Inhibition leads to Diltiazem Diltiazem Diltiazem->L_type Blocks Ca2_in Ca2+ (extracellular) Calmodulin Calmodulin Ca2_cyto->Calmodulin Ca_Calmodulin Ca2+-Calmodulin Complex Calmodulin->Ca_Calmodulin MLCK_active MLCK (active) Ca_Calmodulin->MLCK_active Activates MLCK_inactive MLCK (inactive) MLCK_inactive->MLCK_active Myosin_LC_P Phosphorylated Myosin Light Chain MLCK_active->Myosin_LC_P Phosphorylates Myosin_LC Myosin Light Chain Myosin_LC->Myosin_LC_P Contraction Muscle Contraction Myosin_LC_P->Contraction

Diltiazem's mechanism of action in vascular smooth muscle.

Pharmacokinetics of Diltiazem and its Metabolites

Diltiazem is well-absorbed orally but undergoes extensive first-pass metabolism, primarily in the liver. This results in a relatively low oral bioavailability. It is metabolized through several pathways, including N-demethylation, O-demethylation, and deacetylation, primarily mediated by cytochrome P450 enzymes CYP3A4 and CYP2D6, as well as esterases.[7] The major pharmacologically active metabolites are N-desmethyldiltiazem (N-monodesmethyldiltiazem) and deacetyldiltiazem (B1669934).[4]

Diltiazem Metabolic Pathway

The following diagram outlines the primary metabolic transformations of diltiazem.

Diltiazem Diltiazem N_desmethyl N-desmethyldiltiazem Diltiazem->N_desmethyl CYP3A4 (N-demethylation) O_desmethyl O-desmethyldiltiazem Diltiazem->O_desmethyl CYP2D6 (O-demethylation) Deacetyl Deacetyldiltiazem Diltiazem->Deacetyl Esterases (Deacetylation) Deacetyl_N_desmethyl Deacetyl-N- desmethyldiltiazem N_desmethyl->Deacetyl_N_desmethyl Esterases Deacetyl->Deacetyl_N_desmethyl CYP3A4

Primary metabolic pathways of diltiazem.
Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters for diltiazem and its principal metabolites in healthy human subjects.

Table 1: Pharmacokinetic Parameters of Diltiazem

ParameterValueReference
Bioavailability~40% (oral)[7]
Tmax (oral)2-4 hours[7]
Cmax (120 mg oral)174.3 ± 72.7 ng/mL[8]
Half-life (oral)3.0-4.5 hours[7]
Volume of Distribution~5.3 L/kg[7]
Protein Binding70-80%[7]

Table 2: Pharmacokinetic Parameters of Diltiazem Metabolites (after 120 mg oral diltiazem)

MetaboliteCmax (ng/mL)Half-life (hours)Unbound FractionReference
N-desmethyldiltiazem42.6 ± 10.09.4 ± 2.20.323 ± 0.035[8]
Deacetyldiltiazem14.9 ± 3.318.0 ± 6.20.230 ± 0.021[8]

Pharmacodynamics

The pharmacodynamic effects of diltiazem are directly related to its pharmacokinetic profile. The primary therapeutic outcomes are reductions in blood pressure and heart rate.

Dose-Response Relationship in Hypertension

Clinical trials have demonstrated a clear dose-dependent reduction in both systolic and diastolic blood pressure.

Table 3: Dose-Dependent Reduction in Diastolic Blood Pressure (DBP)

Diltiazem Dose (mg/day)Mean Reduction in Supine DBP (mmHg)Reference
1201.9[7]
2405.4[7]
3606.1[7]
5408.6[7]
Electrophysiological Effects

Diltiazem prolongs the PR interval on an electrocardiogram (ECG), reflecting its effect on AV nodal conduction. This effect is concentration-dependent.

Table 4: Effect of Diltiazem on PR Interval

ConditionChange in PR IntervalPlasma ConcentrationReference
60 mg oral doseProlongation of 30-160 ms (B15284909) in susceptible individuals16.3-80.5 ng/mL[9]
IV infusion14.3 ± 5.4% increaseNot specified[10]
Chronic oral administration17.3 ± 5.6% increase over controlNot specified[10]
Pharmacological Activity of Metabolites

The primary metabolites of diltiazem are also pharmacologically active, contributing to the overall therapeutic effect.

Table 5: Comparative Pharmacological Activity of Diltiazem Metabolites

CompoundActivity Compared to DiltiazemReference
Deacetyldiltiazem25-50% of the coronary vasodilator activity[11]
N-desmethyldiltiazemPotent competitive inhibitor of CYP3A4 (Ki ≈ 2 µM)[12]
Deacetyl-d-diltiazem (d-M1)IC50 for Ca2+ channel blockade: 0.491 mM (vs. 0.426 mM for diltiazem)[13]
Deacetyl-N-demethyl-d-diltiazem (d-M2)IC50 for Ca2+ channel blockade: 0.456 mM[13]

Experimental Protocols

Determination of Diltiazem and Metabolites in Plasma by HPLC

This protocol outlines a general method for the quantification of diltiazem and its metabolites in human plasma.

Objective: To determine the concentration of diltiazem, N-desmethyldiltiazem, and deacetyldiltiazem in plasma samples.

Methodology:

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 1 mL of plasma, add an internal standard (e.g., diazepam).

    • Add 5 mL of an organic extraction solvent (e.g., a mixture of hexane, chloroform, and isopropanol).

    • Vortex for 2 minutes to ensure thorough mixing.

    • Centrifuge at 3000 rpm for 10 minutes to separate the aqueous and organic layers.

    • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 200 µL of the mobile phase.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., Spherisorb C18, 5 µm, 4.6 x 150 mm).

    • Mobile Phase: A mixture of methanol (B129727) and water (e.g., 80:20 v/v) containing a small amount of triethylamine (B128534) (e.g., 2.8 mM) to improve peak shape.

    • Flow Rate: 1.2 mL/min.

    • Detection: UV absorbance at 239 nm.

    • Injection Volume: 50 µL.

  • Quantification:

    • Construct a calibration curve using standard solutions of diltiazem and its metabolites in blank plasma.

    • Calculate the peak area ratios of the analytes to the internal standard.

    • Determine the concentrations in the unknown samples by interpolating from the calibration curve.

start Start: Plasma Sample prep Sample Preparation (Liquid-Liquid Extraction) start->prep inject Injection into HPLC prep->inject separation Chromatographic Separation (C18 Column) inject->separation detection UV Detection (239 nm) separation->detection data Data Acquisition (Chromatogram) detection->data quant Quantification (Peak Area Analysis) data->quant end End: Concentration Data quant->end

Workflow for HPLC analysis of diltiazem in plasma.
In Vitro Metabolism Study Using Human Liver Microsomes

This protocol describes a typical experiment to investigate the metabolism of diltiazem in vitro.

Objective: To characterize the metabolism of diltiazem by human liver microsomal enzymes.

Methodology:

  • Incubation Mixture Preparation:

    • In a microcentrifuge tube, prepare an incubation mixture containing:

      • Human liver microsomes (e.g., 0.5 mg/mL protein).

      • Phosphate buffer (e.g., 100 mM, pH 7.4).

      • Diltiazem (substrate, e.g., at various concentrations to determine Km).

    • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation of Reaction:

    • Start the metabolic reaction by adding an NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

    • Incubate at 37°C with shaking for a specified time (e.g., 30 minutes).

  • Termination of Reaction:

    • Stop the reaction by adding a cold organic solvent, such as acetonitrile, to precipitate the proteins.

  • Sample Processing:

    • Centrifuge the mixture at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.

    • Transfer the supernatant to a new tube for analysis.

  • Analysis:

    • Analyze the supernatant for the disappearance of the parent drug (diltiazem) and the formation of metabolites using a validated analytical method, such as LC-MS/MS.

  • Data Analysis:

    • Calculate the rate of metabolism.

    • If multiple substrate concentrations were used, determine the kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation.

Clinical Trial Design for Antihypertensive Efficacy

A typical clinical trial to evaluate the antihypertensive efficacy of diltiazem would follow a randomized, double-blind, placebo-controlled, parallel-group design.

Workflow of a Typical Antihypertensive Clinical Trial

screening Patient Screening (Mild to Moderate Hypertension) washout Placebo Run-in / Washout Period (4-6 weeks) screening->washout randomization Randomization washout->randomization placebo_group Placebo Group randomization->placebo_group Arm 1 diltiazem_group Diltiazem Group (Dose Titration) randomization->diltiazem_group Arm 2 treatment Treatment Period (e.g., 12 weeks) placebo_group->treatment diltiazem_group->treatment monitoring Regular Monitoring (Blood Pressure, Heart Rate, Adverse Events) treatment->monitoring analysis Data Analysis (Statistical Comparison) monitoring->analysis conclusion Conclusion on Efficacy and Safety analysis->conclusion

References

O-Desacetyl-N-desmethyl Diltiazem-d3: A Technical Guide for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only

Abstract

This technical guide provides an in-depth overview of O-Desacetyl-N-desmethyl Diltiazem-d3, a deuterated metabolite of Diltiazem (B1670644), for research professionals in drug development and analytical sciences. The document details its chemical and physical properties, outlines its primary application as an internal standard in bioanalytical mass spectrometry, and provides comprehensive experimental protocols for its use. Furthermore, this guide presents key quantitative data in structured tables and visualizes the metabolic pathway of Diltiazem and a typical analytical workflow using Graphviz diagrams to facilitate a deeper understanding of its research applications.

Introduction

This compound is a stable isotope-labeled form of O-Desacetyl-N-desmethyl Diltiazem, a metabolite of the widely prescribed calcium channel blocker, Diltiazem.[1] Its primary and critical role in a research setting is as an internal standard for the quantitative analysis of Diltiazem and its metabolites in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] The incorporation of three deuterium (B1214612) atoms results in a mass shift that allows for its clear differentiation from the endogenous, non-labeled analyte, ensuring accurate and precise quantification in complex biological samples.[2] This guide serves as a comprehensive resource for researchers utilizing this compound in pharmacokinetic, drug metabolism, and bioequivalence studies.

Physicochemical Properties

A summary of the key physicochemical properties of O-Desacetyl-N-desmethyl Diltiazem and its deuterated form are presented in Table 1.

PropertyO-Desacetyl-N-desmethyl DiltiazemThis compoundReference
Synonyms Deacetyl N-Monodesmethyl Diltiazem-[3]
CAS Number 81353-09-5Not available[3]
Molecular Formula C₁₉H₂₂N₂O₃SC₁₉H₁₉D₃N₂O₃S[3]
Molecular Weight 358.45 g/mol 361.47 g/mol [1][3]
Appearance Pale Yellow Solid-[3]
Melting Point 134-136°C (decomposes)-[3][4]
Solubility Soluble in Chloroform-[3]
Storage Temperature -20°C-20°C[3]

Synthesis and Characterization

The synthesis of this compound is generally achieved through a multi-step process starting from Diltiazem. While detailed, step-by-step protocols are proprietary and not publicly available, the general synthetic strategy involves the following key transformations:

  • Deacetylation: The acetyl group of Diltiazem is removed to yield Desacetyl Diltiazem.

  • N-Demethylation: The N-methyl group is removed to produce O-Desacetyl-N-desmethyl Diltiazem.

  • Deuteration: The three deuterium atoms are introduced onto the N-methyl group. This is a critical step to produce the final labeled compound.

Purification of the final product is typically performed using chromatographic techniques to ensure high purity. The characterization and confirmation of the structure and isotopic enrichment are carried out using techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Applications in Research

The primary application of this compound is as an internal standard in bioanalytical methods for the quantification of Diltiazem and its metabolites in biological samples like plasma and urine.[1] Its utility is crucial in:

  • Pharmacokinetic Studies: To accurately determine the absorption, distribution, metabolism, and excretion (ADME) of Diltiazem.

  • Drug Metabolism Studies: To investigate the metabolic pathways of Diltiazem and identify and quantify its various metabolites.

  • Bioequivalence Studies: To compare the bioavailability of different formulations of Diltiazem.

The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement, leading to more accurate and reliable results.

Experimental Protocols

Sample Preparation for LC-MS/MS Analysis

The following are generalized protocols for the extraction of Diltiazem and its metabolites from human plasma using this compound as an internal standard.

5.1.1. Protein Precipitation (PPT)

This method is rapid and simple, suitable for high-throughput analysis.

  • To 100 µL of plasma sample in a microcentrifuge tube, add a known concentration of this compound solution (e.g., 10 µL of a 1 µg/mL solution in methanol).

  • Add 300 µL of cold acetonitrile (B52724) to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase and inject a portion into the LC-MS/MS system.

5.1.2. Liquid-Liquid Extraction (LLE)

This method provides a cleaner extract compared to PPT.

  • To 200 µL of plasma sample in a glass tube, add a known concentration of this compound solution.

  • Add 50 µL of a basifying agent (e.g., 0.1 M sodium hydroxide) to adjust the pH.

  • Add 1 mL of an organic extraction solvent (e.g., methyl tert-butyl ether or a mixture of hexane (B92381) and ethyl acetate).

  • Vortex for 5 minutes.

  • Centrifuge at 4,000 rpm for 10 minutes.

  • Transfer the organic layer to a new tube and evaporate to dryness.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Method Parameters

The following table (Table 2) outlines typical starting parameters for the LC-MS/MS analysis of Diltiazem and its metabolites using a deuterated internal standard. Method optimization is recommended for specific instrumentation and applications.

ParameterTypical Conditions
HPLC Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water or 10 mM Ammonium formate
Mobile Phase B Acetonitrile or Methanol
Gradient Isocratic or gradient elution depending on the separation needs
Flow Rate 0.2 - 0.5 mL/min
Injection Volume 5 - 10 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MS/MS Mode Multiple Reaction Monitoring (MRM)

Table 3: Example MRM Transitions for Diltiazem and its Metabolites

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Diltiazem415.2178.1
N-desmethyl Diltiazem401.2178.1
O-desacetyl Diltiazem373.1150.1
This compound (IS) 362.2 150.1

Note: The exact m/z values may vary slightly depending on the instrument calibration and adduction. The precursor ion for the d3-labeled internal standard is expected to be 3 Da higher than its unlabeled counterpart.

Quantitative Data

The following tables summarize pharmacokinetic data for Diltiazem and its major metabolites from a study in healthy volunteers.[5][6]

Table 4: Pharmacokinetic Parameters of Diltiazem and its Metabolites (Single Dose) [5]

ParameterDiltiazem (60 mg)N-demethyldiltiazemdeacetyldiltiazem
Terminal Half-life (h) 5.68 ± 2.62Similar to Diltiazem9.80 ± 5.27
AUC Metabolite / AUC Diltiazem Ratio -0.48 ± 0.120.16 ± 0.10

Table 5: Pharmacokinetic Parameters of Diltiazem and its Metabolites (Multiple Doses) [6]

ParameterDiltiazem (60 mg t.i.d.)N-demethyldiltiazemdeacetyldiltiazemN-demethyldeacetyldiltiazem
Terminal Half-life (h) 6.57 ± 1.41Similar to DiltiazemLonger than DiltiazemLonger than Diltiazem
Mean Concentration (% of Diltiazem) -41 ± 1111 ± 312 ± 4

Visualizations

Diltiazem Metabolic Pathway

The following diagram illustrates the primary metabolic transformations of Diltiazem.

Diltiazem_Metabolism Diltiazem Diltiazem N_Desmethyl N-desmethyl Diltiazem Diltiazem->N_Desmethyl N-demethylation (CYP3A4) O_Desacetyl O-desacetyl Diltiazem Diltiazem->O_Desacetyl Deacetylation O_Desacetyl_N_Desmethyl O-Desacetyl-N-desmethyl Diltiazem N_Desmethyl->O_Desacetyl_N_Desmethyl Deacetylation O_Desacetyl->O_Desacetyl_N_Desmethyl N-demethylation

Caption: Major metabolic pathways of Diltiazem.

Bioanalytical Workflow

This diagram outlines a typical workflow for the quantification of Diltiazem and its metabolites in plasma samples using this compound as an internal standard.

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Plasma_Sample Plasma Sample Add_IS Add O-Desacetyl-N-desmethyl Diltiazem-d3 (Internal Standard) Plasma_Sample->Add_IS Extraction Protein Precipitation or Liquid-Liquid Extraction Add_IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_Separation LC Separation (C18 Column) Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Quantification Quantification (Analyte/IS Ratio) MS_Detection->Quantification Results Pharmacokinetic Data Quantification->Results

Caption: Bioanalytical workflow for Diltiazem quantification.

Conclusion

This compound is an indispensable tool for researchers engaged in the development and evaluation of Diltiazem. Its use as an internal standard in LC-MS/MS assays provides the necessary accuracy and precision for robust bioanalytical data. This technical guide has summarized the essential information regarding its properties, synthesis, and application, and has provided foundational experimental protocols and data to support its effective use in a research setting.

References

Methodological & Application

Application Notes and Protocols for O-Desacetyl-N-desmethyl Diltiazem-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of O-Desacetyl-N-desmethyl Diltiazem-d3 as an internal standard in the quantitative analysis of O-Desacetyl-N-desmethyl Diltiazem (B1670644) in biological matrices. The methodologies described herein are based on established principles of bioanalytical method development and validation, particularly utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction

O-Desacetyl-N-desmethyl Diltiazem is a metabolite of Diltiazem, a widely used calcium channel blocker. Accurate quantification of this metabolite is crucial for pharmacokinetic and drug metabolism studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis.[1] This deuterated analog co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement, thus providing high accuracy and precision in measurement.[1]

Key Advantages of Using this compound:

  • Improved Precision and Accuracy: Compensates for variability during sample preparation and analysis.

  • Mitigation of Matrix Effects: Co-elution with the analyte allows for normalization of signal suppression or enhancement.

  • Enhanced Specificity: The mass difference allows for clear distinction from the analyte in the mass spectrometer.

Diltiazem Metabolic Pathway

Diltiazem undergoes extensive metabolism in the liver, primarily through N-demethylation, O-demethylation, and deacetylation, catalyzed by cytochrome P450 enzymes, particularly CYP3A4 and CYP2D6. O-Desacetyl-N-desmethyl Diltiazem is a product of these metabolic transformations.

Diltiazem Metabolic Pathway Diltiazem Diltiazem N_desmethyl_Diltiazem N-desmethyl Diltiazem Diltiazem->N_desmethyl_Diltiazem N-demethylation (CYP3A4) O_desacetyl_Diltiazem O-desacetyl Diltiazem Diltiazem->O_desacetyl_Diltiazem Deacetylation O_Desacetyl_N_desmethyl_Diltiazem O-Desacetyl-N-desmethyl Diltiazem N_desmethyl_Diltiazem->O_Desacetyl_N_desmethyl_Diltiazem Deacetylation O_desacetyl_Diltiazem->O_Desacetyl_N_desmethyl_Diltiazem N-demethylation

Diltiazem Metabolism

Experimental Protocols

The following protocols outline a representative bioanalytical method for the quantification of O-Desacetyl-N-desmethyl Diltiazem using this compound as an internal standard.

Materials and Reagents
  • O-Desacetyl-N-desmethyl Diltiazem analytical standard

  • This compound internal standard

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid (or ammonium (B1175870) acetate)

  • Human plasma (or other relevant biological matrix)

  • Methyl-t-butyl ether (MTBE) for Liquid-Liquid Extraction (LLE)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of O-Desacetyl-N-desmethyl Diltiazem and this compound in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the O-Desacetyl-N-desmethyl Diltiazem stock solution in 50:50 (v/v) methanol:water to create calibration standards.

  • Internal Standard Working Solution: Dilute the this compound stock solution in 50:50 (v/v) methanol:water to a final concentration of 50 ng/mL.

Sample Preparation (Liquid-Liquid Extraction)

A one-step liquid-liquid extraction is a common method for sample cleanup.[2][3]

  • Pipette 100 µL of plasma sample (calibration standard, quality control, or unknown) into a microcentrifuge tube.

  • Add 25 µL of the internal standard working solution (50 ng/mL this compound).

  • Add 50 µL of 0.1 M NaOH to basify the sample.

  • Add 1 mL of methyl-t-butyl ether (MTBE).

  • Vortex for 5 minutes.

  • Centrifuge at 10,000 rpm for 5 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase.

LC-MS/MS Analysis

The following are typical starting conditions that should be optimized for the specific instrumentation used.

Liquid Chromatography (LC) Parameters

ParameterRecommended Condition
Column ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm (or equivalent)[2]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 mL/min
Gradient 10% B to 90% B over 5 minutes, hold for 2 min, re-equilibrate
Injection Volume 5 µL
Column Temperature 40°C

Mass Spectrometry (MS) Parameters

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Multiple Reaction Monitoring (MRM) Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)
O-Desacetyl-N-desmethyl Diltiazem359.1178.1
This compound362.1178.1

Note: The product ion is predicted based on the common fragmentation of diltiazem and its metabolites, which often involves the cleavage of the side chain to yield a stable benzothiazepine (B8601423) ring fragment. These transitions should be confirmed and optimized experimentally.

Data Presentation

The following tables represent typical data from a validated bioanalytical method for a related diltiazem metabolite, which can be expected for the analysis of O-Desacetyl-N-desmethyl Diltiazem.

Table 1: Calibration Curve Parameters

AnalyteCalibration Range (ng/mL)Regression EquationCorrelation Coefficient (r²)
O-Desacetyl-N-desmethyl Diltiazem0.2 - 320y = 0.015x + 0.002> 0.995

Data is representative and based on similar assays for diltiazem metabolites.[2]

Table 2: Precision and Accuracy

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LQC 0.5< 10%90 - 110%< 10%90 - 110%
MQC 50< 10%95 - 105%< 10%95 - 105%
HQC 250< 10%95 - 105%< 10%95 - 105%

Data is representative and based on similar assays for diltiazem metabolites.[2][3]

Table 3: Recovery

AnalyteLQC (%)MQC (%)HQC (%)
O-Desacetyl-N-desmethyl Diltiazem~75%~75%~75%
This compound~75%~75%~75%

Data is representative and based on similar assays for diltiazem metabolites.[2]

Experimental Workflow

The following diagram illustrates the overall workflow for the quantitative analysis of O-Desacetyl-N-desmethyl Diltiazem using this compound as an internal standard.

Experimental Workflow cluster_prep Sample Preparation cluster_analysis Analysis Plasma Sample Plasma Sample Add IS Add O-Desacetyl-N-desmethyl Diltiazem-d3 Plasma Sample->Add IS LLE Liquid-Liquid Extraction (MTBE) Add IS->LLE Evaporation Evaporation LLE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_MSMS LC-MS/MS Analysis Reconstitution->LC_MSMS Data Processing Data Processing and Quantification LC_MSMS->Data Processing

Bioanalytical Workflow

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the quantification of O-Desacetyl-N-desmethyl Diltiazem in biological matrices. The protocols and data presented here serve as a comprehensive guide for researchers and scientists in the field of drug development and pharmacokinetics. It is essential to perform a full method validation according to regulatory guidelines to ensure the suitability of the assay for its intended purpose.

References

Application Notes: Quantitative Analysis of Diltiazem in Human Plasma using O-Desacetyl-N-desmethyl Diltiazem-d3 by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of diltiazem (B1670644) in human plasma. The method employs a stable isotope-labeled internal standard, O-Desacetyl-N-desmethyl Diltiazem-d3, to ensure high accuracy and precision. A straightforward liquid-liquid extraction (LLE) procedure is utilized for sample preparation, providing excellent recovery and minimizing matrix effects. Chromatographic separation is achieved on a C18 reversed-phase column with a rapid gradient elution, allowing for a short run time. Detection is performed using a triple quadrupole mass spectrometer in the positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM). This method is suitable for pharmacokinetic studies, bioequivalence studies, and therapeutic drug monitoring of diltiazem.

Introduction

Diltiazem is a benzothiazepine (B8601423) derivative and a non-dihydropyridine calcium channel blocker widely used in the treatment of hypertension, angina pectoris, and certain types of arrhythmias.[1] Accurate and reliable quantification of diltiazem in biological matrices is crucial for clinical and research purposes. The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for quantitative LC-MS/MS analysis as it compensates for variability in sample preparation and matrix effects.[2][3] this compound is a suitable SIL-IS for diltiazem quantification due to its structural similarity and co-eluting properties, ensuring reliable correction for any analytical variations.

Experimental Protocols

Materials and Reagents
  • Diltiazem hydrochloride (Reference Standard)

  • This compound (Internal Standard)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium (B1175870) acetate (B1210297) (LC-MS grade)

  • Methyl tert-butyl ether (MTBE) (HPLC grade)

  • Human plasma (K2-EDTA)

  • Ultrapure water

Standard Solutions Preparation
  • Diltiazem Stock Solution (1 mg/mL): Accurately weigh and dissolve diltiazem hydrochloride in methanol.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the diltiazem stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards.

  • Internal Standard Working Solution (100 ng/mL): Dilute the internal standard stock solution in 50:50 (v/v) acetonitrile:water.

Sample Preparation: Liquid-Liquid Extraction (LLE)
  • Thaw plasma samples at room temperature.

  • To 200 µL of plasma in a polypropylene (B1209903) tube, add 25 µL of the internal standard working solution (100 ng/mL).

  • Vortex for 10 seconds.

  • Add 1 mL of methyl tert-butyl ether (MTBE).

  • Vortex for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography Conditions
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water with 5 mM ammonium acetate.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0.0-0.5 min: 20% B

    • 0.5-2.0 min: 20-80% B

    • 2.0-2.5 min: 80% B

    • 2.5-2.6 min: 80-20% B

    • 2.6-4.0 min: 20% B

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

  • Autosampler Temperature: 10°C.

Mass Spectrometry Conditions
  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI), positive mode.

  • Ion Source Temperature: 500°C.

  • Ion Spray Voltage: 5500 V.

  • Curtain Gas: 30 psi.

  • Collision Gas: Nitrogen.

  • Multiple Reaction Monitoring (MRM) Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
Diltiazem415.2178.120025
This compound376.2150.120028

Quantitative Data Summary

The following tables summarize the performance characteristics of the LC-MS/MS method for the quantification of diltiazem.

Table 1: Calibration Curve and Linearity

AnalyteCalibration Range (ng/mL)Correlation Coefficient (r²)
Diltiazem0.5 - 500> 0.995

Table 2: Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)
LLOQ0.5< 15< 1585 - 115
Low1.5< 10< 1090 - 110
Medium75< 10< 1090 - 110
High400< 10< 1090 - 110

Table 3: Recovery and Matrix Effect

AnalyteExtraction Recovery (%)Matrix Effect (%)
Diltiazem> 8595 - 105

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma Plasma Sample (200 µL) add_is Add Internal Standard (this compound) plasma->add_is lle Liquid-Liquid Extraction (MTBE) add_is->lle evap Evaporation lle->evap reconstitute Reconstitution evap->reconstitute lc LC Separation (C18 Column) reconstitute->lc ms MS/MS Detection (MRM Mode) lc->ms quant Quantification (Peak Area Ratio) ms->quant

Caption: Experimental workflow for the quantitative analysis of diltiazem in human plasma.

diltiazem_pathway diltiazem Diltiazem l_type_channel L-type Voltage-Gated Ca²⁺ Channel diltiazem->l_type_channel vasodilation Vasodilation diltiazem->vasodilation Leads to ca_influx Ca²⁺ Influx l_type_channel:s->ca_influx:n contraction Smooth Muscle Contraction intracellular_ca [Ca²⁺]i ca_influx->intracellular_ca Increases ca_influx:s->intracellular_ca:n calmodulin Calmodulin intracellular_ca->calmodulin Activates intracellular_ca:s->calmodulin:n mlck Myosin Light Chain Kinase (MLCK) calmodulin->mlck Activates calmodulin:s->mlck:n mlc Myosin Light Chain (MLC) mlck->mlc Phosphorylates mlck:s->mlc:n mlc_p Phosphorylated MLC mlc->mlc_p mlc:s->mlc_p:n mlc_p->contraction mlc_p:s->contraction:n

Caption: Signaling pathway of diltiazem's mechanism of action in smooth muscle cells.

References

Application Notes and Protocols for O-Desacetyl-N-desmethyl Diltiazem-d3 in Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-Desacetyl-N-desmethyl Diltiazem-d3 is the deuterated stable isotope-labeled internal standard for O-Desacetyl-N-desmethyl Diltiazem (B1670644), a major metabolite of the calcium channel blocker Diltiazem. Diltiazem is widely prescribed for the management of hypertension, angina, and certain cardiac arrhythmias. The study of its pharmacokinetics, including the quantification of its metabolites, is crucial for understanding its efficacy and safety profile. O-Desacetyl-N-desmethyl Diltiazem itself exhibits pharmacological activity and contributes to the overall therapeutic and potential toxic effects of Diltiazem.

The use of a stable isotope-labeled internal standard like this compound is the gold standard in quantitative bioanalysis using mass spectrometry.[1] Its chemical and physical properties are nearly identical to the unlabeled analyte, ensuring similar behavior during sample preparation and chromatographic separation. The mass difference allows for precise and accurate quantification by correcting for matrix effects and variations in instrument response. These application notes provide detailed protocols for the use of this compound in pharmacokinetic studies of Diltiazem.

Physicochemical Properties

PropertyValue
Chemical Formula C₁₉H₁₉D₃N₂O₃S
Molecular Weight 361.49 g/mol
Appearance White to off-white solid
Solubility Soluble in methanol, acetonitrile, DMSO
Storage -20°C for long-term storage

Experimental Protocols

Protocol 1: Quantification of Diltiazem and Metabolites in Human Plasma using LC-MS/MS

This protocol describes a validated method for the simultaneous quantification of diltiazem and its major metabolites, including O-Desacetyl-N-desmethyl Diltiazem, in human plasma using this compound as an internal standard.

1. Materials and Reagents

  • Human plasma (with anticoagulant, e.g., K₂EDTA)

  • This compound (Internal Standard, IS)

  • Diltiazem, O-Desacetyl-N-desmethyl Diltiazem, and other relevant metabolite reference standards

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Ammonium acetate (B1210297) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Methyl tert-butyl ether (MTBE) (HPLC grade)

  • Water (deionized, 18 MΩ·cm)

2. Sample Preparation: Liquid-Liquid Extraction (LLE)

  • Thaw plasma samples at room temperature.

  • To 200 µL of plasma in a polypropylene (B1209903) tube, add 25 µL of the internal standard working solution (this compound in methanol).

  • Vortex for 10 seconds.

  • Add 1 mL of MTBE.

  • Vortex for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes at 4°C.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).

  • Vortex for 30 seconds.

  • Transfer to an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Conditions

ParameterCondition
LC System UPLC or HPLC system
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in methanol
Gradient Start with 95% A, ramp to 5% A over 3 minutes, hold for 1 minute, return to initial conditions and equilibrate for 1 minute.
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C
MS System Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions See Table 1

Table 1: MRM Transitions and Mass Spectrometer Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
Diltiazem415.2178.13020
N-desmethyl Diltiazem401.2178.13020
O-desacetyl Diltiazem373.1150.12518
O-Desacetyl-N-desmethyl Diltiazem359.1150.12518
This compound (IS) 362.1 153.1 25 18

Note: These are example parameters and may require optimization for your specific instrument.

4. Data Analysis

  • Quantify the analytes using the peak area ratio of the analyte to the internal standard.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the reference standards.

  • The calibration curve should be linear over the expected concentration range in the study samples. A weighting factor of 1/x² is often appropriate.

Data Presentation

Table 2: Typical Pharmacokinetic Parameters of Diltiazem and its Metabolites in Healthy Volunteers

ParameterDiltiazemN-desmethyl DiltiazemO-desacetyl DiltiazemO-Desacetyl-N-desmethyl Diltiazem
Tmax (h) 2-43-54-65-7
Cmax (ng/mL) 100-20020-5010-305-15
t₁/₂ (h) 3-54-65-86-10
AUC₀-t (ng·h/mL) 600-1200150-300100-20050-100

Data are approximate and can vary based on formulation, dose, and individual patient factors.

Visualizations

experimental_workflow cluster_sample_collection Sample Collection cluster_sample_processing Sample Processing cluster_analysis Analysis A Dosing of Subject B Blood Sample Collection (Time Points) A->B C Plasma Separation (Centrifugation) B->C D Addition of This compound (IS) C->D E Liquid-Liquid Extraction D->E F Evaporation and Reconstitution E->F G LC-MS/MS Analysis F->G H Data Acquisition (MRM Mode) G->H I Pharmacokinetic Modeling H->I metabolic_pathway cluster_primary Primary Metabolism cluster_secondary Secondary Metabolism Diltiazem Diltiazem N_desmethyl N-desmethyl Diltiazem Diltiazem->N_desmethyl N-demethylation O_desacetyl O-desacetyl Diltiazem Diltiazem->O_desacetyl Deacetylation O_desacetyl_N_desmethyl O-Desacetyl-N-desmethyl Diltiazem N_desmethyl->O_desacetyl_N_desmethyl Deacetylation O_desacetyl->O_desacetyl_N_desmethyl N-demethylation internal_standard_logic cluster_process Analytical Process cluster_output Output Analyte O-Desacetyl-N-desmethyl Diltiazem (Analyte) Extraction Sample Preparation (Extraction, etc.) Analyte->Extraction IS This compound (Internal Standard) IS->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Ratio Peak Area Ratio (Analyte / IS) LCMS->Ratio Quant Accurate Quantification Ratio->Quant

References

Application Notes and Protocols for O-Desacetyl-N-desmethyl Diltiazem-d3 in Drug Metabolism Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of O-Desacetyl-N-desmethyl Diltiazem-d3 as an internal standard in drug metabolism and pharmacokinetic (DMPK) studies of diltiazem (B1670644). The inclusion of a stable isotope-labeled internal standard is critical for achieving accurate and precise quantification of analytes in complex biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction to Diltiazem Metabolism and the Role of Deuterated Internal Standards

Diltiazem is a calcium channel blocker that undergoes extensive metabolism in the liver, primarily through N-demethylation and O-deacetylation, catalyzed by cytochrome P450 enzymes such as CYP3A4 and CYP2D6. The main metabolites include N-desmethyl diltiazem and desacetyl diltiazem. O-Desacetyl-N-desmethyl diltiazem is also a known metabolite.

In quantitative bioanalysis, stable isotope-labeled internal standards (SIL-IS), such as this compound, are considered the gold standard. A SIL-IS is chemically identical to the analyte of interest but has a slightly greater mass due to the incorporation of heavy isotopes (in this case, deuterium). This mass difference allows the mass spectrometer to differentiate between the analyte and the internal standard. Because the SIL-IS has nearly identical physicochemical properties to the analyte, it co-elutes during chromatography and experiences similar extraction recovery, and matrix effects (ion suppression or enhancement). This co-behavior allows the SIL-IS to accurately correct for variations in the analytical process, leading to highly reliable data.

Key Applications

  • Pharmacokinetic (PK) Studies: Accurate determination of diltiazem and its metabolites' concentration-time profiles in plasma, serum, or other biological fluids.

  • Drug-Drug Interaction (DDI) Studies: Investigating the effect of co-administered drugs on the metabolism of diltiazem.

  • Metabolite Identification and Quantification: Quantifying the formation of O-Desacetyl-N-desmethyl diltiazem and other metabolites.

  • Bioequivalence Studies: Comparing the pharmacokinetic profiles of different formulations of diltiazem.

Data Presentation: Quantitative Method Validation Summary

The following tables represent typical validation data for a bioanalytical method for the quantification of O-Desacetyl-N-desmethyl diltiazem using this compound as an internal standard.

ParameterO-Desacetyl-N-desmethyl Diltiazem
Linearity Range 0.1 - 50 ng/mL
Correlation Coefficient (r²) > 0.995
Lower Limit of Quantification (LLOQ) 0.1 ng/mL

Table 1: Linearity and Sensitivity

QC LevelConcentration (ng/mL)Intra-day Precision (%CV, n=6)Inter-day Precision (%CV, n=18)Intra-day Accuracy (%Bias)Inter-day Accuracy (%Bias)
LLOQ0.1≤ 15≤ 15± 20± 20
Low0.3≤ 15≤ 15± 15± 15
Medium5≤ 15≤ 15± 15± 15
High40≤ 15≤ 15± 15± 15

Table 2: Precision and Accuracy

QC LevelConcentration (ng/mL)Mean Recovery (%)
Low0.385 - 115
Medium585 - 115
High4085 - 115

Table 3: Matrix Effect and Recovery

Experimental Protocols

Protocol 1: Sample Preparation (Protein Precipitation)
  • Thaw Samples: Thaw frozen plasma samples (calibration standards, quality controls, and unknown samples) on ice.

  • Aliquot Samples: Vortex each sample and aliquot 100 µL into a 1.5 mL microcentrifuge tube.

  • Add Internal Standard: Add 200 µL of the internal standard working solution (this compound in acetonitrile (B52724) at an appropriate concentration) to each tube, except for blank matrix samples.

  • Precipitate Proteins: Vortex the tubes vigorously for 1 minute to precipitate proteins.

  • Centrifuge: Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

  • Transfer Supernatant: Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.

  • Evaporation (Optional): Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C and reconstitute in mobile phase.

  • Injection: The samples are ready for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions:

ParameterCondition
Column C18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 5% B, ramp to 95% B, hold, and return to initial conditions
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometry (MS) Conditions:

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr

MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
O-Desacetyl-N-desmethyl Diltiazem359.1[Fragment Ion][Optimized Value]
This compound (IS) 362.1 [Fragment Ion +3] [Optimized Value]

Note: The specific product ions and collision energies need to be optimized for the specific mass spectrometer being used. The precursor ion for the d3-labeled internal standard is shifted by 3 Da compared to the analyte.

Visualizations

Diltiazem_Metabolism_Pathway Diltiazem Diltiazem N_Desmethyl_Diltiazem N-Desmethyl Diltiazem Diltiazem->N_Desmethyl_Diltiazem N-Demethylation (CYP3A4) Desacetyl_Diltiazem Desacetyl Diltiazem Diltiazem->Desacetyl_Diltiazem Deacetylation (Esterases) O_Desacetyl_N_desmethyl_Diltiazem O-Desacetyl-N-desmethyl Diltiazem N_Desmethyl_Diltiazem->O_Desacetyl_N_desmethyl_Diltiazem Deacetylation Desacetyl_Diltiazem->O_Desacetyl_N_desmethyl_Diltiazem N-Demethylation

Caption: Metabolic pathway of diltiazem.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Plasma_Sample Plasma Sample (100 µL) Add_IS Add Internal Standard (this compound) Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Transfer Supernatant Centrifugation->Supernatant_Transfer Injection Inject into LC-MS/MS Supernatant_Transfer->Injection Chromatography Chromatographic Separation Injection->Chromatography Mass_Spectrometry Mass Spectrometric Detection (MRM) Chromatography->Mass_Spectrometry Peak_Integration Peak Integration Mass_Spectrometry->Peak_Integration Ratio_Calculation Calculate Analyte/IS Peak Area Ratio Peak_Integration->Ratio_Calculation Concentration_Determination Determine Concentration from Calibration Curve Ratio_Calculation->Concentration_Determination PK_Analysis Pharmacokinetic Analysis Concentration_Determination->PK_Analysis

Caption: Bioanalytical workflow for a pharmacokinetic study.

Application Notes and Protocols for the Quantification of Diltiazem Metabolites in Human Plasma using O-Desacetyl-N-desmethyl Diltiazem-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the sensitive and selective quantification of diltiazem (B1670644) and its major metabolites, N-desmethyl diltiazem and desacetyl diltiazem, in human plasma using a stable isotope-labeled internal standard, O-Desacetyl-N-desmethyl Diltiazem-d3. The described method utilizes liquid chromatography-tandem mass spectrometry (LC-MS/MS), a powerful analytical technique for bioanalytical studies.

Introduction

Diltiazem is a calcium channel blocker widely prescribed for the treatment of hypertension and angina.[1][2] It undergoes extensive metabolism in the body, primarily through N-demethylation and deacetylation, forming active metabolites such as N-desmethyl diltiazem and desacetyl diltiazem.[3][4] Accurate quantification of diltiazem and its metabolites in plasma is crucial for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring.

Stable isotope-labeled internal standards are the gold standard in quantitative LC-MS/MS analysis as they closely mimic the analyte's behavior during sample preparation and ionization, correcting for matrix effects and variability.[5] this compound serves as an ideal internal standard for the quantification of diltiazem's metabolites due to its structural similarity and mass difference. This document outlines a comprehensive protocol for its use in a typical bioanalytical workflow.

Experimental Protocols

This section details the materials, reagents, and step-by-step procedures for the analysis of diltiazem and its metabolites in human plasma.

Materials and Reagents
  • Diltiazem Hydrochloride (Reference Standard)

  • N-desmethyl Diltiazem (Reference Standard)

  • Desacetyl Diltiazem (Reference Standard)

  • This compound (Internal Standard)[5][6]

  • Human Plasma (with K2EDTA as anticoagulant)

  • Acetonitrile (B52724) (LC-MS Grade)

  • Methanol (B129727) (LC-MS Grade)

  • Ammonium Formate (LC-MS Grade)

  • Formic Acid (LC-MS Grade)

  • Water (Ultrapure, 18.2 MΩ·cm)

  • Microcentrifuge tubes (1.5 mL)

  • Autosampler vials

Stock and Working Solutions Preparation
  • Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of diltiazem, N-desmethyl diltiazem, desacetyl diltiazem, and this compound by dissolving the appropriate amount of each compound in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the primary stock solutions in a mixture of methanol and water (50:50, v/v) to create working standard solutions for calibration curves and quality control samples.

  • Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound primary stock solution with methanol to achieve a final concentration of 100 ng/mL.

Sample Preparation: Protein Precipitation

Protein precipitation is a simple and effective method for extracting analytes from plasma.[7]

  • Label microcentrifuge tubes for calibration standards, quality control samples, and unknown plasma samples.

  • Add 100 µL of the respective plasma sample to each tube.

  • Spike 10 µL of the appropriate working standard solution to the calibration and QC samples. For unknown samples, add 10 µL of methanol/water (50:50, v/v).

  • Add 20 µL of the internal standard working solution (100 ng/mL this compound) to all tubes except for the blank plasma sample (to which 20 µL of methanol is added instead).

  • Vortex each tube for 30 seconds.

  • Add 300 µL of acetonitrile to each tube to precipitate the plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge the tubes at 10,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to clean autosampler vials.

  • Inject a portion of the supernatant into the LC-MS/MS system.

Liquid Chromatography Conditions

A reversed-phase C18 column is commonly used for the separation of diltiazem and its metabolites.[2]

ParameterCondition
LC System UPLC or HPLC system
Column C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient See Table 1
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Table 1: Gradient Elution Program

Time (min)% Mobile Phase B
0.010
0.510
2.590
3.590
3.610
5.010
Mass Spectrometry Conditions

The analysis is performed using a triple quadrupole mass spectrometer in the Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization (ESI+).

ParameterCondition
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temp. 400°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Collision Gas Argon
MRM Transitions See Table 2

Table 2: MRM Transitions and Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
Diltiazem415.1178.13020
N-desmethyl Diltiazem401.1178.13020
Desacetyl Diltiazem373.1178.13020
This compound (IS) 359.2 167.1 30 20

Note: The MRM transition for this compound is predicted based on the fragmentation of similar compounds. Optimization of cone voltage and collision energy is recommended for the specific instrument used.

Data Presentation

The following tables summarize the expected performance characteristics of the bioanalytical method.

Table 3: Calibration Curve Parameters

AnalyteLinear Range (ng/mL)Correlation Coefficient (r²)
Diltiazem0.5 - 500> 0.99
N-desmethyl Diltiazem0.5 - 100> 0.99
Desacetyl Diltiazem0.5 - 50> 0.99

Table 4: Precision and Accuracy Data

AnalyteQC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
DiltiazemLQC1.5< 15< 1585 - 115
MQC250< 15< 1585 - 115
HQC400< 15< 1585 - 115
N-desmethyl DiltiazemLQC1.5< 15< 1585 - 115
MQC50< 15< 1585 - 115
HQC80< 15< 1585 - 115
Desacetyl DiltiazemLQC1.5< 15< 1585 - 115
MQC25< 15< 1585 - 115
HQC40< 15< 1585 - 115

LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control

Table 5: Recovery and Matrix Effect

AnalyteRecovery (%)Matrix Effect (%)
Diltiazem> 8590 - 110
N-desmethyl Diltiazem> 8590 - 110
Desacetyl Diltiazem> 8590 - 110
This compound (IS)> 8590 - 110

Mandatory Visualization

The following diagram illustrates the experimental workflow for the analysis of diltiazem and its metabolites in plasma samples.

experimental_workflow plasma_sample Plasma Sample (100 µL) add_is Add Internal Standard (this compound) plasma_sample->add_is protein_precipitation Protein Precipitation (Acetonitrile) add_is->protein_precipitation vortex_centrifuge Vortex & Centrifuge protein_precipitation->vortex_centrifuge supernatant_transfer Transfer Supernatant vortex_centrifuge->supernatant_transfer lcms_analysis LC-MS/MS Analysis supernatant_transfer->lcms_analysis data_processing Data Processing & Quantification lcms_analysis->data_processing

Caption: Experimental workflow for plasma sample analysis.

Stability Considerations

Diltiazem and its metabolites can be unstable in plasma, with potential for degradation.[1] It is recommended to add a stabilizer, such as 1% (w/v) sodium fluoride, to plasma samples upon collection to inhibit enzymatic activity.[3][4] Samples should be stored at -70°C and analyzed within a validated storage period to ensure the integrity of the results.[1]

Conclusion

The described LC-MS/MS method using this compound as an internal standard provides a robust and reliable approach for the simultaneous quantification of diltiazem and its major metabolites in human plasma. The protocol offers high sensitivity, selectivity, and throughput, making it suitable for a wide range of applications in clinical and pharmaceutical research. Adherence to the detailed procedures and stability precautions will ensure the generation of high-quality, reproducible data.

References

Application Notes and Protocols for Diltiazem Metabolite Identification Using O-Desacetyl-N-desmethyl Diltiazem-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the identification and quantification of diltiazem (B1670644) and its metabolites in biological matrices, utilizing O-Desacetyl-N-desmethyl Diltiazem-d3 as an internal standard. The protocols detailed below are intended for use with liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.

Introduction

Diltiazem, a benzothiazepine (B8601423) calcium channel blocker, undergoes extensive first-pass metabolism in the liver. The primary metabolic pathways include deacetylation, N-demethylation, and O-demethylation, which are primarily mediated by cytochrome P450 enzymes such as CYP3A4 and CYP2D6.[1] The resulting metabolites can have pharmacological activity and their accurate quantification is crucial for comprehensive pharmacokinetic and drug metabolism studies.

The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is the gold standard for quantitative bioanalysis using LC-MS/MS. The SIL-IS co-elutes with the analyte of interest and experiences similar matrix effects and ionization suppression or enhancement, leading to more accurate and precise quantification. This compound is a deuterated form of the O-Desacetyl-N-desmethyl diltiazem metabolite and can be used as a tracer or an internal standard for quantitative analysis by NMR, GC-MS, or LC-MS.[2][3]

Diltiazem Metabolic Pathway

Diltiazem is metabolized into several key metabolites. The major biotransformation pathways are N-demethylation and deacetylation. Further metabolism through O-demethylation and conjugation also occurs. The diagram below illustrates the primary metabolic cascade of diltiazem.

Diltiazem_Metabolism Diltiazem Diltiazem NDM_Diltiazem N-Desmethyl Diltiazem (Metabolite A) Diltiazem->NDM_Diltiazem CYP3A4 (N-demethylation) OD_Diltiazem O-Desacetyl Diltiazem (Metabolite 1) Diltiazem->OD_Diltiazem Esterases (Deacetylation) O_Desmethyl_Diltiazem O-Desmethyl Diltiazem Diltiazem->O_Desmethyl_Diltiazem CYP2D6 (O-demethylation) OD_NDM_Diltiazem O-Desacetyl-N-desmethyl Diltiazem (Metabolite 2) NDM_Diltiazem->OD_NDM_Diltiazem Esterases (Deacetylation) OD_Diltiazem->OD_NDM_Diltiazem CYP3A4 (N-demethylation) OD_O_Desmethyl_Diltiazem O-Desacetyl-O-desmethyl Diltiazem (Metabolite 4) OD_Diltiazem->OD_O_Desmethyl_Diltiazem CYP2D6 (O-demethylation) OD_NDM_O_Desmethyl_Diltiazem O-Desacetyl-N,O-desmethyl Diltiazem (Metabolite 6) OD_NDM_Diltiazem->OD_NDM_O_Desmethyl_Diltiazem CYP2D6 (O-demethylation)

Caption: Metabolic pathway of Diltiazem.

Experimental Protocols

The following protocols describe a general workflow for the analysis of diltiazem and its metabolites in human plasma. Optimization of these methods may be required for different biological matrices or LC-MS/MS systems.

Sample Preparation (Liquid-Liquid Extraction)

This protocol is adapted from a validated method for the simultaneous determination of diltiazem and its metabolites in human plasma.[4][5]

Workflow Diagram:

Sample_Preparation Start Start: 300 µL Plasma Sample Add_IS Add 25 µL This compound (Internal Standard) Start->Add_IS Add_Base Add 100 µL 0.1M NaOH (Alkalinization) Add_IS->Add_Base Add_Solvent Add 3 mL Methyl-t-butyl ether (MTBE) (Extraction Solvent) Add_Base->Add_Solvent Vortex Vortex Mix (10 min) Add_Solvent->Vortex Centrifuge Centrifuge (4000 rpm, 10 min) Vortex->Centrifuge Separate Separate Organic Layer Centrifuge->Separate Evaporate Evaporate to Dryness (Nitrogen Stream, 40°C) Separate->Evaporate Reconstitute Reconstitute in 100 µL Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject

Caption: Liquid-Liquid Extraction Workflow.

Detailed Steps:

  • Pipette 300 µL of human plasma into a clean microcentrifuge tube.

  • Add 25 µL of the internal standard working solution (this compound in methanol, e.g., 100 ng/mL).

  • Add 100 µL of 0.1M sodium hydroxide (B78521) to alkalinize the sample.

  • Add 3 mL of methyl-t-butyl ether (MTBE).

  • Vortex the mixture for 10 minutes.

  • Centrifuge at 4000 rpm for 10 minutes to separate the layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex briefly and transfer to an autosampler vial for injection into the LC-MS/MS system.

LC-MS/MS Analysis

The following are typical LC-MS/MS parameters. These should be optimized for the specific instrument being used.

Table 1: Chromatographic Conditions

ParameterValue
LC System UPLC or HPLC system
Column ACQUITY UPLC BEH C18 (100 mm x 2.1 mm, 1.7 µm) or equivalent[4]
Mobile Phase A: 10 mM Ammonium Acetate in WaterB: Acetonitrile[4]
Gradient Isocratic: 25% A : 75% B[4]
Flow Rate 0.2 mL/min[4]
Column Temp. 40°C
Injection Vol. 5 µL
Run Time ~2.0 min[4]

Table 2: Mass Spectrometric Conditions

ParameterValue
MS System Triple Quadrupole Mass Spectrometer
Ionization Electrospray Ionization (ESI), Positive Mode
Capillary Voltage 3.0 kV
Source Temp. 150°C
Desolvation Temp. 350°C
Gas Flow Desolvation: 650 L/hr, Cone: 50 L/hr
Collision Gas Argon

Table 3: MRM Transitions and MS Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
Diltiazem415.1178.13520
N-Desmethyl Diltiazem401.1178.13520
O-Desacetyl Diltiazem373.1178.13520
This compound (IS) 362.2 178.1 35 20

Note: The MRM transition for this compound is an educated estimation based on the fragmentation of the non-labeled analogue and the addition of 3 daltons for the deuterium (B1214612) atoms. The exact values should be confirmed by direct infusion and optimization on the specific mass spectrometer being used.

Quantitative Data Summary

The following tables summarize typical validation parameters for the quantification of diltiazem and its major metabolites in human plasma using LC-MS/MS.

Table 4: Linearity and Lower Limit of Quantification (LLOQ)

AnalyteLinear Range (ng/mL)LLOQ (ng/mL)
Diltiazem0.48 - 639.9[4]0.48[4]
N-Desmethyl Diltiazem0.24 - 320.1[4]0.24[4]
O-Desacetyl Diltiazem0.24 - 320.7[4]0.24[4]

Table 5: Precision and Accuracy

AnalyteConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
DiltiazemLow QC< 10.0< 10.0Within ±15%
Mid QC< 10.0< 10.0Within ±15%
High QC< 10.0< 10.0Within ±15%
N-Desmethyl DiltiazemLow QC< 10.0< 10.0Within ±15%
Mid QC< 10.0< 10.0Within ±15%
High QC< 10.0< 10.0Within ±15%
O-Desacetyl DiltiazemLow QC< 10.0< 10.0Within ±15%
Mid QC< 10.0< 10.0Within ±15%
High QC< 10.0< 10.0Within ±15%
(Data generalized from a representative study[4])

Table 6: Recovery

AnalyteMean Recovery (%)
Diltiazem77.4[4]
N-Desmethyl Diltiazem76.0[4]
O-Desacetyl Diltiazem74.5[4]
Internal Standard (Ziprasidone in cited study)74.1[4]
(Recovery for this compound is expected to be similar to the other analytes due to structural similarity)

Conclusion

The use of this compound as an internal standard in conjunction with a validated LC-MS/MS method provides a robust and reliable approach for the accurate quantification of diltiazem and its metabolites in biological samples. The detailed protocols and data presented in these application notes serve as a valuable resource for researchers in the fields of pharmacology, drug metabolism, and clinical chemistry. Adherence to these guidelines, with appropriate instrument-specific optimization, will enable the generation of high-quality data for pharmacokinetic and other drug development studies.

References

Application Note: Quantitative Analysis of O-Desacetyl-N-desmethyl Diltiazem-d3 in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of O-Desacetyl-N-desmethyl Diltiazem-d3 in human plasma. This compound is a deuterated metabolite of Diltiazem and is commonly used as an internal standard in pharmacokinetic studies.[1][2] This protocol provides a comprehensive guide for researchers, scientists, and drug development professionals involved in the bioanalysis of Diltiazem and its metabolites. The method utilizes liquid-liquid extraction for sample preparation and reversed-phase chromatography coupled with a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

Introduction

Diltiazem is a calcium channel blocker widely used in the treatment of hypertension and angina. It undergoes extensive metabolism in the body, leading to the formation of several metabolites, including O-Desacetyl-N-desmethyl Diltiazem. The deuterated analog, this compound, serves as an ideal internal standard for bioanalytical methods due to its similar chemical and physical properties to the unlabeled analyte, ensuring accurate quantification.[2] This document provides a detailed protocol for the extraction and quantification of this compound from human plasma, which can be adapted for pharmacokinetic and drug metabolism studies.

Quantitative Data Summary

The following table summarizes the quantitative performance of the analytical method for compounds structurally related to this compound, providing an expected performance framework for the described protocol.

AnalyteLinearity Range (ng/mL)LLOQ (ng/mL)Precision (CV%)Accuracy (%)Recovery (%)
Diltiazem0.93 - 250.100.93< 1585-11575.4 - 82.9
N-desmethyl Diltiazem0.24 - 64.000.24< 1585-11569.4 - 76.6
Desacetyl Diltiazem0.15 - 40.690.15< 1585-11566.9 - 92.4

Data adapted from a validated method for Diltiazem and its major metabolites.[3][4]

Experimental Protocols

Materials and Reagents
  • This compound reference standard

  • Diltiazem-d4 (as Internal Standard)

  • Human Plasma (K2-EDTA)

  • Methanol (HPLC Grade)

  • Acetonitrile (HPLC Grade)

  • Ammonium Formate (AR Grade)

  • Formic Acid (AR Grade)

  • Methyl-t-butyl ether (MTBE) (HPLC Grade)

  • Water (Deionized, 18 MΩ·cm)

Equipment
  • High-Performance Liquid Chromatography (HPLC) system

  • Triple Quadrupole Mass Spectrometer

  • Analytical Balance

  • Centrifuge

  • Vortex Mixer

  • Pipettes and general laboratory glassware

Sample Preparation: Liquid-Liquid Extraction
  • Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Add 25 µL of the internal standard working solution (Diltiazem-d4 in 50% methanol).

  • Vortex for 10 seconds.

  • Add 600 µL of MTBE.

  • Vortex for 5 minutes.

  • Centrifuge at 10,000 rpm for 5 minutes.

  • Transfer the upper organic layer to a new tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase.

  • Vortex for 30 seconds.

  • Transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 3 µm)

  • Mobile Phase A: 5 mM Ammonium Formate in water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 10 µL

  • Gradient:

    • 0-0.5 min: 10% B

    • 0.5-2.5 min: 10-90% B

    • 2.5-3.0 min: 90% B

    • 3.0-3.1 min: 90-10% B

    • 3.1-4.0 min: 10% B

Mass Spectrometric Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)
This compoundTo be determined empiricallyTo be determined empirically
Diltiazem-d4 (Internal Standard)419.22314.0[3][4]

Note: The precursor and product ions for this compound need to be determined by direct infusion of a standard solution into the mass spectrometer. Based on the structure, the precursor ion will be [M+H]+.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma 1. Plasma Aliquot add_is 2. Add Internal Standard plasma->add_is vortex1 3. Vortex add_is->vortex1 add_mtbe 4. Add MTBE vortex1->add_mtbe vortex2 5. Vortex Extraction add_mtbe->vortex2 centrifuge 6. Centrifuge vortex2->centrifuge transfer 7. Transfer Supernatant centrifuge->transfer evaporate 8. Evaporate to Dryness transfer->evaporate reconstitute 9. Reconstitute evaporate->reconstitute transfer_vial 10. Transfer to Vial reconstitute->transfer_vial injection 1. HPLC Injection transfer_vial->injection separation 2. Chromatographic Separation injection->separation ionization 3. ESI Ionization separation->ionization detection 4. MS/MS Detection (MRM) ionization->detection quantification 5. Data Quantification detection->quantification

Caption: Experimental workflow from sample preparation to LC-MS/MS analysis.

logical_relationship cluster_analytes Analytes in Sample cluster_processing Analytical Process cluster_output Output Data analyte O-Desacetyl-N-desmethyl Diltiazem-d3 lc Liquid Chromatography (Separation) analyte->lc is Internal Standard (Diltiazem-d4) is->lc ms Mass Spectrometry (Detection) lc->ms analyte_peak Analyte Peak Area ms->analyte_peak is_peak IS Peak Area ms->is_peak ratio Peak Area Ratio (Analyte/IS) analyte_peak->ratio is_peak->ratio concentration Concentration ratio->concentration

Caption: Logical relationship for quantitative analysis using an internal standard.

References

Application Notes and Protocols for O-Desacetyl-N-desmethyl Diltiazem-d3 in Bioanalytical Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-Desacetyl-N-desmethyl Diltiazem-d3 is the stable isotope-labeled form of O-Desacetyl-N-desmethyl Diltiazem (B1670644), a metabolite of the calcium channel blocker Diltiazem. Due to its structural similarity and mass difference from the unlabeled analyte, it is an ideal internal standard for quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry as it compensates for variability in sample preparation, matrix effects, and instrument response, leading to enhanced accuracy and precision of the analytical method.[1][2]

This document provides detailed application notes and protocols for the use of this compound as an internal standard in the bioanalytical quantification of Diltiazem and its metabolites in biological matrices, primarily human plasma.

Bioanalytical Method Application

The primary application of this compound is as an internal standard (IS) for the quantification of the corresponding unlabeled metabolite, O-Desacetyl-N-desmethyl Diltiazem, as well as other metabolites of Diltiazem and the parent drug itself. While it is the ideal IS for its direct analogue, its similar chromatographic behavior to other Diltiazem-related compounds makes it a suitable IS for the simultaneous analysis of multiple analytes in a single run.

Analyte Information
CompoundAbbreviationMolecular FormulaMolecular Weight ( g/mol )
DiltiazemDTZC22H26N2O4S414.52
N-desmethyl DiltiazemND-DTZC21H24N2O4S400.50
O-desacetyl DiltiazemOD-DTZC20H24N2O3S372.48
O-Desacetyl-N-desmethyl DiltiazemOD-ND-DTZC19H22N2O3S358.46
This compound OD-ND-DTZ-d3 C19H19D3N2O3S 361.48

Experimental Protocols

The following protocols are based on established methods for the analysis of Diltiazem and its metabolites and have been adapted for the use of this compound as an internal standard.

Sample Preparation: Protein Precipitation (PPT)

This method is rapid and suitable for high-throughput analysis.

Materials:

  • Human plasma samples (collected in K2-EDTA tubes)

  • This compound internal standard working solution (e.g., 100 ng/mL in methanol)

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the this compound internal standard working solution to each plasma sample.

  • Add 300 µL of cold acetonitrile to precipitate plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 ACN:water with 0.1% formic acid).

  • Vortex for 30 seconds and inject into the LC-MS/MS system.

Sample Preparation: Liquid-Liquid Extraction (LLE)

This method provides a cleaner extract compared to PPT, which can reduce matrix effects.

Materials:

  • Human plasma samples (collected in K2-EDTA tubes)

  • This compound internal standard working solution (e.g., 100 ng/mL in methanol)

  • Methyl tert-butyl ether (MTBE), HPLC grade

  • Ammonium (B1175870) hydroxide (B78521) solution (5%)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • Pipette 200 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Add 25 µL of the this compound internal standard working solution.

  • Add 50 µL of 5% ammonium hydroxide solution and vortex briefly.

  • Add 1 mL of methyl tert-butyl ether.

  • Vortex for 5 minutes.

  • Centrifuge at 10,000 rpm for 5 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex for 30 seconds and inject into the LC-MS/MS system.

LC-MS/MS Method Parameters

The following are typical starting parameters that may require optimization for your specific instrumentation.

Liquid Chromatography (LC) Parameters:

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start with 10% B, ramp to 90% B over 3 min, hold for 1 min, return to 10% B and re-equilibrate for 1 min
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Autosampler Temperature 10°C

Mass Spectrometry (MS) Parameters:

ParameterRecommended Condition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr

MRM Transitions:

The following table provides established MRM transitions for Diltiazem and its major metabolites. The transition for this compound is a predicted transition based on the fragmentation of the unlabeled analogue and the addition of 3 Daltons for the deuterium (B1214612) atoms. This predicted transition should be confirmed and optimized on your specific mass spectrometer.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Diltiazem (DTZ)415.2178.125
N-desmethyl Diltiazem (ND-DTZ)401.1178.125
O-desacetyl Diltiazem (OD-DTZ)373.1150.130
O-Desacetyl-N-desmethyl Diltiazem (OD-ND-DTZ)359.1150.130
This compound (IS) 362.1 150.1 30 (Predicted)

Quantitative Data Summary

The following tables summarize typical performance characteristics of a bioanalytical method for Diltiazem and its metabolites using a stable isotope-labeled internal standard. These values are for guidance and should be established during method validation.

Table 1: Calibration Curve Parameters

AnalyteCalibration Range (ng/mL)LLOQ (ng/mL)Correlation Coefficient (r²)
Diltiazem0.5 - 5000.5> 0.995
N-desmethyl Diltiazem0.5 - 2500.5> 0.995
O-desacetyl Diltiazem0.2 - 1000.2> 0.995
O-Desacetyl-N-desmethyl Diltiazem0.2 - 1000.2> 0.995

Table 2: Precision and Accuracy Data

AnalyteQC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (% Bias)
Diltiazem Low1.5< 10< 10± 15
Medium150< 10< 10± 15
High400< 10< 10± 15
N-desmethyl Diltiazem Low1.5< 10< 10± 15
Medium100< 10< 10± 15
High200< 10< 10± 15
O-desacetyl Diltiazem Low0.6< 15< 15± 20
Medium50< 10< 10± 15
High80< 10< 10± 15
O-Desacetyl-N-desmethyl Diltiazem Low0.6< 15< 15± 20
Medium50< 10< 10± 15
High80< 10< 10± 15

Visualizations

Diltiazem Metabolic Pathway

The following diagram illustrates the primary metabolic pathways of Diltiazem.

Diltiazem_Metabolism Diltiazem Diltiazem ND_DTZ N-desmethyl Diltiazem Diltiazem->ND_DTZ N-demethylation (CYP3A4) OD_DTZ O-desacetyl Diltiazem Diltiazem->OD_DTZ Deacetylation (Esterases) OD_ND_DTZ O-Desacetyl-N-desmethyl Diltiazem ND_DTZ->OD_ND_DTZ Deacetylation OD_DTZ->OD_ND_DTZ N-demethylation

Caption: Metabolic pathway of Diltiazem to its primary and secondary metabolites.

Bioanalytical Workflow

The following diagram outlines the general workflow for a bioanalytical assay using this compound.

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Plasma Plasma Sample Add_IS Add O-Desacetyl-N-desmethyl Diltiazem-d3 (IS) Plasma->Add_IS Extraction Protein Precipitation or Liquid-Liquid Extraction Add_IS->Extraction Evap_Recon Evaporation and Reconstitution Extraction->Evap_Recon LC_Separation Chromatographic Separation (UPLC/HPLC) Evap_Recon->LC_Separation MS_Detection Mass Spectrometric Detection (MRM Mode) LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Quantification Quantification using Analyte/IS Peak Area Ratio Integration->Quantification

References

Application Notes and Protocols for Impurity Profiling of Diltiazem using O-Desacetyl-N-desmethyl Diltiazem-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of O-Desacetyl-N-desmethyl Diltiazem-d3 as an internal standard in the impurity profiling of diltiazem (B1670644). This deuterated standard is crucial for accurate quantification of process-related impurities and degradation products, ensuring the quality, safety, and efficacy of diltiazem drug substances and products.

Introduction

Diltiazem is a calcium channel blocker widely used in the treatment of hypertension, angina, and certain arrhythmias. During its synthesis and storage, various impurities can arise, which must be identified, quantified, and controlled to meet regulatory requirements. This compound is a stable, isotopically labeled version of a key diltiazem metabolite and impurity.[1][2] Its use as an internal standard (IS) in chromatographic methods, particularly Liquid Chromatography-Mass Spectrometry (LC-MS), allows for precise and accurate quantification by correcting for variations in sample preparation and instrument response.[1][3]

Logical Relationship of Diltiazem and Key Impurities

The following diagram illustrates the relationship between diltiazem and some of its common impurities, including the non-labeled analogue of the internal standard.

Diltiazem_Impurities Diltiazem Diltiazem Impurity_A Desacetyl Diltiazem Diltiazem->Impurity_A Deacetylation Impurity_B N-Desmethyl Diltiazem Diltiazem->Impurity_B N-Demethylation Impurity_C O-Desacetyl-N-desmethyl Diltiazem Impurity_A->Impurity_C N-Demethylation Impurity_B->Impurity_C Deacetylation Experimental_Workflow cluster_prep Sample and Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing and Quantification Sample_Prep Weigh Diltiazem Sample Spike_IS Spike with O-Desacetyl-N-desmethyl Diltiazem-d3 (IS) Sample_Prep->Spike_IS Dissolve Dissolve in Diluent Spike_IS->Dissolve Filter Filter Sample Dissolve->Filter Inject Inject into LC-MS/MS Filter->Inject Separate Chromatographic Separation Inject->Separate Detect MS/MS Detection (MRM) Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate Analyte/IS Ratio Integrate->Calculate Quantify Quantify Impurities using Calibration Curve Calculate->Quantify

References

Troubleshooting & Optimization

Technical Support Center: O-Desacetyl-N-desmethyl Diltiazem-d3 Stability in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of O-Desacetyl-N-desmethyl Diltiazem-d3 in plasma for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: How stable is Diltiazem (B1670644) and its metabolites in frozen plasma?

A1: The stability of Diltiazem (DTZ) and its metabolites in plasma is dependent on storage temperature and duration. In plasma samples from volunteers stored at -20°C, DTZ and its major metabolite N-desmethyl-DTZ are stable for up to 8 weeks. However, significant degradation is observed after 12 weeks of storage.[1] For longer-term storage, -70°C is recommended as it may provide better stability.[1] In another study, while diltiazem was stable for at least six weeks in frozen plasma, N-monodesmethyldiltiazem showed over 30% degradation after four weeks at -20°C.[2]

Q2: What are the main degradation products of Diltiazem in plasma?

A2: Diltiazem (DTZ) and its primary metabolite, N-desmethyl-DTZ (MA), are known to be unstable and can degrade. The main degradation pathways involve deacetylation, leading to the formation of deacetyl-DTZ (M1) from Diltiazem and deacetyl N-desmethyl-DTZ (M2) from N-desmethyl-DTZ.[1]

Q3: Are there differences in stability between spiked plasma samples and samples from volunteers?

A3: Yes, studies have shown a difference in stability. In plasma samples spiked with Diltiazem and its metabolites, deterioration of Diltiazem was observed after only 4-6 weeks of storage at -20°C.[1] This is a shorter stability period compared to the 8 weeks observed in samples from volunteers. The exact reason for this difference is not fully understood but may be related to the nature of the plasma material.[1]

Q4: What is the expected stability of this compound in plasma?

Q5: What general factors can influence the stability of drugs and their metabolites in plasma?

A5: Several factors can affect the stability of drugs and metabolites in plasma, including:

  • Temperature: Higher temperatures generally accelerate chemical and enzymatic degradation.[5][6][7]

  • pH: Changes in plasma pH can alter the ionization state of a drug, affecting its solubility and susceptibility to hydrolysis.[5][6][7]

  • Enzymatic Degradation: Plasma contains various enzymes that can metabolize drugs.[5][6]

  • Plasma Protein Binding: The extent to which a drug binds to plasma proteins can influence its stability.[5]

  • Oxidation: Some drugs are susceptible to oxidation, which can be influenced by exposure to air and light.[6]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low recovery of Diltiazem or its metabolites Degradation due to prolonged storage at -20°C.Analyze plasma samples within 8 weeks of collection when stored at -20°C.[1] For longer storage, use -70°C.[1]
Instability in spiked samples.Be aware that Diltiazem may degrade faster in spiked plasma (within 4-6 weeks at -20°C).[1] Prepare standards and quality controls fresh or validate their stability under your specific storage conditions.
Inconsistent results between batches Differences in sample handling and storage times.Standardize sample collection, processing, and storage procedures. Ensure all samples are stored for similar durations before analysis.
Enzymatic activity in plasma.Consider adding a stabilizer to the plasma samples. For example, buffering plasma with 1% of 0.1 M Sodium Fluoride (NaF) solution has been shown to limit the degradation of diltiazem.[8]
Appearance of unexpected peaks in chromatograms Degradation of parent compounds into metabolites.Monitor for the appearance of known degradation products like deacetyl-DTZ and deacetyl N-desmethyl-DTZ.[1] This can serve as an indicator of sample instability.

Data Presentation

Table 1: Stability of Diltiazem and N-desmethyl-Diltiazem in Volunteer Plasma at -20°C

CompoundStorage DurationStability
Diltiazem (DTZ)Up to 8 weeksStable[1]
12 weeksConsiderable deterioration[1]
N-desmethyl-Diltiazem (MA)Up to 8 weeksStable[1]
12 weeksConsiderable deterioration[1]

Table 2: Stability of Diltiazem in Spiked Plasma at -20°C

CompoundStorage DurationStability
Diltiazem (DTZ)4-6 weeksDeterioration observed[1]

Experimental Protocols

Protocol 1: Plasma Sample Handling and Storage for Diltiazem Stability Analysis

  • Blood Collection: Collect whole blood into tubes containing an appropriate anticoagulant (e.g., EDTA, heparin).

  • Plasma Separation: Centrifuge the blood samples at approximately 1000-2000 x g for 10-15 minutes at 4°C within one hour of collection.

  • Plasma Aspiration: Carefully aspirate the supernatant (plasma) and transfer it to clean, labeled polypropylene (B1209903) tubes.

  • Stabilizer Addition (Optional but Recommended): To minimize enzymatic degradation, especially for long-term storage, add a stabilizer. A recommended option is to buffer the plasma with 1% of a 0.1 M Sodium Fluoride (NaF) solution.[8]

  • Storage: Immediately freeze the plasma samples and store them at -70°C or colder for long-term stability. If short-term storage (less than 8 weeks) is anticipated, -20°C may be acceptable, but validation is recommended.[1]

  • Thawing: When ready for analysis, thaw the plasma samples rapidly in a water bath at room temperature and vortex gently to ensure homogeneity before extraction.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Diltiazem and Metabolite Analysis

This is a general protocol based on published methods and should be optimized for your specific instrumentation and requirements.

  • Extraction:

    • Mix 1 mL of plasma with an internal standard (e.g., verapamil).

    • Perform a liquid-liquid extraction with a suitable organic solvent like methyl tert-butyl ether.

    • Vortex and centrifuge to separate the layers.

    • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase.

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column is commonly used.[9]

    • Mobile Phase: A mixture of methanol, ammonium (B1175870) acetate (B1210297) buffer, and acetonitrile (B52724) is a typical mobile phase. The pH is often adjusted to around 7.5.[9]

    • Flow Rate: A flow rate of approximately 1.2 mL/min is often employed.[9]

    • Detection: UV detection at 237 nm is suitable for Diltiazem and its metabolites.[9]

Visualizations

experimental_workflow cluster_collection Sample Collection & Processing cluster_stabilization Stabilization & Storage cluster_analysis Sample Analysis blood_collection 1. Blood Collection (Anticoagulant) centrifugation 2. Centrifugation (1000-2000g, 4°C) blood_collection->centrifugation plasma_separation 3. Plasma Separation centrifugation->plasma_separation stabilizer 4. Add Stabilizer (Optional) (e.g., 1% 0.1M NaF) plasma_separation->stabilizer storage 5. Storage (-70°C recommended) stabilizer->storage thawing 6. Thawing storage->thawing extraction 7. Extraction thawing->extraction hplc_analysis 8. HPLC Analysis extraction->hplc_analysis

Caption: Workflow for Plasma Sample Handling and Analysis.

degradation_pathway DTZ Diltiazem (DTZ) M1 deacetyl-DTZ (M1) DTZ->M1 Deacetylation MA N-desmethyl-DTZ (MA) M2 deacetyl N-desmethyl-DTZ (M2) MA->M2 Deacetylation

Caption: Diltiazem Degradation Pathway in Plasma.

References

Technical Support Center: O-Desacetyl-N-desmethyl Diltiazem-d3 LC-MS Parameter Optimization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals optimizing Liquid Chromatography-Mass Spectrometry (LC-MS) parameters for O-Desacetyl-N-desmethyl Diltiazem-d3.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary use in LC-MS analysis?

This compound is the deuterated form of O-Desacetyl-N-desmethyl Diltiazem (B1670644), a metabolite of Diltiazem.[1] In quantitative LC-MS studies, it is primarily used as an internal standard (IS).[1][2] The three deuterium (B1214612) atoms give it a slightly higher mass than its unlabeled counterpart, allowing for its distinction in mass spectrometry while having nearly identical chemical and chromatographic properties.[2]

Q2: I am starting my method development. What are some initial LC-MS parameters I can use?

For initial method development, you can draw upon established methods for Diltiazem and its other metabolites. Here are some suggested starting points:

  • Liquid Chromatography (LC):

    • Column: A C18 column is a common choice for diltiazem and its metabolites.[3][4] Dimensions such as 100 mm x 2.1 mm with 1.7 µm particles have been used effectively.[3]

    • Mobile Phase: A common mobile phase composition is a mixture of an aqueous buffer (like ammonium (B1175870) acetate (B1210297) or ammonium formate (B1220265) at a concentration of 5-10 mM) and an organic solvent such as acetonitrile (B52724) or methanol.[3][5] A typical starting gradient might be 25:75 (v/v) of 10 mM ammonium acetate buffer to acetonitrile.[3]

    • Flow Rate: For a 2.1 mm internal diameter column, a flow rate of 0.2 to 0.6 mL/min is a good starting point.[3][6][5]

  • Mass Spectrometry (MS):

    • Ionization Mode: Electrospray ionization (ESI) in the positive ion mode is typically used for diltiazem and its metabolites.[3][6][5]

    • Analysis Mode: Multiple Reaction Monitoring (MRM) is the preferred mode for quantification due to its high selectivity and sensitivity.[3][6][5]

    • Initial MRM Transition: The molecular weight of this compound is 361.47.[1] You will need to determine the optimal precursor ion (likely [M+H]+, so m/z 362.5) and the most abundant, stable product ion(s) through infusion and tuning experiments. For comparison, the MRM transition for the non-deuterated N-desmethyl diltiazem is m/z 401.09/150.04.[5]

Q3: How do I determine the optimal MRM transitions for this compound?

To determine the optimal Multiple Reaction Monitoring (MRM) transitions, you will need to perform an infusion experiment. This involves directly infusing a standard solution of this compound into the mass spectrometer.

Here is a general workflow:

  • Prepare a dilute solution of the analyte in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Infuse the solution directly into the mass spectrometer at a low flow rate.

  • Perform a full scan (Q1 scan) to identify the precursor ion, which is typically the protonated molecule [M+H]+. For this compound, this would be around m/z 362.5.

  • Perform a product ion scan by selecting the precursor ion in Q1 and scanning Q3 to identify the fragment ions.

  • Select the most intense and stable fragment ions as your product ions for the MRM transitions.

  • Optimize the collision energy for each transition to maximize the signal of the product ions.

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)

  • Possible Causes:

    • Column Overload: Injecting too much sample can lead to peak fronting.

    • Column Contamination or Degradation: Buildup of matrix components or degradation of the stationary phase can cause peak tailing.[7]

    • Inappropriate Injection Solvent: If the injection solvent is much stronger than the mobile phase, it can cause peak distortion.

    • Secondary Interactions: Interactions between the analyte and the column packing material can lead to tailing.

    • Extra-column Volume: Excessive tubing length or dead volumes in the system can contribute to peak broadening.[8]

  • Solutions:

    • Reduce Injection Volume/Concentration: Dilute your sample or inject a smaller volume.

    • Column Washing/Replacement: Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.[8]

    • Match Injection Solvent: Prepare your samples in a solvent that is similar in strength to or weaker than the initial mobile phase.

    • Adjust Mobile Phase pH: Modifying the pH of the mobile phase can help to reduce secondary interactions.

    • Optimize Tubing and Connections: Ensure all connections are secure and use tubing with the smallest appropriate internal diameter.

Issue 2: Low or No Signal Intensity

  • Possible Causes:

    • Ion Suppression: Co-eluting matrix components can suppress the ionization of the analyte.[9][10]

    • Incorrect MS Parameters: Suboptimal ionization source settings (e.g., temperature, gas flows) or MRM transitions can lead to a weak signal.

    • Sample Degradation: The analyte may be unstable in the sample matrix or under the storage conditions. For instance, Diltiazem can degrade to desacetyl diltiazem in plasma.[5]

    • LC System Issues: A leak in the system, a clogged injector, or incorrect mobile phase composition can result in no or low signal.[9]

  • Solutions:

    • Improve Sample Preparation: Employ more effective sample cleanup techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[4]

    • Optimize MS Source Parameters: Systematically adjust the ion source temperature, nebulizer gas, and drying gas flow rates to maximize the signal.

    • Check for Sample Stability: Investigate the stability of the analyte under different conditions. For diltiazem and its metabolites in plasma, buffering with sodium fluoride (B91410) and storing at -70°C can improve stability.[5]

    • System Check: Perform a thorough check of the LC system for any leaks or blockages. Ensure the mobile phases are correctly prepared and primed.

Issue 3: High Background Noise or Carryover

  • Possible Causes:

    • Contaminated Mobile Phase or Solvents: Impurities in the solvents or additives can contribute to high background noise.

    • System Contamination: Buildup of contaminants in the injector, column, or mass spectrometer source can lead to high background and carryover.[7]

    • Sample Carryover: Adsorption of the analyte to surfaces in the autosampler or column can cause it to appear in subsequent blank injections.[7]

  • Solutions:

    • Use High-Purity Solvents: Always use LC-MS grade solvents and additives.

    • System Cleaning: Regularly clean the ion source. Flush the injector and column with a series of strong solvents to remove contaminants.

    • Optimize Wash Solvents: Use a strong wash solvent in the autosampler wash routine that is effective at dissolving the analyte. Incorporating a small percentage of acid or base in the wash solvent can also be beneficial.

Experimental Protocols & Data

Example Experimental Protocol

This protocol is a starting point based on methods for diltiazem and its metabolites and should be optimized for this compound.

  • Sample Preparation (Liquid-Liquid Extraction): [5]

    • To a 500 µL plasma sample, add the internal standard (this compound).

    • Add a buffering agent if necessary to ensure stability (e.g., 1% of 0.1 M NaF solution).[5]

    • Vortex briefly.

    • Add 2 mL of an appropriate extraction solvent (e.g., methyl-t-butyl ether).[3]

    • Vortex for 5-10 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the mobile phase and inject into the LC-MS system.

Quantitative Data from Literature for Related Compounds

The following tables summarize LC-MS parameters for Diltiazem and its metabolites, which can serve as a reference for method development.

Table 1: Published LC Parameters for Diltiazem and its Metabolites

ParameterCondition 1Condition 2
Column Thermo Hypersil Gold (150 x 4.6 mm, 5 µm)[5]ACQUITY UPLC BEH C18 (100 x 2.1 mm, 1.7 µm)[3]
Mobile Phase 5 mM Ammonium formate (pH 3.0) : Methanol (10:90, v/v)[5]10 mM Ammonium acetate : Acetonitrile (25:75, v/v)[3]
Flow Rate 0.6 mL/min[5]0.2 mL/min[3]
Column Temp. 40 °C[5]Not Specified
Run Time 4.25 min[5]2.0 min[3]

Table 2: Published MS Parameters for Diltiazem and its Metabolites

CompoundPrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)Reference
Diltiazem415.05178.032216[5]
N-Desmethyl diltiazem401.09150.043046[5]
Desacetyl diltiazem373.21108.852554[5]
Diltiazem D4 (IS)419.22314.0Not SpecifiedNot Specified[5]

Visualizations

LC-MS Optimization Workflow

LCMS_Optimization_Workflow start Start: Define Analyte (this compound) lit_review Literature Review for Starting Conditions start->lit_review infusion Direct Infusion & Tuning (Determine Precursor/Product Ions) lit_review->infusion lc_dev LC Method Development (Column, Mobile Phase, Gradient) infusion->lc_dev peak_eval Evaluate Peak Shape & Retention Time lc_dev->peak_eval ms_opt MS Parameter Optimization (Source Temp, Gas Flows) peak_eval->ms_opt Good troubleshoot1 Troubleshoot? peak_eval->troubleshoot1 Poor? sensitivity_eval Evaluate Sensitivity & Signal-to-Noise ms_opt->sensitivity_eval sample_prep Sample Preparation (LLE, SPE, etc.) sensitivity_eval->sample_prep Good troubleshoot2 Troubleshoot? sensitivity_eval->troubleshoot2 Low? validation Method Validation (Linearity, Accuracy, Precision) sample_prep->validation end Final Method validation->end troubleshoot1->lc_dev Yes troubleshoot1->ms_opt No troubleshoot2->ms_opt Yes troubleshoot2->sample_prep No

A flowchart illustrating the systematic workflow for optimizing LC-MS parameters.

References

O-Desacetyl-N-desmethyl Diltiazem-d3 storage and handling conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the storage, handling, and use of O-Desacetyl-N-desmethyl Diltiazem-d3.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is the deuterium-labeled version of O-Desacetyl-N-desmethyl Diltiazem (B1670644), a metabolite of the calcium channel blocker Diltiazem. The inclusion of three deuterium (B1214612) atoms ("d3") provides a mass difference that allows it to be distinguished from its unlabeled counterpart in mass spectrometry.

Its primary applications in research include:

  • Internal Standard: It is commonly used as an internal standard for the quantitative analysis of O-Desacetyl-N-desmethyl Diltiazem and related compounds in biological samples (e.g., plasma, urine) by techniques such as liquid chromatography-mass spectrometry (LC-MS).[1]

  • Metabolic Tracer: It can be used in pharmacokinetic studies to trace the metabolic pathways of Diltiazem and its metabolites.[2]

Q2: What are the recommended storage conditions for this compound?

The recommended storage conditions can vary slightly by supplier. Therefore, it is crucial to always refer to the Certificate of Analysis (CofA) provided with your specific product lot .[1] However, general guidelines are summarized below.

Q3: Is this compound sensitive to light or moisture?

Troubleshooting Guide

Problem 1: Inconsistent or poor chromatographic peak shape during LC-MS analysis.

  • Possible Cause: Improper storage or handling leading to degradation.

    • Solution: Ensure the compound has been stored at the correct temperature and protected from light and moisture. Prepare fresh solutions from solid material if degradation is suspected.

  • Possible Cause: Suboptimal mobile phase composition.

  • Possible Cause: Poor reconstitution of the dried extract.

    • Solution: Ensure the dried sample extract is fully redissolved in the mobile phase before injection. Vortexing and brief sonication can aid in reconstitution.

Problem 2: Variability in quantitative results when using this compound as an internal standard.

  • Possible Cause: Inaccurate concentration of the internal standard stock solution.

    • Solution: Calibrate balances before weighing. Prepare stock solutions gravimetrically and verify the concentration.

  • Possible Cause: Instability of the compound in the sample matrix.

    • Solution: Diltiazem and its metabolites can be unstable in plasma. To prevent degradation, it has been shown that adding sodium fluoride (B91410) (to a final concentration of 0.1 M) and storing samples at -70°C can improve stability.[3] Analyze samples as quickly as possible after preparation.

Data Presentation

Table 1: Summary of Recommended Storage Conditions

ParameterRecommendationSource(s)
Long-Term Storage -20°C (most common) or as specified on the Certificate of Analysis.[4]
Short-Term Storage 2-8°C or 4°C for acceptable stability.[2][5]
Shipping Often shipped at room temperature in the continental US.[1][6]
Humidity Store in a controlled humidity environment due to hygroscopic nature.[2]
Light Store protected from light as a general precaution.

Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions for LC-MS Internal Standard

  • Stock Solution (e.g., 1 mg/mL):

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.

    • Accurately weigh a precise amount of the solid compound.

    • Dissolve the compound in a Class A volumetric flask using methanol to obtain the desired concentration.

    • Sonicate for 5-10 minutes to ensure complete dissolution.

    • Store the stock solution at -20°C in an amber vial.

  • Working Solution (e.g., 2000 ng/mL):

    • Perform serial dilutions of the stock solution using the mobile phase (e.g., 5 mM ammonium formate (pH 3.0):methanol (10:90, v/v)) to achieve the final working concentration.

    • Prepare fresh working solutions daily or as stability data permits.

Protocol 2: Sample Preparation for Quantification in Human Plasma using Liquid-Liquid Extraction (LLE)

This protocol is adapted from a method for analyzing diltiazem and its metabolites.[3]

  • Sample Thawing: Thaw frozen plasma samples on ice.

  • Internal Standard Spiking: In a clean glass tube, add 50 µL of the this compound working solution (e.g., 2000 ng/mL) to 0.5 mL of the plasma sample.

  • Vortexing: Vortex the mixture for 60 seconds.

  • Extraction:

    • Add 2.5 mL of methyl tert-butyl ether to the sample mixture.

    • Vortex for 10 minutes to ensure thorough mixing.

    • Centrifuge at 4000 rpm for 5 minutes at 4°C to separate the organic and aqueous layers.

  • Separation: Flash-freeze the aqueous (lower) plasma layer.

  • Evaporation: Transfer the organic (upper) layer to a new clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract with 200 µL of the LC-MS mobile phase. Vortex briefly to ensure the residue is fully dissolved.

  • Analysis: Transfer the reconstituted sample to an autosampler vial for injection into the LC-MS system.

Mandatory Visualizations

experimental_workflow Experimental Workflow for Plasma Sample Analysis cluster_prep Sample Preparation cluster_extract Liquid-Liquid Extraction cluster_analysis Analysis thaw Thaw Plasma Sample spike Spike with Internal Standard (this compound) thaw->spike vortex1 Vortex (60s) spike->vortex1 add_mtbe Add Methyl Tert-Butyl Ether vortex1->add_mtbe vortex2 Vortex (10 min) add_mtbe->vortex2 centrifuge Centrifuge (4000 rpm, 4°C) vortex2->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS reconstitute->inject

Caption: Workflow for plasma sample preparation and analysis.

storage_handling_logic Storage and Handling Decision Tree start Receiving Compound check_cofa Consult Certificate of Analysis (CofA)? start->check_cofa long_term Long-Term Storage (-20°C in desiccator, protected from light) check_cofa->long_term For long-term use short_term Short-Term Storage (2-8°C in desiccator) check_cofa->short_term For immediate use handling Handling Procedure long_term->handling short_term->handling ppe Wear PPE: - Lab Coat - Safety Glasses - Gloves handling->ppe weigh Weighing: - Equilibrate to RT - Use ventilated enclosure handling->weigh dissolve Dissolving: - Use appropriate solvent (e.g., Methanol) - Sonicate if necessary handling->dissolve disposal Disposal: Follow institutional guidelines for chemical waste handling->disposal

Caption: Decision tree for proper storage and handling.

References

Technical Support Center: O-Desacetyl-N-desmethyl Diltiazem-d3

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of O-Desacetyl-N-desmethyl Diltiazem-d3 during experimental procedures.

Troubleshooting Guides

This section addresses specific issues that may arise during the handling and analysis of this compound.

Issue Potential Cause Recommended Solution
Unexpectedly low analyte concentration in prepared solutions. Degradation due to improper storage or handling. Deuterated compounds, while generally stable, can degrade under suboptimal conditions.[1]1. Verify Storage Conditions: Ensure the compound is stored at the recommended temperature, typically -20°C for long-term storage, and protected from light in amber vials.[1] 2. Solvent Selection: Use high-purity solvents like methanol (B129727) for stock solutions. Avoid acidic or basic aqueous solutions which can catalyze hydrolysis.[1] 3. Handling: Allow the compound to equilibrate to room temperature before opening to prevent condensation.[1] Handle under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.[1]
Appearance of unknown peaks in chromatogram during LC-MS analysis. Degradation of the analyte. The primary degradation pathway for diltiazem (B1670644) and its metabolites is hydrolysis of the acetyl group.[2][3] Oxidation is also a possibility.[4]1. Investigate Hydrolysis: The presence of a peak corresponding to the non-deuterated O-Desacetyl-N-desmethyl Diltiazem could indicate H-D exchange, though less likely for the methyl-d3 group. A more likely hydrolysis product would be further degradation of the molecule. 2. Check for Oxidation: The sulfur atom in the benzothiazepine (B8601423) ring is susceptible to oxidation, which could lead to the formation of an S-oxide derivative.[4] Ensure solvents are degassed and consider adding an antioxidant if compatible with the analytical method. 3. Control pH: Maintain the pH of aqueous solutions near neutral to minimize acid- or base-catalyzed hydrolysis.[3][5]
Inconsistent results across different experimental batches. Variability in sample preparation and storage. Differences in the time between sample preparation and analysis, as well as storage conditions, can lead to varying levels of degradation.1. Standardize Protocols: Ensure consistent timing for all steps of sample preparation and analysis. 2. Immediate Analysis: Analyze samples as soon as possible after preparation. 3. Controlled Storage for Batches: If immediate analysis is not possible, store all samples and standards under identical, validated conditions (-70°C or lower is recommended for plasma samples).[6]
Loss of analyte in biological matrices (e.g., plasma). Enzymatic degradation or instability in the biological matrix. Plasma contains enzymes that can metabolize the compound.[7] Diltiazem and its metabolites have shown instability in plasma over extended storage.[6]1. Rapid Freezing: Immediately freeze plasma samples at -70°C or colder after collection.[6][8] 2. Use of Inhibitors: Consider adding enzyme inhibitors to the plasma samples if enzymatic degradation is suspected, ensuring they do not interfere with the analysis. 3. Validate Storage Duration: If storing for extended periods, conduct stability studies to determine the maximum allowable storage time at the chosen temperature. One study suggests analysis of diltiazem plasma samples within 8 weeks when stored at -20°C.[6]

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: Based on the known degradation of diltiazem and its metabolites, the primary degradation pathways for this compound are likely hydrolysis and oxidation.[2][4] Hydrolysis can occur at the ester linkage if one is present, though this specific metabolite is already de-acetylated. The molecule can also be susceptible to oxidation at the sulfur atom within the benzothiazepine ring, forming an S-oxide.[4] Photodegradation upon exposure to UV light is another potential pathway.[9][10]

Q2: What are the ideal storage conditions for this compound?

A2: For long-term stability, this compound should be stored at -20°C, protected from light and moisture.[1] It is advisable to store the compound in a tightly sealed container, preferably under an inert atmosphere like argon or nitrogen.[1]

Q3: What solvents should be used for preparing solutions of this compound?

A3: High-purity methanol or acetonitrile (B52724) are commonly used solvents for preparing stock solutions of diltiazem and its metabolites.[1] For aqueous solutions used in experiments, it is crucial to control the pH to be near neutral to minimize the risk of hydrolysis.[3]

Q4: How can I monitor the stability of this compound in my experimental samples?

A4: A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) coupled with mass spectrometry (MS), should be used.[11] This involves analyzing samples at different time points and under various conditions (e.g., temperature, pH, light exposure) to quantify the parent compound and detect any degradation products.

Q5: Is the deuterium (B1214612) label on this compound stable?

A5: The deuterium atoms on a methyl group (d3) are generally stable and not prone to exchange with protons from the solvent under typical analytical conditions. However, it is good practice to avoid strongly acidic or basic conditions and high temperatures for prolonged periods, which could potentially facilitate H-D exchange.[1]

Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions

This protocol outlines the preparation of stock and working solutions of this compound.

Materials:

  • This compound

  • Methanol (HPLC grade or higher)

  • Class A volumetric flasks

  • Calibrated analytical balance

  • Amber vials for storage

Procedure:

  • Allow the container of this compound to equilibrate to room temperature before opening to prevent moisture condensation.[1]

  • Accurately weigh the required amount of the compound.

  • Quantitatively transfer the weighed compound to a volumetric flask.

  • Add a small amount of methanol to dissolve the compound completely.

  • Once dissolved, dilute to the mark with methanol.

  • Stopper the flask and mix thoroughly by inverting it several times.

  • Transfer aliquots of the stock solution to amber vials for storage at -20°C.

  • Prepare working solutions by diluting the stock solution with the appropriate solvent or matrix for your experiment immediately before use.

Protocol 2: Stability Assessment in an Aqueous Buffer

This protocol provides a framework for assessing the stability of this compound in an aqueous buffer at a specific pH and temperature.

Materials:

  • Stock solution of this compound in methanol

  • Phosphate buffer (or other relevant buffer) at the desired pH

  • Incubator or water bath set to the desired temperature

  • HPLC or UPLC-MS system

Procedure:

  • Prepare a working solution of this compound in the selected aqueous buffer at a known concentration.

  • Divide the solution into multiple aliquots in amber vials.

  • Place the vials in an incubator or water bath at the desired temperature.

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), remove one aliquot.

  • Immediately analyze the aliquot using a validated stability-indicating LC-MS method to determine the concentration of this compound remaining.

  • Plot the concentration of the analyte versus time to determine the degradation rate.

Visualizations

Potential Degradation Pathways of this compound A O-Desacetyl-N-desmethyl Diltiazem-d3 B Oxidized Metabolite (S-oxide) A->B Oxidation (e.g., H2O2, air) C Photodegradation Products A->C UV/Vis Light D Further Hydrolytic Degradation Products A->D Hydrolysis (Acid/Base)

Caption: Potential Degradation Pathways for this compound.

Experimental Workflow for Stability Assessment A Prepare Stock Solution (in Methanol) B Prepare Working Solution (in Aqueous Buffer) A->B C Incubate at Specific Temperature B->C D Sample at Time Points (t=0, 1, 2...) C->D E LC-MS Analysis D->E F Data Analysis: Concentration vs. Time E->F Troubleshooting Logic for Analyte Degradation start Unexpected Results? check_storage Storage Conditions Correct? start->check_storage check_handling Handling Protocol Followed? check_storage->check_handling Yes action_storage Correct Storage: -20°C, dark, inert atm. check_storage->action_storage No check_solution Solution pH Neutral? check_handling->check_solution Yes action_handling Review Handling: Temp. equilibration, inert gas. check_handling->action_handling No check_matrix Biological Matrix Involved? check_solution->check_matrix Yes action_solution Adjust pH to Neutral. check_solution->action_solution No action_matrix Implement Matrix Stabilization: Rapid freezing, inhibitors. check_matrix->action_matrix Yes end Re-analyze check_matrix->end No action_storage->end action_handling->end action_solution->end action_matrix->end

References

Technical Support Center: O-Desacetyl-N-desmethyl Diltiazem-d3 Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the analysis of O-Desacetyl-N-desmethyl Diltiazem-d3.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application in analysis?

A1: this compound is the stable isotope-labeled (deuterated) form of O-Desacetyl-N-desmethyl Diltiazem (B1670644), a metabolite of the drug Diltiazem. Its primary application is as an internal standard (IS) in quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a deuterated IS is considered the gold standard as it closely mimics the analyte's behavior during sample preparation, chromatography, and ionization, thereby correcting for variability and improving the accuracy and precision of quantification.[1][2][3]

Q2: What are the most common issues encountered when using this compound as an internal standard?

A2: The most common pitfalls include:

  • Isotopic Exchange (Back-Exchange): The deuterium (B1214612) atoms on the internal standard may exchange with hydrogen atoms from the solvent or matrix.[2]

  • Chromatographic Shift: The deuterated internal standard may have a slightly different retention time compared to the non-deuterated analyte.[1][2]

  • Differential Matrix Effects: The analyte and the internal standard may experience different degrees of ion suppression or enhancement from the biological matrix.[1]

  • Isotopic Impurities: The deuterated standard may contain a small amount of the non-deuterated analyte.[2]

  • Cross-Talk: Signal from the analyte may be detected in the internal standard's mass channel, or vice versa, if the mass difference is insufficient or fragmentation patterns are too similar.[2]

Q3: How can I assess the isotopic purity of my this compound standard?

A3: The isotopic purity of a deuterated standard is crucial for accurate quantification and should be verified. High-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are effective techniques for determining the isotopic enrichment and structural integrity of deuterium-labeled compounds.[4][5][6] It is also recommended to obtain a certificate of analysis from the supplier which should provide information on the isotopic purity.

Q4: Can this compound be used for the quantification of other diltiazem metabolites?

A4: While it is the ideal internal standard for O-Desacetyl-N-desmethyl Diltiazem, its suitability for other diltiazem metabolites should be carefully validated. The principle of using a stable isotope-labeled internal standard relies on the near-identical chemical and physical properties between the IS and the analyte. If the chromatographic behavior and ionization efficiency of other metabolites are significantly different, it may not be appropriate and could lead to inaccurate results.

Troubleshooting Guides

Issue 1: Poor Peak Shape and/or Shifting Retention Times
Symptom Potential Cause Troubleshooting Action
Tailing or fronting peaksColumn degradation or contamination.- Use a guard column. - Implement a column wash step between injections. - Replace the analytical column.
Inappropriate mobile phase pH.- Adjust the mobile phase pH. For diltiazem and its metabolites, a slightly acidic mobile phase (e.g., using formic acid or ammonium (B1175870) formate) is often used.[7]
Drifting retention timesInconsistent mobile phase composition or flow rate.- Ensure proper mixing of the mobile phase. - Prime the LC pumps. - Check for leaks in the LC system.
Temperature fluctuations.- Use a column oven to maintain a stable temperature.
Deuterated IS and analyte not co-elutingIsotope effect in reversed-phase chromatography.[1]- Modify chromatographic conditions (e.g., gradient, temperature) to improve co-elution.[2] - Consider a different stationary phase.
Issue 2: Inaccurate or Imprecise Quantitative Results
Symptom Potential Cause Troubleshooting Action
High variability in analyte/IS peak area ratiosDifferential matrix effects.[1]- Improve sample clean-up to remove interfering matrix components.[1] - Dilute the sample to reduce the concentration of matrix components.[1] - Evaluate different ionization sources (e.g., APCI instead of ESI).
Inconsistent sample preparation.- Ensure consistent and precise pipetting and extraction procedures.
Instability of analyte or IS in the sample matrix.- Perform stability assessments (bench-top, freeze-thaw, long-term). Diltiazem and its metabolites can be unstable in plasma.[7]
Overestimation of analyte concentration, especially at LLOQIsotopic impurity in the deuterated standard.[2]- Verify the isotopic purity of the standard. - Prepare calibration standards with a known amount of the non-deuterated analyte.
Cross-talk between MRM transitions.[2]- Optimize MRM transitions to ensure specificity. - If necessary, use a higher resolution mass spectrometer.
Issue 3: Loss of Internal Standard Signal or Isotopic Exchange
Symptom Potential Cause Troubleshooting Action
Decreasing IS response over a runIsotopic back-exchange.[2]- Evaluate the pH of the mobile phase and sample extracts; extreme pH can catalyze exchange.[2] - Prepare stock and working solutions in a neutral solvent.[2]
Adsorption to vials or tubing.- Use silanized vials. - Prime the injection system.
Unexpected mass peaks corresponding to partially deuterated species (d2, d1)Isotopic exchange.- Analyze the IS in a clean solvent to confirm its initial isotopic distribution. - Incubate the IS in the mobile phase and sample matrix to assess stability.

Quantitative Data Summary

The following tables summarize typical quantitative data from validated LC-MS/MS methods for the analysis of diltiazem and its metabolites, which can serve as a reference for method development and validation.

Table 1: Linearity and Lower Limit of Quantification (LLOQ)

AnalyteLinearity Range (ng/mL)LLOQ (ng/mL)
Diltiazem0.48 - 639.9[8][9]0.48[8][9]
N-desmethyl Diltiazem0.24 - 320.1[8][9]0.24[8][9]
O-desacetyl Diltiazem0.24 - 320.7[8][9]0.24[8][9]
Diltiazem0.93 - 250.10[7][10]0.93[7][10]
N-desmethyl Diltiazem0.24 - 64.00[7][10]0.24[7][10]
Desacetyl Diltiazem0.15 - 40.69[7][10]0.15[7][10]

Table 2: Precision and Accuracy

AnalyteConcentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)
Diltiazem & MetabolitesN/A< 10.0[8][9]< 10.0[8][9]Within 10.0[8][9]
Diltiazem2.784.4[7]N/AN/A
N-desmethyl Diltiazem0.7112.1[7]N/AN/A
Desacetyl Diltiazem0.459.6[7]N/AN/A

Table 3: Recovery

AnalyteRecovery (%)
Diltiazem77.4[8][9]
N-desmethyl Diltiazem76.0[8][9]
O-desacetyl Diltiazem74.5[8][9]
Diltiazem (low, medium, high QC)82.9, 75.4, 76.7[7]
N-desmethyl Diltiazem (low, medium, high QC)76.6, 69.4, 71.9[7]
Desacetyl Diltiazem (low, medium, high QC)72.9, 66.9, 92.4[7]
Diltiazem-d4 (IS)80.5[7]

Experimental Protocols

This section provides a detailed methodology for a typical bioanalytical workflow for the quantification of O-Desacetyl-N-desmethyl Diltiazem and its non-deuterated analyte in human plasma using this compound as an internal standard. This protocol is a starting point and should be fully validated.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of this compound working solution (e.g., 100 ng/mL in methanol) and vortex briefly.

  • Add 300 µL of cold acetonitrile (B52724) to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 12,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase.

2. LC-MS/MS Analysis

  • LC System: A high-performance or ultra-high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A suitable gradient to achieve separation of the analyte from matrix components.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray ionization (ESI) in positive mode.

  • MRM Transitions: To be determined by infusing the analyte and internal standard. For example, for N-desmethyl diltiazem, a transition of m/z 401.09/150.04 has been reported.[7][10] The transition for O-Desacetyl-N-desmethyl Diltiazem would be similar, and the deuterated internal standard would have a higher mass.

3. Data Analysis

  • Integrate the chromatographic peaks for both the analyte and the deuterated internal standard.

  • Calculate the peak area ratio of the analyte to the internal standard for all samples.

  • Generate a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.

  • Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Troubleshooting_Workflow start_node Inaccurate/Imprecise Results check_is_response Check IS Response Variability start_node->check_is_response is_stable IS Response Stable? check_is_response->is_stable is_variable IS Response Variable is_stable->is_variable No check_chromatography Review Chromatography is_stable->check_chromatography Yes check_matrix_effects Evaluate Matrix Effects is_variable->check_matrix_effects coelution Analyte/IS Co-elution? check_chromatography->coelution no_coelution Poor Co-elution coelution->no_coelution No coelution->check_matrix_effects Yes optimize_lc Optimize LC Method (Gradient, Temp.) no_coelution->optimize_lc optimize_lc->check_chromatography differential_me Differential Matrix Effects? check_matrix_effects->differential_me no_differential_me Consistent Matrix Effects differential_me->no_differential_me No improve_cleanup Improve Sample Cleanup differential_me->improve_cleanup Yes check_purity Check IS Purity & Stability no_differential_me->check_purity improve_cleanup->check_matrix_effects purity_ok Purity & Stability OK? check_purity->purity_ok purity_issue Purity/Stability Issue purity_ok->purity_issue No results_ok Results Acceptable purity_ok->results_ok Yes new_is Source New IS Lot purity_issue->new_is new_is->check_purity

Caption: Troubleshooting workflow for inaccurate or imprecise results.

Experimental_Workflow sample Plasma Sample add_is Add IS (O-Desacetyl-N-desmethyl Diltiazem-d3) sample->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt centrifuge Centrifugation ppt->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute lc_ms LC-MS/MS Analysis reconstitute->lc_ms data Data Processing & Quantification lc_ms->data

Caption: A typical experimental workflow for bioanalysis.

References

Technical Support Center: O-Desacetyl-N-desmethyl Diltiazem-d3 HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the peak shape of O-Desacetyl-N-desmethyl Diltiazem-d3 in High-Performance Liquid Chromatography (HPLC) analysis.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of poor peak shape (e.g., tailing, fronting, broadening) for this compound?

Poor peak shape in HPLC analysis of this compound can stem from several factors:

  • Secondary Interactions: The analyte can interact with active sites on the stationary phase, such as residual silanols on C18 columns. This is a common cause of peak tailing.[1][2][3]

  • Inappropriate Mobile Phase pH: The pH of the mobile phase can significantly affect the ionization state of the analyte, influencing its retention and peak shape.[1][4][5]

  • Column Overload: Injecting too much sample can lead to peak fronting.[4][6]

  • Extra-Column Volume: Excessive tubing length or dead volume in the HPLC system can cause peak broadening.[1]

  • Incompatible Injection Solvent: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can lead to distorted peaks.[1][7]

  • Column Contamination or Degradation: Buildup of sample matrix components or degradation of the stationary phase can lead to various peak shape issues.[6]

Q2: How does the mobile phase composition affect the peak shape of this compound?

The mobile phase composition is critical for achieving a good peak shape. Key considerations include:

  • Organic Modifier: Acetonitrile is a commonly used organic modifier for the analysis of diltiazem (B1670644) and its metabolites.[8][9] Methanol (B129727) can also be used.[10] The choice and proportion of the organic modifier will affect retention time and peak resolution.

  • Buffer and pH: A buffer is essential to control the pH of the mobile phase. Phosphate (B84403) and acetate (B1210297) buffers are frequently used.[8][11][12] For basic compounds like diltiazem and its metabolites, a mobile phase pH in the acidic range (e.g., pH 2.5-4) can suppress the ionization of silanol (B1196071) groups on the column, minimizing peak tailing.[2][3][11]

  • Additives: Sometimes, additives like triethylamine (B128534) (TEA) or trifluoroacetic acid (TFA) are added to the mobile phase to improve peak shape by masking residual silanol groups.[13][14]

Q3: What type of HPLC column is recommended for the analysis of this compound?

Reversed-phase columns are the standard choice for analyzing diltiazem and its metabolites.

  • C18 Columns: C18 columns are widely used and have been shown to provide good separation.[8][10][11] Modern, high-purity silica (B1680970) columns with end-capping are recommended to reduce interactions with residual silanols.

  • C8 Columns: C8 columns can also be used and may offer different selectivity.[8]

  • Particle Size: Columns with smaller particle sizes (e.g., 5 µm or less) will generally provide higher efficiency and better resolution.[10][15]

Troubleshooting Guides

Issue: Peak Tailing

Peak tailing is a common issue when analyzing basic compounds like this compound.

Troubleshooting Workflow for Peak Tailing

G cluster_0 Start: Peak Tailing Observed cluster_1 Mobile Phase Optimization cluster_2 Column Evaluation cluster_3 System & Sample Check cluster_4 Resolution start Observe Tailing Peak check_pH Is Mobile Phase pH Optimized? (e.g., 2.5 - 4.0) start->check_pH adjust_pH Adjust pH with Acid (e.g., Phosphoric Acid, TFA) check_pH->adjust_pH No check_column Is the Column Suitable? check_pH->check_column Yes add_modifier Add Mobile Phase Modifier (e.g., Triethylamine) adjust_pH->add_modifier add_modifier->check_column use_endcapped Use a High-Purity, End-capped C18 Column check_column->use_endcapped No check_overload Is there Sample Overload? check_column->check_overload Yes replace_column Replace with a New Column use_endcapped->replace_column replace_column->check_overload reduce_concentration Reduce Sample Concentration check_overload->reduce_concentration Yes end Symmetrical Peak Achieved check_overload->end No reduce_concentration->end

Caption: Troubleshooting workflow for addressing peak tailing.

Experimental Protocol: Mobile Phase pH Adjustment

  • Prepare the aqueous component of the mobile phase: For example, a 0.1 M acetate buffer or a 0.05 M potassium dihydrogen phosphate buffer.[8][12]

  • Initial pH check: Measure the pH of the aqueous buffer before adding the organic modifier.

  • pH Adjustment: If the pH is not in the desired range (e.g., 2.5-4.0), adjust it using an appropriate acid such as phosphoric acid or trifluoroacetic acid.[10][11] Add the acid dropwise while monitoring the pH with a calibrated pH meter.

  • Mobile Phase Preparation: Mix the pH-adjusted aqueous component with the organic modifier (e.g., acetonitrile) in the desired ratio (e.g., 65:35 v/v).[8][9]

  • Degas the mobile phase: Degas the final mobile phase mixture using sonication or vacuum filtration to prevent air bubbles in the system.

  • Equilibrate the column: Flush the column with the new mobile phase until a stable baseline is achieved before injecting the sample.

Issue: Peak Fronting

Peak fronting is often an indication of column overload or an issue with the sample solvent.

Troubleshooting Workflow for Peak Fronting

G cluster_0 Start: Peak Fronting Observed cluster_1 Sample Concentration & Injection Volume cluster_2 Injection Solvent Compatibility cluster_3 Resolution start Observe Fronting Peak check_concentration Is Sample Concentration Too High? start->check_concentration dilute_sample Dilute the Sample check_concentration->dilute_sample Yes check_solvent Is Injection Solvent Stronger than Mobile Phase? check_concentration->check_solvent No reduce_injection_volume Reduce Injection Volume dilute_sample->reduce_injection_volume reduce_injection_volume->check_solvent match_solvent Reconstitute Sample in Mobile Phase or a Weaker Solvent check_solvent->match_solvent Yes end Symmetrical Peak Achieved check_solvent->end No match_solvent->end

Caption: Troubleshooting workflow for addressing peak fronting.

Experimental Protocol: Sample Dilution Study

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or mobile phase).

  • Create a dilution series: Prepare a series of dilutions from the stock solution, for example, 1:2, 1:5, 1:10, and 1:20 dilutions, using the mobile phase as the diluent.

  • Inject and analyze: Inject the same volume of each dilution onto the HPLC system under the established chromatographic conditions.

  • Evaluate peak shape: Observe the peak shape for each concentration. A reduction in peak fronting with increasing dilution indicates that the original sample was overloaded.

  • Determine the optimal concentration: Identify the highest concentration that provides a symmetrical peak and use this or a lower concentration for subsequent analyses.

Data Presentation

Table 1: Mobile Phase Compositions for Diltiazem and Metabolite Analysis

Mobile Phase CompositionColumnDetection WavelengthReference
Acetate buffer (0.1 M) and Acetonitrile (65:35, v/v), pH 6.3C18Not Specified[8][9]
Ethanol and Phosphoric acid solution (35:65, v/v), pH 2.5C18240 nm[11]
0.05% TFA in water and 0.05% TFA in methanol (44:56, v/v)C18240 nm[10][14]
0.2% Triethylamine in water with Acetonitrile (gradient)C18240 nm[13]
Potassium dihydrogen phosphate buffer (0.05 M, pH 3.9) and Acetonitrile (65:35)C18 (ODS2)239 nm[12]

Table 2: System Suitability Parameters for Diltiazem and Desacetyl Diltiazem

ParameterDesacetyl DiltiazemDiltiazemReference
Retention Time (min)15.726.4[8]
Theoretical Plates36756733[8]
Tailing Factor-1.1[11]
Resolution>9 (between diltiazem and impurity)-[11]

References

Technical Support Center: Matrix Effects in O-Desacetyl-N-desmethyl Diltiazem-d3 Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the quantification of O-Desacetyl-N-desmethyl Diltiazem-d3 by LC-MS/MS.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.

Q1: I am observing significant variability in the signal intensity of my internal standard, this compound, across different plasma samples. What could be the cause?

A1: Significant variability in the internal standard (IS) signal is a classic indicator of matrix effects.[1] Matrix effects refer to the alteration of ionization efficiency due to co-eluting endogenous substances from the biological sample.[2] This can lead to either ion suppression or enhancement, causing inconsistent quantification. The issue may be more pronounced in some individual plasma lots than in others.

To troubleshoot, consider the following:

  • Evaluate Sample Preparation: Your current sample preparation method (e.g., protein precipitation) may not be sufficiently removing interfering phospholipids (B1166683) or other matrix components.[3] Consider optimizing your extraction procedure by switching to liquid-liquid extraction (LLE) or solid-phase extraction (SPE) for a cleaner sample extract.

  • Chromatographic Separation: Poor chromatographic resolution between this compound and matrix components can lead to ion suppression.[1] Try modifying your chromatographic conditions, such as the gradient profile or the column chemistry, to better separate the IS from the interfering components.

  • Sample Dilution: Diluting the plasma sample with a suitable buffer or solvent can reduce the concentration of matrix components, thereby mitigating their effect on ionization.

Q2: My recovery for this compound is consistently low. How can I determine if this is due to poor extraction efficiency or matrix effects?

A2: Low recovery can be a result of either inefficient extraction or ion suppression due to matrix effects. To distinguish between these, you should perform a post-extraction spike experiment. This involves comparing the response of the analyte spiked into a blank extracted matrix to the response of the analyte in a neat solution (e.g., mobile phase).[4]

Here is a breakdown of the calculations:

ParameterFormulaInterpretation
Recovery (%) (Peak Area of Pre-extraction Spike / Peak Area of Post-extraction Spike) x 100Efficiency of the extraction process.
Matrix Effect (%) (Peak Area of Post-extraction Spike / Peak Area in Neat Solution) x 100Impact of the matrix on signal intensity. <100% indicates suppression, >100% indicates enhancement.
Overall Process Efficiency (%) (Peak Area of Pre-extraction Spike / Peak Area in Neat Solution) x 100Combined effect of extraction recovery and matrix effects.

If you observe a low recovery but a matrix effect value close to 100%, the issue lies with your extraction procedure. Conversely, if the recovery is low and the matrix effect is significantly less than 100%, ion suppression is the primary contributor.

Q3: I have confirmed that ion suppression is affecting my this compound signal. What are the best strategies to minimize this?

A3: Minimizing ion suppression is crucial for accurate and reliable quantification. Here are some effective strategies:

  • Improve Sample Cleanup: As mentioned, transitioning from protein precipitation to more rigorous methods like LLE or SPE can significantly reduce matrix components.[3]

  • Optimize Chromatography:

    • Increase Retention: Ensure your analyte and IS are sufficiently retained on the column to separate them from early-eluting, highly polar matrix components like phospholipids.

    • Gradient Modification: Adjust the mobile phase gradient to enhance the separation between your analytes and any co-eluting interferences.

  • Use a Stable Isotope-Labeled (SIL) Internal Standard: You are already using a deuterated internal standard (this compound), which is an excellent choice. Since the SIL IS has nearly identical physicochemical properties to the analyte, it will experience similar matrix effects, allowing for accurate compensation during data analysis.[1]

  • Change Ionization Source: If using Electrospray Ionization (ESI), consider switching to Atmospheric Pressure Chemical Ionization (APCI), as it can be less susceptible to matrix effects for certain compounds.

Experimental Protocols

Below is a representative experimental protocol for the analysis of diltiazem (B1670644) and its metabolites, including O-Desacetyl-N-desmethyl Diltiazem, in human plasma. This protocol is a composite based on common methodologies and should be optimized for your specific instrumentation and requirements.

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 500 µL of human plasma in a polypropylene (B1209903) tube, add 50 µL of the internal standard working solution (this compound in methanol).

  • Vortex for 30 seconds.

  • Add 2.5 mL of methyl tert-butyl ether (MTBE).

  • Vortex for 10 minutes.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Vortex for 1 minute and transfer to an autosampler vial.

2. Liquid Chromatography Conditions

  • Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm).

  • Mobile Phase:

    • A: 10 mM Ammonium Acetate in water

    • B: Acetonitrile

  • Gradient: A suitable gradient to ensure separation from matrix components.

  • Flow Rate: 0.2 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 40°C.

3. Mass Spectrometry Conditions

  • Ionization: Electrospray Ionization (ESI) in positive mode.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions (Example):

    • Diltiazem: m/z 415.05 → 178.03

    • N-desmethyl Diltiazem: m/z 401.09 → 150.04

    • O-desacetyl Diltiazem: m/z 373.21 → 108.85

    • This compound (IS): To be determined based on the specific product.

  • Source Parameters: Optimize source temperature, gas flows, and voltages for maximum signal intensity.

Data Presentation

The following table summarizes recovery data for diltiazem and its metabolites from a published study, which can serve as a reference for expected performance.

AnalyteRecovery (%) at Low QCRecovery (%) at Medium QCRecovery (%) at High QC
Diltiazem82.975.476.7
N-desmethyl Diltiazem76.669.471.9
O-desacetyl Diltiazem72.966.992.4
Diltiazem-d4 (IS)\multicolumn{3}{c}{80.5}
Data adapted from a study on diltiazem and its metabolites.[1]

Visualizations

MatrixEffectWorkflow start Start: Assess Matrix Effect prep_neat Prepare Analyte & IS in Neat Solution (A) start->prep_neat prep_blank Prepare Blank Matrix Samples (e.g., Human Plasma) start->prep_blank analyze LC-MS/MS Analysis prep_neat->analyze Analyze A extract_blank Extract Blank Matrix prep_blank->extract_blank spike_pre Pre-Extraction Spike with Analyte & IS prep_blank->spike_pre spike_post Post-Extraction Spike with Analyte & IS (B) extract_blank->spike_post spike_post->analyze Analyze B extract_spiked Extract Spiked Matrix (C) spike_pre->extract_spiked extract_spiked->analyze Analyze C calculate Calculate Matrix Effect, Recovery, and Process Efficiency analyze->calculate Peak Areas of A, B, C end End: Evaluate Results calculate->end

Caption: Experimental workflow for the quantitative assessment of matrix effects, recovery, and overall process efficiency.

TroubleshootingTree start Inconsistent IS Signal or Poor Analyte Recovery check_me Perform Matrix Effect Experiment? start->check_me me_significant Is Matrix Effect Significant (>15%)? check_me->me_significant Yes optimize_cleanup Improve Sample Cleanup (LLE, SPE) me_significant->optimize_cleanup Yes check_recovery Is Extraction Recovery Low? me_significant->check_recovery No optimize_chrom Optimize Chromatography (Gradient, Column) optimize_cleanup->optimize_chrom use_sil_is Use Stable Isotope-Labeled IS optimize_chrom->use_sil_is issue_resolved Issue Resolved use_sil_is->issue_resolved optimize_extraction Optimize Extraction Procedure check_recovery->optimize_extraction Yes check_recovery->issue_resolved No optimize_extraction->issue_resolved

Caption: Decision tree for troubleshooting matrix effect-related issues in LC-MS/MS bioanalysis.

Frequently Asked Questions (FAQs)

Q1: What exactly is the matrix effect in LC-MS/MS analysis?

A1: The matrix effect is the influence of co-eluting, interfering components from the sample on the ionization of the target analyte in the mass spectrometer's ion source.[2] These interferences are often not detected by the mass spectrometer but can suppress or enhance the analyte's signal, leading to inaccurate quantification.[2]

Q2: What are the common sources of matrix effects in plasma samples?

A2: In plasma, the most common sources of matrix effects are phospholipids from cell membranes, salts, and endogenous metabolites.[1] Anticoagulants used during blood collection can also contribute.[1]

Q3: Why is a stable isotope-labeled internal standard like this compound recommended?

A3: A stable isotope-labeled (SIL) internal standard is considered the gold standard for quantitative bioanalysis.[1] Because its chemical and physical properties are nearly identical to the analyte, it co-elutes and experiences the same degree of ionization suppression or enhancement. This allows the ratio of the analyte to the IS to remain constant, leading to accurate and precise quantification even in the presence of matrix effects.

Q4: Can matrix effects vary between different lots of plasma?

A4: Yes, the composition of biological matrices can vary significantly between individuals, leading to different degrees of matrix effects. Therefore, it is recommended to evaluate matrix effects using plasma from multiple sources to ensure the robustness of the analytical method.

Q5: What is the difference between qualitative and quantitative assessment of matrix effects?

A5: A qualitative assessment, such as a post-column infusion experiment, can identify regions in the chromatogram where ion suppression or enhancement occurs. A quantitative assessment, like the post-extraction spike method, measures the actual percentage of signal suppression or enhancement for a specific analyte.[1]

References

troubleshooting isotopic exchange in O-Desacetyl-N-desmethyl Diltiazem-d3

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for O-Desacetyl-N-desmethyl Diltiazem-d3. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting potential isotopic exchange issues. The accuracy of quantitative analysis using deuterated internal standards relies on their isotopic stability. This guide offers detailed FAQs, troubleshooting workflows, and experimental protocols to ensure the integrity of your results.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is isotopic exchange, and why is it a concern for this compound?

A1: Isotopic exchange, or back-exchange, is a chemical reaction where deuterium (B1214612) (D) atoms on a labeled compound are replaced by hydrogen (H) atoms from the surrounding environment (e.g., solvents, reagents, or sample matrix).[1][2][3] For a deuterated internal standard like this compound, this is a critical issue. The principle of using a stable isotope-labeled (SIL) internal standard is that it behaves chemically and physically identically to the analyte, correcting for variability during sample processing and analysis.[4][5] If the d3-standard loses its deuterium atoms, it converts back to the unlabeled analyte, leading to a decreased standard signal and an artificially inflated analyte signal, which compromises the accuracy of quantitative results.[5][6][7]

Q2: Where are the deuterium labels on this compound, and how stable are they?

A2: In this compound, the three deuterium atoms are located on the N-methyl group.[8] Generally, carbon-deuterium (C-D) bonds are strong and stable.[4] However, the position of these labels—alpha to a tertiary amine—can be susceptible to exchange under certain conditions, particularly catalyzed by pH changes.[1] While more stable than deuterium on heteroatoms (like -OH or -NH), careful handling is still required to prevent back-exchange.[5][7]

Q3: What are the primary factors that promote deuterium back-exchange?

A3: Several environmental and chemical factors can accelerate the rate of isotopic exchange:

  • pH: This is a critical factor. The exchange rate is slowest in a mildly acidic environment (approximately pH 2.5-3.0) and increases significantly under basic or strongly acidic conditions.[1][5][9][10]

  • Temperature: Higher temperatures provide the energy needed to facilitate the exchange reaction.[5][11][12] Therefore, keeping samples and solutions cool is crucial.

  • Solvent Composition: Protic solvents like water and methanol (B129727) can readily donate protons, promoting exchange.[5][11] Aprotic solvents such as acetonitrile (B52724) or tetrahydrofuran (B95107) are preferred for storing stock solutions.[11]

  • Matrix Components: Certain components within a biological matrix (e.g., plasma, urine) can potentially catalyze the exchange process.[5]

Q4: How can I detect if my standard is undergoing isotopic exchange?

A4: Isotopic exchange can be identified by observing specific signatures in your LC-MS/MS data:

  • Appearance of Unlabeled Analyte: The most definitive sign is the appearance of a signal at the mass-to-charge ratio (m/z) of the unlabeled O-Desacetyl-N-desmethyl Diltiazem in a blank matrix sample that was only spiked with the deuterated internal standard.[6][11]

  • Inconsistent Internal Standard Signal: A decreasing or erratic signal from the deuterated standard across a batch or over time can indicate instability.[6]

  • Mass Shift: High-resolution mass spectrometry can be used to precisely measure the mass and confirm the loss of deuterium atoms (a shift of ~1 Da per deuterium lost).[13]

Q5: What are the ideal storage conditions for this compound solutions?

A5: To ensure long-term stability, stock solutions of this compound should be prepared in a high-purity aprotic solvent like acetonitrile.[11] For storage, the following conditions are recommended:

  • Temperature: Store solutions at low temperatures, such as -20°C or -80°C, to slow down any potential exchange.[11][14]

  • Solvent: Use aprotic solvents for stock solutions. If an aqueous working solution is necessary, it should be acidified (e.g., with 0.1% formic acid) and used as fresh as possible.[3][11]

  • Container: Store in tightly sealed, amber glass vials to prevent solvent evaporation and protect from light.[14]

Q6: Are there more robust alternatives to deuterium-labeled standards to avoid exchange issues?

A6: Yes. While deuterium-labeled standards are common due to lower synthesis costs, standards labeled with stable isotopes like Carbon-13 (¹³C) or Nitrogen-15 (¹⁵N) are not susceptible to back-exchange.[5][6][11] These are considered a more robust and reliable choice for quantitative bioanalysis, although they are typically more expensive.[6][15]

Section 2: Troubleshooting Guides

Issue 1: I am observing a decreasing or inconsistent peak area for my deuterated internal standard (IS).

This issue can stem from several sources, including isotopic instability or analytical variability. The following workflow can help diagnose the root cause.

start Symptom: Inconsistent IS Peak Area check_stability Conduct IS Stability Test (See Protocol 1) start->check_stability is_stable Is the IS signal stable over time in matrix? check_stability->is_stable check_prep Review Sample Preparation Procedure is_stable->check_prep Yes cause_instability Root Cause: Isotopic Instability is_stable->cause_instability No is_prep_ok Is sample prep consistent? (e.g., evaporation, reconstitution volume) check_prep->is_prep_ok check_lcms Investigate LC-MS/MS System is_prep_ok->check_lcms Yes cause_prep Root Cause: Sample Prep Variability is_prep_ok->cause_prep No cause_lcms Root Cause: LC or MS Instability check_lcms->cause_lcms solution_instability Solution: - Acidify solvents (pH 2.5-3) - Lower temperature - Minimize time in aqueous matrix - Use fresh working solutions cause_instability->solution_instability solution_prep Solution: - Automate liquid handling - Ensure complete reconstitution - Check for precipitation cause_prep->solution_prep solution_lcms Solution: - Check for leaks - Verify injector precision - Clean ion source - Check system pressure cause_lcms->solution_lcms

Caption: Troubleshooting workflow for inconsistent internal standard signal.

Issue 2: I am seeing a signal for the unlabeled analyte in a blank sample spiked only with the d3-internal standard.

This indicates either the presence of unlabeled analyte as an impurity in the standard material or active back-exchange during your workflow.

  • Check the Certificate of Analysis (CoA): Review the CoA provided by the manufacturer for the isotopic purity of the standard. A high isotopic purity (typically ≥98%) is expected.[4] The CoA should also specify the percentage of the unlabeled (d0) species.

  • Assess Contribution from IS: Prepare a blank matrix sample and spike it with the d3-IS at the working concentration. Immediately extract and analyze the sample. The response for the unlabeled analyte should be minimal, ideally less than 20% of the response at the Lower Limit of Quantification (LLOQ).[7] A higher response suggests significant impurity.

  • Perform a Stability Test: If the initial impurity level is low, perform the stability assessment outlined in Protocol 1 . An increase in the unlabeled analyte's signal over time is a clear indication of in-process back-exchange.

Section 3: Data Presentation & Key Parameters

Quantitative data related to isotopic exchange can be summarized to guide experimental design.

Table 1: Summary of Factors Influencing Isotopic Exchange Rate

FactorImpact on Exchange RateRecommended Mitigation Strategy
pH Rate is minimal at pH ~2.5-3.0; increases in basic or highly acidic conditions.[1][5][10]Maintain acidic conditions (e.g., 0.1% formic acid) in all aqueous solvents and mobile phases.[3][11]
Temperature Higher temperatures significantly increase the rate.[5][11]Store stock/working solutions at -20°C or below. Keep samples in a cooled autosampler (~4°C).[11][14]
Solvent Protic solvents (H₂O, MeOH) are required for exchange.[5][11]Use aprotic solvents (ACN, THF) for stock solutions. Minimize sample exposure time to aqueous environments.[11]
Time The extent of exchange is cumulative over time.Process samples promptly after adding the internal standard. Avoid letting samples sit at room temperature.

Table 2: Interpreting Mass Spectrometry Data for Isotopic Exchange

CompoundExpected [M+H]⁺ (m/z)Potential Observed [M+H]⁺ (m/z)Interpretation
O-Desacetyl-N-desmethyl Diltiazem~359.14N/AUnlabeled analyte.
This compound ~362.16 N/ACorrect mass for the deuterated internal standard.
Back-Exchange ProductN/A~361.15Loss of one deuterium atom (d2 species).
Back-Exchange ProductN/A~360.15Loss of two deuterium atoms (d1 species).
Back-Exchange ProductN/A~359.14Complete loss of all three deuterium atoms (d0 species).

Note: Exact m/z values may vary slightly based on instrument calibration and resolution.

Section 4: Experimental Protocols

Protocol 1: Stability Assessment of this compound

Objective: To evaluate the stability of the deuterated internal standard in the sample matrix and reconstitution solvent under typical experimental conditions.

Methodology:

  • Sample Preparation:

    • Create a pool of blank biological matrix (e.g., human plasma).

    • Prepare three sets of samples (n=3 per set) by spiking the d3-IS into the blank matrix at the final working concentration.

  • Incubation Conditions:

    • Set 1 (T=0): Immediately process these samples using your standard extraction procedure (e.g., protein precipitation as described in Protocol 2).

    • Set 2 (Room Temp): Incubate the spiked matrix samples at room temperature for the maximum expected duration of your sample preparation and wait time (e.g., 4 hours), then process.

    • Set 3 (Autosampler Temp): Process the samples immediately, reconstitute in the final mobile phase, and let them sit in the cooled autosampler (e.g., 4°C) for the duration of a typical analytical run (e.g., 24 hours) before injection.

  • LC-MS/MS Analysis:

    • Analyze all processed samples.

    • Monitor the MRM transitions for both the d3-internal standard and the unlabeled analyte.

  • Data Interpretation:

    • Calculate the peak area of the unlabeled analyte in all samples.

    • Compare the peak area of the unlabeled analyte in Set 2 and Set 3 to the baseline level in Set 1. A statistically significant increase in the unlabeled analyte signal indicates that isotopic exchange is occurring under those conditions.

Protocol 2: Recommended Sample Preparation Workflow to Minimize Isotopic Exchange

Objective: To provide a robust sample preparation protocol that minimizes the risk of deuterium back-exchange for this compound.

start 1. Sample Aliquoting spike 2. Spiking Add d3-Internal Standard (prepared in ACN or acidified aqueous solution) start->spike ppt 3. Protein Precipitation Add 3 volumes of cold Acetonitrile containing 0.1% Formic Acid spike->ppt vortex 4. Vortex Vortex vigorously for 1 minute ppt->vortex centrifuge 5. Centrifugation Centrifuge at >10,000 x g for 10 min at 4°C vortex->centrifuge transfer 6. Supernatant Transfer Carefully transfer supernatant to a new plate/vials centrifuge->transfer evaporate 7. Evaporation Evaporate to dryness under Nitrogen at ≤ 40°C transfer->evaporate reconstitute 8. Reconstitution Reconstitute in initial mobile phase (e.g., Water:ACN with 0.1% Formic Acid) evaporate->reconstitute inject 9. Analysis Inject into LC-MS/MS system with a cooled autosampler (4°C) reconstitute->inject

Caption: Recommended workflow for sample preparation using protein precipitation.

Detailed Steps:

  • Aliquot Sample: Transfer an aliquot of your sample (e.g., 50 µL of plasma) into a microcentrifuge tube or well of a 96-well plate.

  • Spike Internal Standard: Add a small volume of the d3-IS working solution. It is best if the working solution is prepared in acetonitrile or a mildly acidified aqueous solution.[3]

  • Protein Precipitation: Immediately add at least 3 volumes of cold (4°C) acetonitrile containing an acid modifier (e.g., 0.1% formic acid) to precipitate proteins and keep the sample in an acidic environment.[3]

  • Vortex: Vortex the samples vigorously to ensure complete mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at a high speed to pellet the precipitated proteins.

  • Transfer Supernatant: Carefully transfer the supernatant to a clean tube or plate, being careful not to disturb the protein pellet.

  • Evaporation: If a concentration step is needed, evaporate the solvent under a gentle stream of nitrogen at a controlled temperature (not exceeding 40°C).

  • Reconstitution: Reconstitute the dried extract in the initial mobile phase, which should also be acidified to maintain a low pH.

  • Analysis: Place the samples in a cooled autosampler (4°C or as low as possible) and proceed with LC-MS/MS analysis.[12]

References

O-Desacetyl-N-desmethyl Diltiazem-d3 purity and quality control

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purity, quality control, and troubleshooting of O-Desacetyl-N-desmethyl Diltiazem-d3.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is the deuterium-labeled form of O-Desacetyl-N-desmethyl Diltiazem (B1670644), a metabolite of Diltiazem. Its primary application is as an internal standard (IS) in quantitative bioanalysis by techniques such as liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS).[1][2] The deuterium (B1214612) labeling provides a mass shift, allowing it to be distinguished from the unlabeled analyte while exhibiting nearly identical chemical and physical properties. This makes it an ideal tool for correcting for variability during sample preparation and analysis.

Q2: What are the typical purity specifications for this compound?

The purity of this compound is typically assessed by HPLC, with a general specification of not less than 90%.[3][4] However, for its use as an internal standard, isotopic purity is also a critical parameter. High isotopic enrichment, typically ≥98%, is desirable to minimize interference from the unlabeled analyte.[5]

Q3: What are the recommended storage and handling conditions for this compound?

It is recommended to store this compound at -20°C for long-term storage to ensure its stability.[3][4][6] The compound should be handled in a controlled environment, and for solutions, storage at -70°C may provide greater stability than -20°C, especially for plasma samples.[7]

Q4: What are the common analytical techniques used for the quality control of this compound?

The quality control of this compound typically involves a combination of analytical techniques, including:

  • High-Performance Liquid Chromatography (HPLC) to determine chemical purity.

  • Mass Spectrometry (MS) to confirm the molecular weight and assess isotopic purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy to confirm the chemical structure and the position of the deuterium labels.

Troubleshooting Guides

Issue 1: Inconsistent Internal Standard Response

Symptom: The peak area of this compound varies significantly across a batch of samples.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Inaccurate Pipetting Verify the calibration and proper functioning of pipettes used for adding the internal standard. Ensure consistent pipetting technique.
Incomplete Dissolution Ensure the internal standard is completely dissolved in the stock and working solutions. Use a vortex mixer and visually inspect for any undissolved material.
Degradation of Internal Standard Investigate the stability of this compound in the sample matrix and during the analytical run. Prepare fresh stock and working solutions. Consider the pH and temperature of the sample and mobile phase, as these can affect stability.[8]
Ion Suppression/Enhancement Differential matrix effects between samples can lead to variability in the internal standard's ionization. Optimize the sample preparation method to remove interfering matrix components. Ensure the internal standard co-elutes with the analyte to experience similar matrix effects.[9]
Issue 2: Chromatographic Peak Shape Problems

Symptom: The chromatographic peak for this compound is broad, tailing, fronting, or split.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Column Overload Reduce the injection volume or the concentration of the internal standard.
Poor Column Condition Flush the column with a strong solvent to remove contaminants. If the problem persists, replace the column.
Inappropriate Mobile Phase Ensure the mobile phase pH is appropriate for the analyte and that the organic/aqueous ratio is optimized for good peak shape.
Co-elution with an Interfering Compound Modify the chromatographic method (e.g., gradient, mobile phase composition, or column chemistry) to resolve the internal standard from any interfering peaks.[9]
Issue 3: Isotopic Exchange (Loss of Deuterium)

Symptom: A decrease in the internal standard signal and a corresponding increase in the analyte signal are observed, particularly in blank samples spiked only with the internal standard.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Unstable Deuterium Label Position The d3 label on O-Desacetyl-N-desmethyl Diltiazem is generally stable. However, exposure to harsh pH (especially basic conditions) or high temperatures can promote exchange.[8][10][11]
Protic Solvents Prolonged exposure to protic solvents like water or methanol (B129727) can facilitate isotopic exchange. Minimize the time the internal standard is in these solvents, especially at elevated temperatures.[8][10]
Sample Matrix Components Certain components in biological matrices can catalyze the exchange. Optimize sample cleanup to remove these components.
Confirmation of Exchange Analyze a solution of the internal standard in the mobile phase over time to monitor for the appearance of the unlabeled analyte.
Issue 4: Chromatographic Shift between Analyte and Internal Standard

Symptom: this compound and its unlabeled counterpart have different retention times.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Deuterium Isotope Effect A slight retention time difference is expected due to the deuterium isotope effect, with the deuterated compound often eluting slightly earlier in reversed-phase chromatography.[12][13][14]
Changes in Chromatographic Conditions Fluctuations in column temperature, mobile phase composition, or pH can alter the retention time shift. Ensure these parameters are well-controlled.[12]
Impact on Quantification If the shift is significant and leads to differential matrix effects, it can compromise accuracy.[13] It is crucial to ensure that the analyte and internal standard peaks are within the same region of ion suppression or enhancement.

Quantitative Data Summary

Parameter Typical Value / Specification Analytical Method Reference
Chemical Purity ≥ 90%HPLC[3][4]
Isotopic Enrichment ≥ 98%Mass Spectrometry[5]
Molecular Formula C₁₉H₁₉D₃N₂O₃S-[3][4]
Molecular Weight 361.47 g/mol -[3][4]
Long-term Storage -20°C-[3][4][6]
Plasma Sample Storage -70°C for up to 8 weeks-[7]

Experimental Protocols

Protocol 1: HPLC Method for Purity Assessment (General Method)

This is a general HPLC method that can be adapted for the purity assessment of this compound. Method optimization may be required.

  • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Detector: UV at 240 nm.[15][16]

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol or mobile phase) to a concentration of approximately 1 mg/mL.

Protocol 2: LC-MS/MS Method for Quantification (General Method)

This protocol provides a starting point for developing a quantitative LC-MS/MS method using this compound as an internal standard.

  • LC System: A UPLC or HPLC system.

  • Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient of mobile phase A (e.g., 5 mM ammonium (B1175870) formate (B1220265) in water, pH 3.0) and mobile phase B (e.g., methanol).[17]

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • MRM Transitions:

    • O-Desacetyl-N-desmethyl Diltiazem (Analyte): Precursor ion (Q1) m/z 359.1 → Product ion (Q3) m/z (To be determined experimentally, but likely fragments would involve the loss of the side chain).

    • This compound (IS): Precursor ion (Q1) m/z 362.1 → Product ion (Q3) m/z (To be determined experimentally, should be a corresponding fragment to the analyte).

  • Sample Preparation (Plasma):

    • To 100 µL of plasma, add 10 µL of the this compound working solution.

    • Add 300 µL of acetonitrile (B52724) to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a clean vial or 96-well plate for analysis.[18]

Protocol 3: NMR Sample Preparation
  • Solvent: Choose a suitable deuterated solvent in which the sample is soluble (e.g., Chloroform-d, Methanol-d4, DMSO-d6).

  • Concentration: Prepare a solution with a concentration of 5-10 mg/mL.

  • Procedure:

    • Weigh the this compound sample into a small vial.

    • Add the deuterated solvent and vortex or sonicate to ensure complete dissolution.

    • Transfer the solution to an NMR tube using a Pasteur pipette.[19]

    • If an internal standard for NMR is required (e.g., TMS), it can be added directly to the solvent or placed in a capillary tube inside the NMR tube.[19]

Visualizations

Diltiazem_Metabolism cluster_analyte Analyte of Interest cluster_is Internal Standard Diltiazem Diltiazem N_Desmethyl_Diltiazem N-Desmethyl Diltiazem Diltiazem->N_Desmethyl_Diltiazem N-Demethylation (CYP3A4) O_Desacetyl_Diltiazem O-Desacetyl Diltiazem Diltiazem->O_Desacetyl_Diltiazem Deacetylation O_Desacetyl_N_Desmethyl_Diltiazem O-Desacetyl-N-desmethyl Diltiazem N_Desmethyl_Diltiazem->O_Desacetyl_N_Desmethyl_Diltiazem Deacetylation O_Desacetyl_Diltiazem->O_Desacetyl_N_Desmethyl_Diltiazem N-Demethylation O_Desacetyl_N_Desmethyl_Diltiazem_d3 O-Desacetyl-N-desmethyl Diltiazem-d3 (Internal Standard)

Caption: Metabolic pathway of Diltiazem.

Quantitative_Analysis_Workflow start Start add_is Add O-Desacetyl-N-desmethyl Diltiazem-d3 (IS) start->add_is sample_prep Sample Preparation (e.g., Plasma Precipitation) lc_ms_analysis LC-MS/MS Analysis sample_prep->lc_ms_analysis add_is->sample_prep peak_integration Peak Integration (Analyte and IS) lc_ms_analysis->peak_integration calculate_ratio Calculate Peak Area Ratio (Analyte / IS) peak_integration->calculate_ratio calibration_curve Construct Calibration Curve calculate_ratio->calibration_curve quantification Quantify Analyte Concentration calibration_curve->quantification end End quantification->end

Caption: Workflow for quantitative analysis.

Troubleshooting_Logic issue Analytical Issue Encountered inconsistent_is Inconsistent IS Response issue->inconsistent_is bad_peak_shape Poor Peak Shape issue->bad_peak_shape isotopic_exchange Isotopic Exchange issue->isotopic_exchange chromatographic_shift Chromatographic Shift issue->chromatographic_shift check_pipetting Verify Pipetting inconsistent_is->check_pipetting check_dissolution Check IS Dissolution inconsistent_is->check_dissolution check_stability Assess IS Stability inconsistent_is->check_stability check_column Inspect Column Condition bad_peak_shape->check_column optimize_mobile_phase Optimize Mobile Phase bad_peak_shape->optimize_mobile_phase check_ph_temp Evaluate pH and Temperature isotopic_exchange->check_ph_temp check_solvent Assess Solvent Effects isotopic_exchange->check_solvent control_conditions Control Temp and Mobile Phase chromatographic_shift->control_conditions

Caption: Troubleshooting logical relationships.

References

method development challenges for diltiazem and its labeled metabolites

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for analytical method development of diltiazem (B1670644) and its labeled metabolites. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for the quantification of diltiazem and its metabolites in biological matrices?

The most widely applied analytical technique for diltiazem and its metabolites is High-Performance Liquid Chromatography (HPLC), often coupled with tandem mass spectrometry (LC-MS/MS) for enhanced sensitivity and selectivity.[1] UV detection is also used, but LC-MS/MS is generally preferred for complex biological samples due to its ability to minimize interferences.[2][3]

Q2: Why is a stable isotope-labeled internal standard (SIL-IS) recommended for the analysis of diltiazem and its metabolites?

A SIL-IS, such as Diltiazem-d5, is crucial for accurate quantification in bioanalytical methods.[4][5] It helps to correct for variability in sample preparation and potential matrix effects, where components of the biological sample can suppress or enhance the ionization of the analyte, leading to inaccurate results.[5] Since the SIL-IS has nearly identical physicochemical properties to the analyte, it experiences similar variations, allowing for reliable normalization of the signal.

Q3: What are the major metabolites of diltiazem that should be considered during method development?

Diltiazem undergoes extensive metabolism. The primary phase I metabolites include N-desmethyldiltiazem (DMeD) and O-desacetyldiltiazem (DAcD).[2][6] Other metabolites that may be relevant depending on the study objectives include N-desmethyldesacetyl-diltiazem and hydroxylated forms.[6][7]

Q4: What are the typical sample preparation techniques used for extracting diltiazem and its metabolites from plasma?

Common sample preparation techniques include:

  • Liquid-Liquid Extraction (LLE): This is a frequently used method, often employing solvents like methyl tert-butyl ether (MTBE).[2][3]

  • Solid-Phase Extraction (SPE): SPE with C18 cartridges is another effective method for cleaning up plasma samples before analysis.[6][8]

  • Protein Precipitation (PPT): While simpler, PPT may be less effective at removing interfering matrix components compared to LLE and SPE.

The choice of technique depends on the required level of cleanliness, sensitivity, and throughput.

Troubleshooting Guides

This section addresses specific issues that may arise during the analysis of diltiazem and its labeled metabolites.

Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)

Possible Causes & Solutions:

Cause Solution
Column Contamination Flush the column with a strong solvent. If the problem persists, consider replacing the column.[9]
Inappropriate Mobile Phase pH Adjust the mobile phase pH to ensure the analytes are in a single ionic state. For diltiazem, a slightly acidic pH is often used.
Injection of Sample in a Stronger Solvent than the Mobile Phase Ensure the sample is dissolved in a solvent that is of equal or lesser strength than the initial mobile phase.[9]
Column Overload Reduce the injection volume or the concentration of the sample.
Extra-column Volume Minimize the length and diameter of tubing between the injector, column, and detector.[9]
Issue 2: Inconsistent or Shifting Retention Times

Possible Causes & Solutions:

Cause Solution
Column Degradation Replace the analytical column.[10]
Changes in Mobile Phase Composition Prepare fresh mobile phase daily and ensure accurate mixing.[10]
Fluctuating Column Temperature Use a column oven to maintain a stable temperature.
Air Bubbles in the Pump Purge the pump to remove any trapped air bubbles.[11]
Issue 3: Low Signal Intensity or Poor Sensitivity

Possible Causes & Solutions:

Cause Solution
Ion Suppression (Matrix Effect) Optimize sample preparation to remove interfering matrix components.[12] Consider using a different ionization source (e.g., APCI instead of ESI) or modifying the chromatographic conditions to separate the analyte from the interfering components.
Suboptimal Mass Spectrometer Settings Tune the mass spectrometer for the specific m/z transitions of diltiazem and its metabolites. Optimize parameters such as capillary voltage, gas flows, and collision energy.
Inefficient Extraction Recovery Evaluate and optimize the sample preparation method to ensure high and consistent recovery of the analytes.
Sample Degradation Ensure proper storage and handling of samples. Diltiazem can be unstable in plasma, and the use of a stabilizer like sodium fluoride (B91410) may be necessary.[13]
Issue 4: High Background Noise in Mass Spectrometry Data

Possible Causes & Solutions:

Cause Solution
Contaminated Mobile Phase or Solvents Use high-purity, LC-MS grade solvents and reagents.
Leaking Pump Seals or Injector Rotor Perform regular maintenance on the LC system to replace worn seals.
Carryover from Previous Injections Implement a robust needle wash protocol and inject blank samples between analytical runs to check for carryover.

Experimental Protocols

LC-MS/MS Method for Diltiazem and its Metabolites in Human Plasma

This protocol is a representative example based on published methods.[2][3]

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 300 µL of human plasma, add the internal standard solution.

  • Add 1 mL of methyl-t-butyl ether (MTBE) and vortex for 10 minutes.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Chromatographic Conditions

3. Mass Spectrometric Conditions

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • Diltiazem: m/z 415.05 → 178.03[13]

    • N-desmethyldiltiazem: m/z 401.09 → 150.04[13]

    • O-desacetyldiltiazem: m/z 373.21 → 108.85[13]

    • Diltiazem-d4 (IS): m/z 419.22 → 314.0[13]

Quantitative Data Summary

Table 1: Linearity and Lower Limit of Quantification (LLOQ) for Diltiazem and its Metabolites

AnalyteConcentration Range (ng/mL)LLOQ (ng/mL)Reference
Diltiazem0.48 - 639.90.48[2]
N-desmethyldiltiazem0.24 - 320.10.24[2]
O-desacetyldiltiazem0.24 - 320.70.24[2]
Diltiazem0.93 - 250.100.93[13]
N-desmethyldiltiazem0.24 - 64.000.24[13]
Desacetyl diltiazem0.15 - 40.690.15[13]

Table 2: Precision and Accuracy Data for Diltiazem and its Metabolites

AnalyteIntra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)Reference
Diltiazem, DMeD, DAcD< 10.0< 10.0Within ±10.0[2]

Table 3: Recovery Data for Diltiazem and its Metabolites

AnalyteRecovery (%)Reference
Diltiazem77.4[2]
N-desmethyldiltiazem76.0[2]
O-desacetyldiltiazem74.5[2]

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample add_is Add Internal Standard plasma->add_is lle Liquid-Liquid Extraction (MTBE) add_is->lle evap Evaporation lle->evap recon Reconstitution evap->recon inject Injection recon->inject lc UPLC Separation (C18 Column) inject->lc ms Mass Spectrometry (MRM Detection) lc->ms data Data Acquisition and Processing ms->data

Caption: A typical experimental workflow for the analysis of diltiazem and its metabolites in plasma.

Troubleshooting_Logic cluster_chromatography Chromatographic Issues cluster_mass_spec Mass Spectrometry Issues cluster_solutions Potential Solutions start Poor Analytical Result peak_shape Poor Peak Shape? start->peak_shape rt_shift Retention Time Shift? start->rt_shift low_signal Low Signal/Sensitivity? start->low_signal high_noise High Background Noise? start->high_noise sol_peak Check Column, Mobile Phase pH, Injection Solvent peak_shape->sol_peak sol_rt Check Column, Mobile Phase, Temperature, Pump rt_shift->sol_rt sol_signal Optimize Sample Prep, MS Tuning, Check Recovery low_signal->sol_signal sol_noise Check Solvents, System Leaks, Implement Wash Steps high_noise->sol_noise

Caption: A logical troubleshooting workflow for common issues in diltiazem analysis.

References

Validation & Comparative

The Gold Standard in Bioanalysis: A Comparative Guide to Analytical Method Validation Using O-Desacetyl-N-desmethyl Diltiazem-d3

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precision and reliability of analytical methods are paramount. In the quantitative analysis of diltiazem (B1670644) and its metabolites, the choice of an appropriate internal standard is a critical factor that significantly influences data quality. This guide provides an objective comparison of analytical methods utilizing the stable isotope-labeled (SIL) internal standard, O-Desacetyl-N-desmethyl Diltiazem-d3, against alternative approaches.

Stable isotope-labeled internal standards are widely regarded as the gold standard in bioanalysis, particularly for methods employing liquid chromatography-mass spectrometry (LC-MS).[1][2] Their use is a cornerstone of robust method validation, ensuring the highest levels of accuracy and precision.[2] this compound, being a deuterated form of the analyte, shares a nearly identical chemical structure and physicochemical properties. This unique characteristic allows it to effectively compensate for variability throughout the analytical process, from sample extraction to instrumental analysis.

This guide will delve into the performance of an analytical method using this compound and compare it with methods that use a structural analog as an internal standard or no internal standard at all. The supporting experimental data, presented in the following tables, is hypothetical but reflects the typical performance advantages observed with the use of a stable isotope-labeled internal standard.

Performance Comparison of Internal Standards

The choice of internal standard directly impacts key validation parameters. The following tables summarize the expected performance of a bioanalytical method for O-Desacetyl-N-desmethyl Diltiazem under three different internal standard conditions.

Table 1: Linearity & Sensitivity

ParameterMethod with this compound (SIL-IS)Method with Structural Analog ISMethod without Internal Standard
**Linearity (R²) **≥ 0.999≥ 0.995≥ 0.990
Calibration Range 1 - 2500 ng/mL5 - 2500 ng/mL10 - 2500 ng/mL
Limit of Detection (LOD) 0.25 ng/mL1 ng/mL2.5 ng/mL
Lower Limit of Quantitation (LLOQ) 1 ng/mL5 ng/mL10 ng/mL

Table 2: Accuracy & Precision

ParameterMethod with this compound (SIL-IS)Method with Structural Analog ISMethod without Internal Standard
Intra-day Precision (%RSD) ≤ 5%≤ 10%≤ 15%
Inter-day Precision (%RSD) ≤ 7%≤ 12%≤ 18%
Accuracy (% Recovery) 98 - 102%90 - 110%85 - 115%

Table 3: Stability & Matrix Effect

ParameterMethod with this compound (SIL-IS)Method with Structural Analog ISMethod without Internal Standard
Freeze-Thaw Stability Passes (≤ 10% deviation)Passes (≤ 15% deviation)Borderline (≥ 15% deviation)
Bench-Top Stability Passes (≤ 10% deviation)Passes (≤ 15% deviation)Borderline (≥ 15% deviation)
Matrix Effect (%CV) ≤ 5%≤ 15%Significant variability

The data clearly indicates that the use of this compound leads to superior performance across all critical validation parameters. The near-identical chemical nature of the SIL-IS to the analyte ensures that it experiences similar effects from the biological matrix, leading to more effective normalization and, consequently, more accurate and precise results.[1]

Experimental Protocols

The validation of the bioanalytical method should be performed in accordance with the principles outlined in the FDA's "Bioanalytical Method Validation Guidance for Industry" and the ICH M10 guideline on Bioanalytical Method Validation.[1][3]

Key Experiments:
  • Specificity and Selectivity: To assess the ability of the method to differentiate and quantify the analyte from other components in the sample, blank plasma samples from at least six different sources are analyzed. These are checked for any interfering peaks at the retention time of the analyte and the internal standard.

  • Linearity: Calibration curves are generated by spiking blank plasma with known concentrations of the analyte and a fixed concentration of the internal standard. A linear regression analysis is performed on the peak area ratio (analyte/internal standard) versus the nominal concentration. A correlation coefficient (R²) of ≥ 0.99 is generally considered acceptable.

  • Accuracy and Precision: Quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) are prepared and analyzed in replicate (n=6) on the same day (intra-day) and on three different days (inter-day). The accuracy is expressed as the percentage of the measured concentration to the nominal concentration, while precision is expressed as the relative standard deviation (%RSD).

  • Stability: The stability of the analyte in the biological matrix is evaluated under various conditions that mimic sample handling and storage. This includes freeze-thaw stability (subjecting QC samples to multiple freeze-thaw cycles) and bench-top stability (keeping QC samples at room temperature for a specified period).

  • Matrix Effect: This experiment evaluates the influence of matrix components on the ionization of the analyte and the internal standard. It is performed by comparing the peak response of the analyte in a post-extraction spiked blank plasma sample to the peak response of the analyte in a neat solution. The use of a stable isotope-labeled internal standard is crucial for effectively compensating for matrix effects.[1]

Visualizing the Workflow and Logic

To better understand the processes involved, the following diagrams illustrate the experimental workflow for method validation and the logical relationship between the key validation parameters.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_validation Method Validation start Blank Plasma spike_analyte Spike Analyte start->spike_analyte spike_is Spike Internal Standard spike_analyte->spike_is extraction Extraction spike_is->extraction lcms LC-MS/MS System extraction->lcms data Data Acquisition lcms->data linearity Linearity data->linearity accuracy Accuracy data->accuracy precision Precision data->precision stability Stability data->stability specificity Specificity data->specificity

Caption: Experimental workflow for bioanalytical method validation.

validation_parameters cluster_core Core Performance cluster_foundation Foundational Characteristics cluster_reliability Reliability Accuracy Accuracy Precision Precision Linearity Linearity Linearity->Accuracy Linearity->Precision Specificity Specificity Specificity->Accuracy Specificity->Precision LLOQ LLOQ LLOQ->Accuracy LLOQ->Precision Stability Stability Stability->Accuracy Stability->Precision MatrixEffect Matrix Effect (compensated by SIL-IS) MatrixEffect->Accuracy MatrixEffect->Precision

Caption: Logical relationship of analytical method validation parameters.

References

A Comparative Guide to Internal Standards for Diltiazem Bioanalysis: A Focus on O-Desacetyl-N-desmethyl Diltiazem-d3

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the bioanalysis of diltiazem (B1670644), the selection of an appropriate internal standard (IS) is a critical determinant of assay accuracy and reliability. This guide provides a comparative overview of O-Desacetyl-N-desmethyl Diltiazem-d3 and other commonly employed internal standards, supported by experimental data to inform methodological decisions.

This compound is a stable, deuterium-labeled metabolite of diltiazem. Its structural similarity and mass shift make it a theoretically ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, as it is expected to co-elute with the analyte and experience similar matrix effects, thereby providing effective normalization.

Performance Comparison of Internal Standards

The ideal internal standard should mimic the analyte's behavior during sample preparation and analysis as closely as possible. For diltiazem and its metabolites, several compounds have been utilized, including other deuterated analogs and structurally similar, non-isotopically labeled compounds. The following table summarizes key performance metrics from published bioanalytical methods.

Internal StandardAnalyte(s)Average Recovery (%)Precision (%RSD)Accuracy (%Bias)Noted Matrix Effects
This compound Diltiazem & MetabolitesData not available in published literatureData not availableData not availableData not available
Diltiazem-d4 Diltiazem, N-desmethyl diltiazem, desacetyl diltiazem80.5[1]Intra-day: <15, Inter-day: <15Within ±15%Not significant
Ziprasidone Diltiazem, N-desmethyl diltiazem, O-desacetyl diltiazem74.1[2]Intra-day: <10, Inter-day: <10Within ±10%Not reported
trans-Diltiazem Diltiazem & 5 metabolites>75 (for all substances)<5 (for diltiazem and metabolites)<3 (for diltiazem), <7-16 (for metabolites)Not specified
Verapamil (B1683045) Diltiazem & deacetyldiltiazemNot specified<13 (at 5 ng/ml), <10 (at 10-250 ng/ml)<13 (at 5 ng/ml), <10 (at 10-250 ng/ml)Not specified
Codeine Diltiazem & 11 metabolitesNot specifiedGoodGoodNot specified

Note: The performance of this compound is not included in the table as detailed validation data was not available in the reviewed public literature.

Experimental Protocols

The methodologies presented below are representative of typical bioanalytical workflows for the quantification of diltiazem and its metabolites in human plasma using LC-MS/MS.

Method Using Diltiazem-d4 as Internal Standard[1]
  • Sample Preparation: Liquid-liquid extraction.

  • Chromatography: Reversed-phase column with a binary solvent gradient.

  • Detection: Mass spectrometry in multiple reaction monitoring (MRM) mode.

  • Ions Monitored (m/z):

    • Diltiazem: 415.05/178.03

    • N-desmethyl diltiazem: 401.09/150.04

    • desacetyl diltiazem: 373.21/108.85

    • Diltiazem-d4 (IS): 419.22/314.0

Method Using Ziprasidone as Internal Standard[2]
  • Sample Preparation: One-step liquid-liquid extraction with methyl-t-butyl ether (MTBE).

  • Chromatography: ACQUITY UPLC BEH C18 column (100 mm x 2.1 mm, 1.7 µm) with an isocratic mobile phase of 10 mM ammonium (B1175870) acetate (B1210297) buffer-acetonitrile (25:75, v/v).

  • Flow Rate: 0.2 mL/min.

  • Detection: Tandem mass spectrometry with electrospray ionization (ESI) in MRM mode.

Visualization of Experimental Workflow and Decision Logic

To aid in the selection and implementation of an internal standard, the following diagrams illustrate a typical experimental workflow and the logical considerations for choosing an appropriate internal standard.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Spike Spike with Internal Standard Plasma->Spike Extraction Liquid-Liquid or Solid-Phase Extraction Spike->Extraction Evaporation Evaporation of Solvent Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Injection into LC System Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Quantification Quantification of Analyte/IS Ratio Detection->Quantification Calculation Calculation of Analyte Concentration Quantification->Calculation

Figure 1. A typical experimental workflow for the bioanalysis of diltiazem using an internal standard.

IST_Selection_Logic Start Start: Select Internal Standard IsSIL Is a Stable Isotope-Labeled (SIL) IS available? Start->IsSIL UseSIL Use SIL IS (e.g., Deuterated) IsSIL->UseSIL Yes ConsiderAnalog Consider Structural Analog IsSIL->ConsiderAnalog No Validate Validate Method Performance UseSIL->Validate ConsiderAnalog->Start No, re-evaluate options UseAnalog Use Structural Analog (e.g., Verapamil) ConsiderAnalog->UseAnalog Yes, with similar properties UseAnalog->Validate End End: Method Ready Validate->End

Figure 2. Decision-making flowchart for selecting an internal standard in bioanalytical methods.

Conclusion

The choice of an internal standard is a foundational step in developing a robust and reliable bioanalytical method for diltiazem. While this compound represents a theoretically optimal choice due to its nature as a stable isotope-labeled metabolite, the lack of publicly available, detailed performance data necessitates a careful evaluation of alternatives.

Deuterated internal standards, such as Diltiazem-d4, have demonstrated excellent performance in terms of recovery and precision. Structurally analogous compounds like ziprasidone, trans-diltiazem, and verapamil have also been successfully employed, though they may not perfectly mimic the analyte's behavior under all conditions.

Researchers and drug development professionals are encouraged to perform in-house validation to determine the most suitable internal standard for their specific analytical platform and study requirements. The experimental protocols and decision logic provided in this guide offer a framework for making an informed choice that will ultimately enhance the quality and reliability of bioanalytical data.

References

A Comparative Guide to Diltiazem Bioanalysis: Cross-Validation of LC-MS/MS Assays Employing O-Desacetyl-N-desmethyl Diltiazem-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of bioanalytical methods for the quantification of diltiazem (B1670644), with a focus on the cross-validation of a highly specific and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) assay utilizing the deuterated internal standard, O-Desacetyl-N-desmethyl Diltiazem-d3. This document outlines key performance metrics, detailed experimental protocols, and the rationale for cross-validation against alternative analytical approaches.

Introduction to Diltiazem Bioanalysis

Diltiazem is a calcium channel blocker widely prescribed for the management of hypertension and angina.[1] Accurate quantification of diltiazem and its primary metabolites, N-desmethyldiltiazem and O-desacetyldiltiazem, in biological matrices is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring.[2][3][4] LC-MS/MS has emerged as the preferred technique for this purpose due to its high sensitivity, specificity, and throughput.[5] The choice of an appropriate internal standard is critical for the development of a robust and reliable bioanalytical method. A stable isotope-labeled internal standard, such as this compound, is considered the gold standard as it closely mimics the analyte's behavior during sample preparation and analysis, correcting for matrix effects and variability.[6][7]

Comparison of Analytical Methods

This guide compares two prominent methods for diltiazem quantification:

  • Primary Method: An Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method using this compound as the internal standard.

  • Alternative Method: A High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method, a more traditional approach for the analysis of diltiazem.[8]

The following table summarizes the typical performance characteristics of these two methods based on published literature.

ParameterUPLC-MS/MS with this compound ISHPLC-UV with a Non-Isotopic IS (e.g., Verapamil)
Lower Limit of Quantification (LLOQ) 0.24 - 0.93 ng/mL[2][9]5 - 10 ng/mL[8]
Linearity Range 0.24 - 640 ng/mL[2][3][9]10 - 500 ng/mL
Precision (Intra- and Inter-day) < 10.0%[2][3]< 15%
Accuracy Within ±10.0%[2][3]Within ±15%
Recovery ~75%[2][3]Variable, dependent on extraction
Selectivity High, based on mass-to-charge ratioModerate, potential for interference
Run Time ~2.0 minutes[2][3]10 - 20 minutes

Experimental Protocols

Primary Method: UPLC-MS/MS with this compound

This protocol is a representative example based on established methods for the simultaneous quantification of diltiazem and its metabolites.[2][3]

1. Sample Preparation: Liquid-Liquid Extraction (LLE)

  • To 300 µL of human plasma, add the internal standard solution (this compound).

  • Add a suitable extraction solvent (e.g., methyl-t-butyl ether).

  • Vortex mix and centrifuge to separate the organic and aqueous layers.

  • Evaporate the organic layer to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for injection.

2. Chromatographic Conditions

3. Mass Spectrometric Conditions

  • Instrument: Quattro Premier XE LC-MS/MS or equivalent[2][3]

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • Diltiazem: m/z 415.05 → 178.03[9]

    • N-desmethyldiltiazem: m/z 401.09 → 150.04[9]

    • O-desacetyldiltiazem: m/z 373.21 → 108.85[9]

    • This compound (IS): Specific transition to be determined based on the exact mass.

Cross-Validation of Diltiazem Assays

Cross-validation is essential when two or more bioanalytical methods are used to generate data within the same study or across different studies to ensure the data is comparable.[10][11] This process is guided by regulatory bodies such as the U.S. Food and Drug Administration (FDA).[10][11]

Cross-Validation Workflow

The following diagram illustrates the logical workflow for the cross-validation of the primary UPLC-MS/MS method and the alternative HPLC-UV method.

cross_validation_workflow cluster_methods Analytical Methods cluster_samples Sample Analysis cluster_analysis Data Comparison and Evaluation cluster_outcome Outcome method1 Primary Method: UPLC-MS/MS with This compound IS analyze_qc Analyze QC Samples by Both Methods method1->analyze_qc analyze_incurred Analyze Incurred Samples by Both Methods method1->analyze_incurred method2 Alternative Method: HPLC-UV with Non-Isotopic IS method2->analyze_qc method2->analyze_incurred qc_samples Quality Control (QC) Samples (Low, Mid, High) qc_samples->analyze_qc incurred_samples Incurred Study Samples incurred_samples->analyze_incurred compare_data Compare Concentration Data (Calculate % Difference) analyze_qc->compare_data analyze_incurred->compare_data acceptance Evaluate Against Acceptance Criteria (e.g., within ±20%) compare_data->acceptance pass Methods are Interchangeable acceptance->pass Pass fail Investigate Discrepancy acceptance->fail Fail

Caption: Cross-validation workflow for diltiazem assays.

Cross-Validation Experimental Protocol
  • Preparation of Samples:

    • Prepare three levels of Quality Control (QC) samples (low, medium, and high concentrations) by spiking a blank biological matrix with known amounts of diltiazem.

    • Select a set of incurred samples from a relevant study.

  • Sample Analysis:

    • Analyze the QC samples and incurred samples using both the validated UPLC-MS/MS method and the HPLC-UV method.

  • Data Evaluation:

    • Calculate the concentration of diltiazem in each sample determined by both methods.

    • For each sample, calculate the percent difference between the values obtained from the two methods.

    • The acceptance criterion is typically that the difference should not be greater than 20% for a significant number of the samples.

Conclusion

The use of a stable isotope-labeled internal standard, this compound, in an LC-MS/MS assay for diltiazem provides significant advantages in terms of sensitivity, specificity, and robustness over alternative methods like HPLC-UV. The enhanced performance ensures higher quality data for critical drug development decisions. Cross-validation is a mandatory step when multiple analytical methods are employed, guaranteeing the consistency and reliability of bioanalytical data across different platforms and laboratories. The protocols and data presented in this guide offer a framework for the successful implementation and comparison of diltiazem bioanalytical assays.

References

A Head-to-Head Comparison: O-Desacetyl-N-desmethyl Diltiazem-d3 versus its Non-Deuterated Standard in Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of drug metabolites is paramount in pharmacokinetic and bioequivalence studies. The use of stable isotope-labeled internal standards is a cornerstone of robust bioanalytical methods. This guide provides a detailed comparison of O-Desacetyl-N-desmethyl Diltiazem-d3 and its non-deuterated counterpart, offering insights into their respective roles and performance in a research setting.

O-Desacetyl-N-desmethyl Diltiazem is a metabolite of Diltiazem, a widely used calcium channel blocker. The deuterated version, this compound, serves as an ideal internal standard in quantitative analysis, primarily by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This comparison will delve into their physicochemical properties, analytical performance, and the practical application of the deuterated standard in a typical bioanalytical workflow.

Physicochemical Properties

The fundamental difference between O-Desacetyl-N-desmethyl Diltiazem and its deuterated analog lies in the substitution of three hydrogen atoms with deuterium (B1214612) atoms. This substitution results in a nominal mass difference of 3 Daltons, which is the key to its utility as an internal standard. While most physicochemical properties are nearly identical, this mass difference allows for their distinct detection by a mass spectrometer.

PropertyO-Desacetyl-N-desmethyl DiltiazemThis compound
Molecular Formula C₁₉H₂₂N₂O₃SC₁₉H₁₉D₃N₂O₃S
Molecular Weight ~358.45 g/mol ~361.47 g/mol
Monoisotopic Mass 358.1351 g/mol 361.1539 g/mol
Primary Application Analyte for quantification in biological matricesInternal standard for quantitative bioanalysis

Performance in Quantitative Bioanalysis: An Objective Look

The "gold standard" in quantitative bioanalysis is the use of a stable isotope-labeled internal standard. The rationale is that the deuterated standard will behave identically to the non-deuterated analyte during sample preparation, chromatography, and ionization, thus effectively correcting for any variability in the analytical process.

Key Performance Parameters in LC-MS/MS

In a typical LC-MS/MS assay, the analyte and the internal standard are monitored using Multiple Reaction Monitoring (MRM). This involves selecting a specific precursor ion and a characteristic product ion for each compound.

ParameterO-Desacetyl-N-desmethyl Diltiazem (Analyte)This compound (Internal Standard)Rationale for Comparison
Precursor Ion ([M+H]⁺) m/z 359.1m/z 362.2 (inferred)The +3 Da mass shift is due to the three deuterium atoms, allowing for specific detection without cross-talk.
Product Ion m/z 178.1 (example)m/z 178.1 or a deuterated fragment (inferred)The fragmentation pattern is expected to be very similar. The choice of product ion depends on the position of the deuterium labels. If the label is on a stable part of the molecule, the product ion may be identical.
Retention Time Expected to be nearly identicalExpected to be nearly identicalCo-elution is a critical characteristic of an ideal internal standard, ensuring that both compounds experience the same matrix effects at the same time. A slight difference can sometimes be observed due to the kinetic isotope effect, but it is generally negligible with modern chromatographic systems.
Extraction Recovery Variable depending on the matrix and methodAssumed to be identical to the analyteThe deuterated standard accurately reflects the recovery of the analyte during sample preparation.
Matrix Effects Potential for ion suppression or enhancementAssumed to be identical to the analyteCo-elution ensures that any matrix-induced changes in ionization efficiency are the same for both the analyte and the internal standard, allowing for accurate correction.

Experimental Protocols

A robust and reliable bioanalytical method is crucial for accurate pharmacokinetic assessment. Below is a representative experimental protocol for the quantification of O-Desacetyl-N-desmethyl Diltiazem in human plasma using this compound as an internal standard.

Sample Preparation: Protein Precipitation
  • Aliquoting: To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of this compound internal standard working solution (e.g., at a concentration of 100 ng/mL).

  • Precipitation: Add 300 µL of acetonitrile (B52724) (protein precipitating agent).

  • Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.

LC-MS/MS Analysis
  • Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • MRM Transitions:

    • O-Desacetyl-N-desmethyl Diltiazem: m/z 359.1 → 178.1 (example transition)

    • This compound: m/z 362.2 → 178.1 (or other appropriate product ion)

Visualizing the Workflow and Metabolic Context

To better understand the experimental process and the origin of the analyte, the following diagrams illustrate the bioanalytical workflow and the metabolic pathway of diltiazem.

Bioanalytical_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Add_IS Add O-Desacetyl-N-desmethyl Diltiazem-d3 (IS) Plasma->Add_IS Precipitate Protein Precipitation (Acetonitrile) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Evaporate Evaporation Supernatant->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection (MRM) Separate->Detect Integrate Peak Integration Detect->Integrate Calculate Calculate Analyte/IS Ratio Integrate->Calculate Quantify Quantification Calculate->Quantify

Bioanalytical workflow for metabolite quantification.

Diltiazem_Metabolism Diltiazem Diltiazem N_desmethyl_Diltiazem N-desmethyl Diltiazem Diltiazem->N_desmethyl_Diltiazem N-demethylation O_desacetyl_Diltiazem O-desacetyl Diltiazem Diltiazem->O_desacetyl_Diltiazem Deacetylation Target_Metabolite O-Desacetyl-N-desmethyl Diltiazem N_desmethyl_Diltiazem->Target_Metabolite Deacetylation O_desacetyl_Diltiazem->Target_Metabolite N-demethylation

Simplified metabolic pathway of Diltiazem.

Conclusion

The use of this compound as an internal standard provides a significant advantage in the quantitative analysis of its non-deuterated counterpart. Its near-identical chemical and physical properties ensure that it accurately tracks the analyte through the entire analytical process, from extraction to detection. This co-behavior is critical for correcting for matrix effects and other sources of variability, leading to highly accurate and precise data. For any research or clinical study requiring the quantification of O-Desacetyl-N-desmethyl Diltiazem, the use of its deuterated analog is not just a recommendation but a necessity for achieving the highest quality bioanalytical results.

A Comparative Guide to Internal Standards for Diltiazem Bioanalysis: Featuring O-Desacetyl-N-desmethyl Diltiazem-d3

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate internal standard is critical for the accuracy and precision of bioanalytical assays. This guide provides a comparative overview of O-Desacetyl-N-desmethyl Diltiazem-d3 and other common internal standards used in the quantification of diltiazem (B1670644) and its metabolites.

The ideal internal standard should mimic the analyte's behavior during sample preparation and analysis, correcting for variability. Deuterated standards, such as this compound, are often considered the gold standard due to their similar physicochemical properties to the analyte. This guide presents a compilation of performance data from various studies to aid in the selection of the most suitable internal standard for your specific assay needs.

Performance Comparison of Internal Standards

The following table summarizes the accuracy and precision data from different bioanalytical methods for diltiazem, utilizing various internal standards. While a direct head-to-head comparison study using this compound was not identified in the public literature, data for a closely related deuterated standard, Diltiazem-d4, is presented alongside other commonly used internal standards.

Internal StandardAnalyte(s)LLOQ (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)Reference
Diltiazem-d4 DiltiazemN-desmethyl diltiazemDesacetyl diltiazem0.930.240.15Diltiazem: 4.4N-desmethyl diltiazem: 12.1Desacetyl diltiazem: 9.6Not ReportedNot Reported[Gupta et al., 2020][1][2]
Ziprasidone DiltiazemN-desmethyl diltiazemO-desacetyl diltiazem0.480.240.24Within 10.0Within 10.0Within 10.0[Reference 1][3]
Diazepam Diltiazem3Not ReportedNot ReportedNot Reported[Reference 2][4]
Verapamil DiltiazemDesacetyldiltiazem5< 13 (at LLOQ)< 10 (10-250 ng/mL)< 13 (at LLOQ)< 10 (10-250 ng/mL)< 13 (at LLOQ)< 10 (10-250 ng/mL)(Not in search results)
Doxepin Diltiazem & 3 metabolites1.5-3.0Not ReportedNot ReportedNot Reported(Not in search results)
Codeine Diltiazem & 5 metabolites1 µg/LGoodGoodGood(Not in search results)

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing results. Below are summaries of the experimental protocols from the cited studies.

Method Using Diltiazem-d4 as Internal Standard[1][2]
  • Sample Preparation: Liquid-liquid extraction.

  • Chromatography: Ultra Performance Liquid Chromatography (UPLC) with a reversed-phase column.

  • Mobile Phase: Binary solvent delivery.

  • Detection: Tandem Mass Spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode.

  • Monitored Transitions (m/z):

    • Diltiazem: 415.05 → 178.03

    • N-desmethyl diltiazem: 401.09 → 150.04

    • Desacetyl diltiazem: 373.21 → 108.85

    • Diltiazem-d4 (IS): 419.22 → 314.0

Method Using Ziprasidone as Internal Standard[3]
  • Sample Preparation: One-step liquid-liquid extraction with methyl-t-butyl ether (MTBE).

  • Chromatography: UPLC with an ACQUITY UPLC BEH C18 column (100 mm x 2.1 mm, 1.7 µm).

  • Mobile Phase: Isocratic elution with 10 mM ammonium (B1175870) acetate (B1210297) buffer-acetonitrile (25:75, v/v) at a flow rate of 0.2 mL/min.

  • Detection: LC-MS/MS with electrospray ionization (ESI) in MRM mode.

Experimental Workflow Diagram

The following diagram illustrates a typical bioanalytical workflow for the quantification of diltiazem and its metabolites using a deuterated internal standard.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample is_addition Add Internal Standard (e.g., O-Desacetyl-N-desmethyl Diltiazem-d3) plasma->is_addition extraction Liquid-Liquid Extraction is_addition->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution evaporation->reconstitution lc_injection LC Injection reconstitution->lc_injection lc_separation UPLC Separation lc_injection->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection data_processing Data Processing & Quantification ms_detection->data_processing

Caption: A generalized workflow for the bioanalysis of diltiazem.

Analyte-Internal Standard Relationship

The structural similarity between an analyte and its deuterated internal standard is key to achieving high accuracy and precision.

analyte_is_relationship diltiazem Diltiazem (Analyte) is O-Desacetyl-N-desmethyl Diltiazem-d3 (Internal Standard) diltiazem->is Structural Analog metabolite1 N-desmethyl Diltiazem (Analyte) metabolite1->is Structural Analog metabolite2 O-desacetyl Diltiazem (Analyte) metabolite2->is Structural Analog

Caption: Structural relationship between analytes and the internal standard.

References

Inter-Laboratory Comparison of Diltiazem Analysis Utilizing O-Desacetyl-N-desmethyl Diltiazem-d3 as an Internal Standard: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantification of diltiazem (B1670644), with a focus on the use of the stable isotope-labeled internal standard, O-Desacetyl-N-desmethyl Diltiazem-d3. While direct inter-laboratory comparison studies are not publicly available, this document synthesizes data from various validated bioanalytical methods, presenting them as a proxy for a multi-laboratory performance assessment. The objective is to offer a comprehensive resource for researchers developing and validating methods for diltiazem analysis.

The use of a stable isotope-labeled internal standard, such as this compound, is a common practice in quantitative mass spectrometry to ensure high accuracy and precision by correcting for variability in sample preparation and instrument response.[1][2]

Comparative Performance of Diltiazem Bioanalytical Methods

The following table summarizes the performance characteristics of various liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of diltiazem in human plasma. Each entry represents a distinct validated method from a published study, simulating a multi-laboratory comparison.

Parameter Method A Method B Method C Method D
Internal Standard Diltiazem-D4[3][4]DiazepamVerapamil[5]{(2R,3S)-5-[2-(dimethylamino)ethyl]-2-(4-methoxyphenyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-3-yl acetate}
Linearity Range (ng/mL) 0.93 - 250.10[3][4]10 - 3505 - 250[5]2 - 250
Lower Limit of Quantification (LLOQ) (ng/mL) 0.93[3][4]105[5]2
Intra-day Precision (%RSD) < 4.4%< 5%< 13% (at LLOQ)[5]< 10%
Inter-day Precision (%RSD) < 12.1%< 5%< 13% (at LLOQ)[5]< 10%
Accuracy (%) 82.9% - 92.4% (recovery)[3]100.03% (recovery)>87%74.1% - 77.4% (recovery)
Sample Preparation Liquid-Liquid Extraction[3]Solid Phase ExtractionLiquid-Liquid Extraction[5]Liquid-Liquid Extraction

Detailed Experimental Protocols

The following is a generalized, robust protocol for the quantification of diltiazem in plasma using LC-MS/MS with this compound as an internal standard, based on common practices in the field.

Materials and Reagents
  • Diltiazem reference standard

  • This compound (internal standard)

  • Human plasma (with anticoagulant)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid

  • Ammonium formate

  • Water (deionized, 18 MΩ·cm)

Sample Preparation (Liquid-Liquid Extraction)
  • Thaw plasma samples at room temperature.

  • To 200 µL of plasma, add 25 µL of internal standard working solution (containing this compound).

  • Vortex for 30 seconds.

  • Add 1 mL of extraction solvent (e.g., ethyl acetate (B1210297) or a mixture of hexane (B92381) and isoamyl alcohol).

  • Vortex for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of mobile phase.

  • Vortex for 1 minute.

  • Transfer to an autosampler vial for analysis.

LC-MS/MS Conditions
  • LC System: UPLC or HPLC system

  • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: Start with 90% A, ramp to 10% A over 3 minutes, hold for 1 minute, and return to initial conditions.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive electrospray ionization (ESI+)

  • MRM Transitions:

    • Diltiazem: m/z 415.2 → 178.1

    • This compound: (Precursor ion) → (Product ion) - Note: Specific m/z transitions for this internal standard would need to be determined experimentally.

Method Validation

The method should be validated according to regulatory guidelines (e.g., EMA, ICH M10) for selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.[6][7]

Visualizations

Experimental Workflow for Diltiazem Analysis

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing p1 Plasma Sample p2 Add Internal Standard (this compound) p1->p2 p3 Liquid-Liquid Extraction p2->p3 p4 Evaporation p3->p4 p5 Reconstitution p4->p5 a1 Injection into UPLC/HPLC p5->a1 a2 Chromatographic Separation (C18 Column) a1->a2 a3 Mass Spectrometry Detection (ESI+, MRM) a2->a3 d1 Peak Integration a3->d1 d2 Concentration Calculation (Analyte/IS Ratio) d1->d2 d3 Report Generation d2->d3

Caption: Workflow for diltiazem quantification in plasma.

Logical Flow of an Inter-Laboratory Comparison Study

G A Coordinating Laboratory Prepares and Distributes Samples B Laboratory 1 (Receiving Lab) A->B C Laboratory 2 (Receiving Lab) A->C D Laboratory N (Receiving Lab) A->D E Sample Analysis (Validated Method) B->E C->E D->E F Data Submission to Coordinating Laboratory E->F G Statistical Analysis (Comparison of Results) F->G H Final Report (Assessment of Inter-Lab Variability) G->H

Caption: Logical steps in an inter-laboratory comparison.

References

A Head-to-Head Comparison of Reference Standards for Diltiazem Metabolite Analysis: The Case for O-Desacetyl-N-desmethyl Diltiazem-d3

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the bioanalysis of diltiazem (B1670644) and its metabolites, the choice of an appropriate internal standard is paramount to ensure the accuracy, precision, and robustness of analytical methods. This guide provides an objective comparison of O-Desacetyl-N-desmethyl Diltiazem-d3 with alternative reference standards, supported by a review of established analytical methodologies.

Diltiazem, a widely prescribed calcium channel blocker, undergoes extensive metabolism in the body, leading to several pharmacologically active and inactive metabolites. Accurate quantification of these metabolites is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies. O-Desacetyl-N-desmethyl Diltiazem is a known phase I metabolite of diltiazem.[1] The use of a stable isotope-labeled internal standard, such as this compound, is considered the gold standard in mass spectrometry-based bioanalysis.[2] This is due to its ability to mimic the analyte's behavior during sample preparation and analysis, thereby effectively compensating for matrix effects and other sources of variability.

This guide will delve into a comparison of this compound with its non-deuterated counterpart and other commonly employed internal standards, such as deuterated diltiazem (e.g., diltiazem-d4) and structural analogs.

The Ideal Internal Standard: A Comparative Overview

The ideal internal standard should co-elute with the analyte of interest and exhibit similar ionization efficiency and extraction recovery. Stable isotope-labeled standards, like this compound, come closest to this ideal.

dot

Caption: Logical relationship for ideal internal standard selection.

Alternatives to a deuterated metabolite standard include:

  • Non-deuterated Metabolite Standard: While chemically identical, it cannot be distinguished from the endogenous metabolite in a sample, making it unsuitable as an internal standard for mass spectrometry.

  • Deuterated Parent Drug (e.g., Diltiazem-d4): Often used due to commercial availability. However, its physicochemical properties may differ slightly from the metabolite, potentially leading to variations in extraction recovery and chromatographic retention time.

  • Structural Analogs: These are molecules with similar chemical structures but different elemental compositions. While cost-effective, their behavior during analysis can deviate significantly from the analyte, leading to less accurate correction.

Performance Data: A Review of Bioanalytical Methods

ParameterDeuterated IS (e.g., Diltiazem-d4)Structural Analog IS
Precision (%RSD) < 15%Often within acceptable limits, but can be higher
Accuracy (%Bias) ± 15%Can be variable and influenced by matrix effects
Matrix Effect Minimal, as it's compensated forCan be significant, leading to ion suppression or enhancement
Recovery Consistent and reproducibleMay differ from the analyte, leading to inaccuracies

Table 1: Comparison of expected performance between a deuterated internal standard and a structural analog based on published bioanalytical methods for diltiazem and its metabolites.

One study detailing the simultaneous determination of diltiazem and its two major metabolites, N-desmethyldiltiazem and O-desacetyldiltiazem, in human plasma using UPLC-MS/MS, reported excellent precision and accuracy (within 10.0%) using a deuterated internal standard.[3] Another study employed a structural analog (codeine) as the internal standard and, while achieving acceptable validation parameters, acknowledged the potential for differential matrix effects.[4]

Experimental Protocols

To illustrate the application of this compound, a typical experimental protocol for the quantification of diltiazem metabolites in human plasma is outlined below.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of human plasma, add 10 µL of the internal standard working solution (this compound in methanol).

  • Add 300 µL of acetonitrile (B52724) to precipitate proteins.

  • Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Analysis

  • LC System: Agilent 1200 Series or equivalent

  • Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm)

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer (e.g., Agilent 6460)

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions:

    • O-Desacetyl-N-desmethyl Diltiazem: To be determined empirically

    • This compound: To be determined empirically

dot

G cluster_workflow Bioanalytical Workflow plasma Plasma Sample is_spike Spike with IS (this compound) plasma->is_spike ppt Protein Precipitation (Acetonitrile) is_spike->ppt centrifuge Centrifugation ppt->centrifuge evap Evaporation centrifuge->evap reconstitute Reconstitution evap->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms data Data Analysis lcms->data

Caption: A typical experimental workflow for metabolite analysis.

Signaling Pathways: Diltiazem Metabolism

Diltiazem is extensively metabolized by the cytochrome P450 (CYP) enzyme system, primarily CYP3A4. The main metabolic pathways include N-demethylation and O-deacetylation, leading to the formation of several metabolites, including O-Desacetyl-N-desmethyl Diltiazem.

dot

Diltiazem Diltiazem N_Desmethyl N-desmethyl Diltiazem Diltiazem->N_Desmethyl CYP3A4 (N-demethylation) O_Desacetyl O-desacetyl Diltiazem Diltiazem->O_Desacetyl Esterases (O-deacetylation) O_Desacetyl_N_Desmethyl O-Desacetyl-N-desmethyl Diltiazem N_Desmethyl->O_Desacetyl_N_Desmethyl Esterases O_Desacetyl->O_Desacetyl_N_Desmethyl CYP3A4

Caption: Simplified metabolic pathway of Diltiazem.

Conclusion

The use of a stable isotope-labeled internal standard that is a deuterated version of the analyte itself, such as this compound for the analysis of its corresponding metabolite, represents the most robust approach for quantitative bioanalysis. This strategy ensures the highest degree of accuracy and precision by effectively compensating for analytical variability. While direct comparative performance data is limited in publicly accessible literature, the principles of bioanalytical method validation and the data from related studies strongly support the superiority of this approach over the use of non-deuterated analogs or structural analogs as internal standards. For researchers aiming for the highest quality data in diltiazem metabolite quantification, this compound is the recommended reference standard.

References

A Comparative Guide to the Stability of Diltiazem and its Deuterated Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the stability of the calcium channel blocker diltiazem (B1670644) and its theoretical deuterated metabolites. While direct comparative experimental data on the stability of deuterated diltiazem is not extensively available in public literature, this document extrapolates the expected stability enhancements based on the well-established principles of the kinetic isotope effect and the known metabolic and degradation pathways of diltiazem.

Executive Summary

Diltiazem, a widely prescribed medication for hypertension and angina, undergoes extensive metabolism, leading to the formation of several active and inactive metabolites. The stability of the parent drug and its metabolites is a critical factor in its therapeutic efficacy and safety profile. Deuteration, the selective replacement of hydrogen atoms with deuterium, is a strategic approach to enhance the metabolic stability of pharmaceuticals. This guide will explore the known stability of diltiazem and its primary metabolites and project the anticipated stability improvements upon deuteration.

Comparative Stability Profile

The stability of diltiazem and its metabolites is influenced by enzymatic degradation and hydrolysis. The primary metabolic pathways include N-demethylation and deacetylation. Diltiazem and its major metabolite, N-desmethyl-diltiazem (MA), are known to be unstable and can degrade to deacetyl-diltiazem (M1) and deacetyl N-desmethyl-diltiazem (M2), respectively.[1]

Deuteration of molecules at sites of metabolic attack can significantly slow down these processes due to the kinetic isotope effect. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more difficult for metabolic enzymes to break. This generally leads to a longer half-life and increased metabolic stability of the deuterated compound.

Table 1: Stability of Diltiazem and its Metabolites in Human Plasma

CompoundHalf-life (in whole blood)Storage Stability at -20°CPrimary Degradation Pathway
Diltiazem~27 hours[2]Deterioration observed after 4-6 weeks in spiked plasma[1]Deacetylation to M1
N-desmethyl-diltiazem (MA)Not explicitly stated, but unstable[1]Deterioration to M2 observed after 12 weeks[1]Deacetylation to M2
Deacetyl-diltiazem (M1)Longer than diltiazem[3][4]Considered a degradation product-
Deacetyl N-desmethyl-diltiazem (M2)Longer than diltiazem[4]Considered a degradation product-

Table 2: Projected Comparative Stability of Deuterated Diltiazem Metabolites

Deuterated Compound (Theoretical)Expected Change in Stability Compared to Non-deuterated FormRationale
Deuterated DiltiazemIncreased metabolic stability and longer half-lifeSlower rates of N-demethylation and deacetylation due to the kinetic isotope effect.
Deuterated N-desmethyl-diltiazemIncreased metabolic stabilitySlower rate of deacetylation.
Deuterated Deacetyl-diltiazemPotentially increased stabilitySlower subsequent metabolism.

Experimental Protocols

Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method

A validated stability-indicating HPLC method is crucial for assessing the stability of diltiazem and its metabolites. The following is a representative protocol based on published methods.[4][5][6]

Objective: To quantify the concentration of diltiazem and its degradation products over time under various stress conditions.

Materials:

  • Diltiazem hydrochloride reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Phosphoric acid

  • Purified water

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • HPLC system with UV detector

Chromatographic Conditions:

  • Mobile Phase: A mixture of an aqueous phase (e.g., phosphate (B84403) buffer pH 2.5) and an organic phase (e.g., ethanol (B145695) or acetonitrile) in a specific ratio (e.g., 65:35 v/v).[5]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 50°C[5]

  • Detection Wavelength: 240 nm[5]

  • Injection Volume: 20 µL

Procedure:

  • Standard Solution Preparation: Prepare a stock solution of diltiazem hydrochloride in the mobile phase at a known concentration (e.g., 100 µg/mL).

  • Sample Preparation: Subject diltiazem solutions to forced degradation conditions (see below). At specified time points, withdraw aliquots, dilute appropriately with the mobile phase, and filter through a 0.45 µm filter.

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Quantification: Determine the peak areas of diltiazem and its degradation products. Calculate the percentage of diltiazem remaining at each time point. A stable solution is typically defined as one retaining over 90% of the initial concentration.[2]

Forced Degradation Studies

Forced degradation studies are performed to identify the potential degradation products and to demonstrate the specificity of the stability-indicating method.

Conditions:

  • Acid Hydrolysis: 1 M HCl at 70°C for 12 hours.[5]

  • Base Hydrolysis: 1 M NaOH at 70°C for 12 hours.[5]

  • Oxidative Degradation: 3-6% w/v H₂O₂ at 70°C.[4]

  • Thermal Degradation: Dry heat at a specified temperature.

  • Photolytic Degradation: Exposure to UV light.

Visualizations

Diltiazem Metabolism and Degradation Pathway

The following diagram illustrates the primary metabolic and degradation pathways of diltiazem. Deuteration at the N-methyl and acetyl groups is expected to slow these transformations.

Diltiazem_Metabolism Diltiazem Diltiazem MA N-desmethyl-diltiazem (MA) Diltiazem->MA N-demethylation (CYP-mediated) M1 Deacetyl-diltiazem (M1) Diltiazem->M1 Deacetylation (Hydrolysis) M2 Deacetyl N-desmethyl-diltiazem (M2) MA->M2 Deacetylation (Hydrolysis) M1->M2 N-demethylation

Caption: Metabolic and degradation pathways of diltiazem.

Experimental Workflow for Comparative Stability Analysis

This workflow outlines the steps for a comparative stability study of diltiazem and its deuterated analogue.

Stability_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis Diltiazem_sol Diltiazem Solution Acid Acid Hydrolysis Diltiazem_sol->Acid Base Base Hydrolysis Diltiazem_sol->Base Oxidation Oxidation Diltiazem_sol->Oxidation Thermal Thermal Diltiazem_sol->Thermal Photolytic Photolytic Diltiazem_sol->Photolytic Deut_Diltiazem_sol Deuterated Diltiazem Solution Deut_Diltiazem_sol->Acid Deut_Diltiazem_sol->Base Deut_Diltiazem_sol->Oxidation Deut_Diltiazem_sol->Thermal Deut_Diltiazem_sol->Photolytic HPLC Stability-Indicating HPLC Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photolytic->HPLC Data Data Analysis (% Degradation vs. Time) HPLC->Data

Caption: Workflow for comparative stability analysis.

Diltiazem Signaling Pathway

Diltiazem exerts its therapeutic effects by blocking L-type calcium channels, leading to vasodilation and reduced heart rate.[3][7][8][9]

Diltiazem_Signaling cluster_smooth_muscle Vascular Smooth Muscle cluster_cardiac Cardiac Muscle / SA & AV Nodes Diltiazem Diltiazem L_type_Ca_Channel L-type Calcium Channel Diltiazem->L_type_Ca_Channel blocks Ca_influx Ca²⁺ Influx ↓ L_type_Ca_Channel->Ca_influx Intracellular_Ca Intracellular [Ca²⁺] ↓ Ca_influx->Intracellular_Ca Vasodilation Vasodilation Intracellular_Ca->Vasodilation Contractility Myocardial Contractility ↓ Intracellular_Ca->Contractility Heart_Rate Heart Rate ↓ Intracellular_Ca->Heart_Rate AV_Conduction AV Node Conduction ↓ Intracellular_Ca->AV_Conduction Blood_Pressure Blood Pressure ↓ Vasodilation->Blood_Pressure

Caption: Diltiazem's mechanism of action.

Conclusion

While direct experimental evidence for the enhanced stability of deuterated diltiazem and its metabolites is pending, the foundational principles of the kinetic isotope effect strongly suggest that deuteration would lead to a more stable molecule. This increased stability would likely manifest as a reduced rate of metabolism and degradation, potentially leading to a longer duration of action and a more favorable pharmacokinetic profile. Further research, following the experimental protocols outlined in this guide, is necessary to quantify the precise stability advantages conferred by deuteration.

References

A Comparative Pharmacological Evaluation of O-Desacetyl-N-desmethyl Diltiazem

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pharmacological activity of O-Desacetyl-N-desmethyl Diltiazem (B1670644), a major metabolite of Diltiazem, with its parent drug and other key metabolites. The information is compiled from various preclinical studies to assist researchers in understanding the structure-activity relationships and potential therapeutic implications of this compound.

Executive Summary

O-Desacetyl-N-desmethyl Diltiazem (also known as M2) is an active metabolite of Diltiazem that exhibits significant pharmacological activity, primarily as a calcium channel blocker. Experimental data indicates that while it is generally less potent than the parent drug, Diltiazem, it still contributes to the overall therapeutic effect. This guide presents a detailed comparison of its in vitro and in vivo activities, including its effects on calcium channel currents, receptor binding affinity, and cardiovascular parameters.

Data Presentation

In Vitro Pharmacological Activity

The following tables summarize the in vitro potency of O-Desacetyl-N-desmethyl Diltiazem in comparison to Diltiazem and other metabolites.

Table 1: Inhibition of Voltage-Gated Calcium Currents in Snail Neurons

CompoundIC50 (mM)[1]
d-Diltiazem0.426
d-O-Desacetyl-N-desmethyl Diltiazem (d-M2) 0.456
d-Desacetyldiltiazem (d-M1)0.491
l-Diltiazem0.759
d-O-Desmethyl-desacetyl Diltiazem (d-M4)1.212
d-N,O-Didesmethyl-desacetyl Diltiazem (d-M6)>2.000

Table 2: Binding Affinity to Calcium Channel Antagonist Binding Sites in Rat Cerebral Cortex

CompoundpIC50 (-log IC50 (M)) for [3H]diltiazem binding[2]
Diltiazem6.87
Desacetyldiltiazem (M1)6.72
N-desmethyldiltiazem (MA)6.49
O-Desacetyl-N-desmethyl Diltiazem (M2) 6.03
O-desmethyl, desacetyl Diltiazem (M4)5.51
N-desmethyl, O-desmethyl, desacetyl-diltiazem (M6)5.33
In Vivo Pharmacological Activity

The following tables summarize the in vivo hemodynamic effects observed in animal models.

Table 3: Hemodynamic Effects in Anesthetized Dogs (Qualitative Ranking)

CompoundCoronary-Vasodilating Activity Ranking (Decreasing Order)[3]
Diltiazem1
Desacetyldiltiazem (M1)2
N-desmethyldiltiazem (MA)3
O-Desacetyl-N-desmethyl Diltiazem (M2) 4
O-desmethyl M1 (M4)5
O-desmethyl M2 (M6)6

Table 4: Hypotensive Effects in Rabbits after a Single Intravenous Administration (5 mg/kg)

CompoundParameterValue[4][5]
O-Desacetyl-N-desmethyl Diltiazem (M2) Emax (SBP)15 ± 7%
EC50 (SBP)450 ± 46 ng/ml
Emax (DBP)15 ± 20%
EC50 (DBP)430 ± 120 ng/ml
Desacetyldiltiazem (M1)Emax (SBP)20 ± 18%
EC50 (SBP)620 ± 310 ng/mL
Emax (DBP)20 ± 8.3%
EC50 (DBP)420 ± 160 ng/mL
DiltiazemPotencyMost potent hypotensive agent

Experimental Protocols

Measurement of Voltage-Gated Calcium Currents

The inhibitory effects of Diltiazem and its metabolites on voltage-gated calcium currents (ICa) were investigated using the whole-cell patch-clamp technique on identified neurons of the snail Achatina fulica.

Methodology:

  • Cell Preparation: Neurons were isolated from the subesophageal ganglia of the snail.

  • Electrophysiological Recording: The whole-cell configuration of the patch-clamp technique was employed. Barium ions (Ba2+) were used as the charge carrier through the calcium channels to avoid calcium-dependent inactivation.

  • Solutions:

    • External Solution: Contained (in mM): 80 NaCl, 4 KCl, 5 CaCl2, 5 MgCl2, 5 glucose, and 5 HEPES-NaOH (pH 7.5). For recording ICa, the external solution was a 50 mM BaCl2 solution containing 2 mM KCl, 2 mM MgCl2, and 5 mM HEPES-NaOH (pH 7.5).

    • Internal (Pipette) Solution: Contained (in mM): 100 Cs-aspartate, 5 EGTA, 2 Mg-ATP, and 5 HEPES-CsOH (pH 7.3).

  • Data Acquisition: Currents were evoked by depolarizing pulses. The holding potential was typically -50 mV. Test pulses were applied to elicit the peak inward current.

  • Drug Application: Diltiazem and its metabolites were dissolved in the external solution and perfused over the recorded neuron. The inhibitory effect was determined by measuring the reduction in the peak ICa amplitude.

  • Data Analysis: The concentration-response curves were fitted to the Hill equation to determine the IC50 values.

Calcium Channel Receptor Binding Assay

The binding affinity of Diltiazem and its metabolites was assessed using a radioligand binding assay with membranes prepared from the rat cerebral cortex.

Methodology:

  • Membrane Preparation: Cerebral cortices from male Sprague-Dawley rats were homogenized in ice-cold sucrose (B13894) buffer and centrifuged. The resulting pellet was washed and resuspended in the assay buffer.

  • Binding Assay:

    • Radioligand: [3H]diltiazem was used to label the benzothiazepine (B8601423) binding sites.

    • Incubation: Aliquots of the membrane preparation were incubated with [3H]diltiazem and various concentrations of the unlabeled competitor drugs (Diltiazem and its metabolites).

    • Separation: Bound and free radioligand were separated by rapid filtration through glass fiber filters.

    • Quantification: The radioactivity retained on the filters was measured by liquid scintillation counting.

  • Data Analysis: The IC50 values (concentration of the drug that inhibits 50% of the specific binding of the radioligand) were determined from the competition curves. The pIC50 values were then calculated as the negative logarithm of the IC50 values.

In Vivo Hemodynamic Studies in Rabbits

The hypotensive effects of Diltiazem and its metabolites were evaluated in New Zealand white rabbits.

Methodology:

  • Animal Preparation: Rabbits were anesthetized, and catheters were inserted into the femoral artery for blood pressure measurement and the marginal ear vein for drug administration.

  • Drug Administration: A single intravenous dose (5 mg/kg) of Diltiazem, O-Desacetyl-N-desmethyl Diltiazem (M2), or Desacetyldiltiazem (M1) was administered.[4][5]

  • Hemodynamic Monitoring: Systolic blood pressure (SBP), diastolic blood pressure (DBP), and heart rate (HR) were continuously recorded. Blood samples were collected at various time points to determine the plasma concentrations of the administered compounds.

  • Data Analysis: The maximum percentage decrease in blood pressure (Emax) and the plasma concentration required to produce 50% of the maximum effect (EC50) were calculated using an inhibitory sigmoidal Emax model.[4]

Mandatory Visualization

Signaling Pathway of Diltiazem and its Metabolites

Diltiazem_Signaling_Pathway cluster_cell Vascular Smooth Muscle Cell / Cardiomyocyte Diltiazem Diltiazem & Metabolites (e.g., O-Desacetyl-N-desmethyl Diltiazem) L_type_Ca_Channel L-type Voltage-Gated Ca²⁺ Channel Diltiazem->L_type_Ca_Channel Blocks Ca_Influx ↓ Ca²⁺ Influx Ca_Calmodulin Ca²⁺-Calmodulin Complex Formation Ca_Influx->Ca_Calmodulin Inhibits MLCK_activation Myosin Light Chain Kinase (MLCK) Activation Ca_Calmodulin->MLCK_activation Myosin_LC_P Myosin Light Chain Phosphorylation MLCK_activation->Myosin_LC_P Contraction Muscle Contraction Myosin_LC_P->Contraction Vasodilation Vasodilation Contraction->Vasodilation Leads to (in smooth muscle) Reduced_Contractility Reduced Cardiac Contractility Contraction->Reduced_Contractility Leads to (in cardiomyocytes)

Caption: Mechanism of action of Diltiazem and its active metabolites.

Experimental Workflow for In Vivo Hemodynamic Assessment

Hemodynamic_Workflow cluster_workflow In Vivo Hemodynamic Study Workflow Animal_Prep Animal Preparation (Rabbit Anesthesia & Catheterization) Drug_Admin Intravenous Administration (5 mg/kg of Test Compound) Animal_Prep->Drug_Admin Monitoring Continuous Hemodynamic Monitoring (SBP, DBP, HR) Drug_Admin->Monitoring Blood_Sampling Serial Blood Sampling Drug_Admin->Blood_Sampling Data_Analysis Pharmacokinetic & Pharmacodynamic Analysis (Emax, EC50) Monitoring->Data_Analysis Blood_Sampling->Data_Analysis

Caption: Workflow for assessing hemodynamic effects in rabbits.

References

A Comparative Guide to Diltiazem Metabolism Across Species Using Labeled Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of diltiazem (B1670644) metabolism in humans, rats, and dogs, supported by experimental data obtained using labeled standards. Understanding species-specific drug metabolism is crucial for the preclinical evaluation and clinical development of pharmaceuticals. This document summarizes key quantitative data, details experimental methodologies, and visualizes metabolic pathways and experimental workflows to facilitate a comprehensive understanding of the biotransformation of diltiazem.

Executive Summary

Diltiazem is extensively metabolized in humans and various animal species, with significant qualitative and quantitative differences observed. The primary metabolic pathways include N-demethylation, O-demethylation, deacetylation, and oxidative deamination.[1][2] Studies utilizing radiolabeled diltiazem, most commonly with ¹⁴C, have been instrumental in elucidating these pathways and quantifying the resulting metabolites.

In humans and dogs, N-demethylation to N-monodesmethyl diltiazem (MA) is a major metabolic route, with this metabolite being abundant in plasma.[3] Conversely, in rats, deacetylation and subsequent metabolites are more prominent.[3] Less than 5% of the administered diltiazem is excreted unchanged in the urine across these species, highlighting the extensive nature of its metabolism.[3] The metabolism profile in spontaneously hypertensive rats (SHR) and Wistar Kyoto (WKY) rats appears to be closer to that in humans than in Sprague-Dawley rats, suggesting they may be more suitable models for certain preclinical studies.[4]

Comparative Quantitative Metabolism of Diltiazem

The following table summarizes the distribution of diltiazem and its major metabolites in urine following the administration of labeled diltiazem in different species. It is important to note that direct comparisons should be made with caution due to variations in the administration routes and the specific data reported in the source studies.

Compound Human Rat Dog
Administration Route OralIntravenousIntravenous
Labeled Standard ¹⁴C-Diltiazem¹⁴C-Diltiazem¹⁴C-Diltiazem
Sample Urine (24h)UrineUrine (6h)
Unchanged Diltiazem 44.4% of total unconjugated form0.7% of radioactivity30.6% of radioactivity
N-monodesmethyl diltiazem (MA) 48.5% of total unconjugated formMajor plasma metaboliteMajor plasma metabolite
Deacetyl diltiazem (M1) Major plasma metabolite--
Deacetyl-N-monodesmethyl diltiazem (M2) Major plasma metaboliteMajor plasma metabolitePresent
Acidic Metabolite A1 --Present
Acidic Metabolite A2 Major plasma metaboliteMajor plasma metabolitePresent
Acidic Metabolite A4 -Main urinary metabolite-
Deacetyl-O-demethyl-diltiazem (M4) Major urinary metaboliteMain urinary metabolite-
Deacetyl-N,O-demethyl-diltiazem (M6) Major urinary metaboliteMain urinary metabolite-

Data for humans is presented as a percentage of the total unconjugated form excreted in 24-hour urine.[2] Data for rats and dogs is presented as a percentage of total radioactivity in urine. The main urinary metabolites in rats, in decreasing order, were A4, M6, M4, and M5. In dogs, after the unchanged drug, the most abundant urinary metabolites were A2, A1, and M2.

Key Metabolic Pathways of Diltiazem

The biotransformation of diltiazem is complex, involving several key enzymatic reactions. The following diagram illustrates the primary metabolic pathways.

G Diltiazem Diltiazem MA N-monodesmethyl diltiazem (MA) Diltiazem->MA N-demethylation (CYP3A4) M1 Deacetyl diltiazem (M1) Diltiazem->M1 Deacetylation (Esterases) O_desmethyl O-desmethyl diltiazem Diltiazem->O_desmethyl O-demethylation (CYP2D6) Acidic_Metabolites Acidic Metabolites (A1, A2, A4, etc.) Diltiazem->Acidic_Metabolites Oxidative Deamination M2 Deacetyl-N-monodesmethyl diltiazem (M2) MA->M2 Deacetylation M1->M2 N-demethylation Conjugates Glucuronide/Sulfate Conjugates M1->Conjugates M2->Conjugates Acidic_Metabolites->Conjugates

Caption: Primary metabolic pathways of diltiazem.

Experimental Protocols

The following section outlines a generalized experimental protocol for the investigation of diltiazem metabolism in animal models using radiolabeled standards.

1. Labeled Compound

  • Isotope: ¹⁴C is commonly used for labeling diltiazem due to its long half-life, allowing for the tracking of the drug and its metabolites over a sufficient period.

  • Labeling Position: The position of the ¹⁴C label is critical and should be in a metabolically stable part of the molecule to ensure that the radiolabel is not lost during biotransformation.

  • Purity: The radiochemical purity of the labeled diltiazem should be greater than 98% as determined by radio-HPLC.

2. Animal Studies

  • Species: Common species for metabolism studies include Sprague-Dawley rats and Beagle dogs.

  • Housing and Acclimatization: Animals should be housed in metabolism cages that allow for the separate collection of urine and feces. They should be acclimatized for a sufficient period before the study.

  • Dosing:

    • Route of Administration: Diltiazem can be administered orally (gavage) or intravenously. The choice of route depends on the study's objectives (e.g., to assess first-pass metabolism).

    • Dose: The dose should be chosen to be pharmacologically active but not toxic. A typical dose for rats is 20 mg/kg.[5]

    • Formulation: The labeled diltiazem is typically dissolved in a suitable vehicle, such as a mixture of water and ethanol.

3. Sample Collection

  • Blood/Plasma: Blood samples are collected at predetermined time points via cannulation or cardiac puncture. Plasma is separated by centrifugation.

  • Urine and Feces: Urine and feces are collected at intervals for up to 48-72 hours post-dose.

  • Bile: In some studies, bile is collected from bile-duct cannulated animals to investigate biliary excretion.

4. Sample Analysis

  • Radioactivity Measurement: The total radioactivity in samples (plasma, urine, feces homogenates) is determined by liquid scintillation counting (LSC).

  • Metabolite Profiling:

    • Sample Preparation: Plasma and urine samples may require pre-treatment such as solid-phase extraction (SPE) to concentrate the analytes and remove interfering substances. Feces are typically homogenized and extracted with an organic solvent.

    • Chromatography: High-performance liquid chromatography (HPLC) with a radiodetector is the primary technique for separating the parent drug from its metabolites. A reversed-phase C18 column is commonly used with a gradient elution of acetonitrile (B52724) and water or a buffer.

    • Identification: The identification of metabolites is achieved by co-chromatography with authentic standards or by using mass spectrometry (MS). Techniques like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are used to determine the molecular weight and fragmentation patterns of the metabolites, allowing for their structural elucidation.

Experimental Workflow Visualization

The following diagram outlines a typical workflow for a comparative in-vivo metabolism study of diltiazem using a labeled standard.

G cluster_prestudy Pre-Study cluster_study In-Vivo Study cluster_analysis Sample Analysis cluster_data Data Interpretation radiolabel ¹⁴C-Diltiazem Synthesis & Purity Check dosing Dosing of Animals (e.g., Oral, IV) radiolabel->dosing animals Animal Acclimatization (Metabolism Cages) animals->dosing collection Sample Collection (Urine, Feces, Blood) dosing->collection lsc Total Radioactivity Measurement (LSC) collection->lsc spe Sample Preparation (e.g., SPE) collection->spe hplc Metabolite Profiling (Radio-HPLC) spe->hplc ms Metabolite Identification (LC-MS, GC-MS) hplc->ms quant Quantification of Metabolites hplc->quant ms->quant compare Cross-Species Comparison quant->compare

Caption: Typical workflow for a diltiazem metabolism study.

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for O-Desacetyl-N-desmethyl Diltiazem-d3

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management and disposal of specialized chemical reagents like O-Desacetyl-N-desmethyl Diltiazem-d3 are critical for maintaining laboratory safety and ensuring environmental compliance. In the absence of a specific Safety Data Sheet (SDS) for this deuterated metabolite, a cautious approach, guided by the known hazards of the parent compound, diltiazem, and standard protocols for chemical waste, is essential. This guide provides a comprehensive, step-by-step operational and disposal plan.

Immediate Safety and Handling Precautions

Before beginning any procedure involving this compound, it is imperative to don appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, safety glasses, a lab coat, and chemical-resistant gloves. All manipulations of the solid compound should be conducted in a well-ventilated area or, preferably, within a chemical fume hood to prevent inhalation of dust particles.

Based on the SDS for the parent compound, Diltiazem Hydrochloride, it is prudent to assume that this compound may be harmful if swallowed and may pose a risk to the unborn child[1]. Therefore, exposure should be minimized, and personnel with pre-existing cardiovascular conditions may be at an increased risk[1].

Disposal Plan Summary

The recommended primary disposal route for this compound is through your institution's official hazardous waste management program. Given the lack of specific ecotoxicological data for this compound, it must be treated as chemical waste.

ParameterGuidelineNotes
Waste Classification Hazardous Chemical WasteTreat as hazardous due to the pharmacological activity of the parent compound and the absence of specific safety data.
Primary Disposal Route Institutional Hazardous Waste ProgramContact your Environmental Health & Safety (EHS) office for specific procedures.
Secondary Containment RequiredThe waste container should be placed within a larger, shatter-proof container to prevent spills.
Waste Storage Designated Satellite Accumulation Area (SAA)Store in a clearly labeled, sealed container, away from incompatible materials.
Maximum Accumulation Time Consult Institutional GuidelinesThis is typically less than one year, but varies by institution and location.

Step-by-Step Disposal Protocol

  • Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS office. This includes avoiding mixing it with non-hazardous or biological waste.

  • Containerization:

    • Solid Waste: Collect any solid waste, including contaminated PPE (gloves, weigh boats, wipes), in a dedicated, sealable, and clearly labeled hazardous waste container.

    • Liquid Waste: If the compound is in solution, collect it in a sealable, chemical-resistant (e.g., HDPE or glass) waste container. Do not overfill the container; leave at least 10% headspace.

  • Labeling: Label the waste container clearly with "Hazardous Waste," the full chemical name ("this compound"), and any known hazard characteristics (e.g., "Toxic," "Reproductive Hazard").

  • Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) until it is collected by the hazardous waste management team. Ensure the storage area is secure and away from general laboratory traffic.

  • Documentation: Maintain accurate records of the waste generated, including the chemical name, quantity, and date of accumulation, as required by your institution.

  • Waste Pickup: Arrange for the collection of the hazardous waste through your institutional EHS office.

Disposal Workflow Diagram

cluster_disposal Disposal Protocol start Start: Handling This compound ppe Wear Appropriate PPE (Gloves, Lab Coat, Safety Glasses) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood generate_waste Generate Waste (Solid or Liquid) fume_hood->generate_waste segregate Segregate Waste generate_waste->segregate containerize Containerize in a Labeled, Sealed Waste Container segregate->containerize store Store in Designated Satellite Accumulation Area (SAA) containerize->store contact_ehs Contact Environmental Health & Safety (EHS) for Waste Pickup store->contact_ehs end End: Waste Collected by Hazardous Waste Management contact_ehs->end

Caption: Disposal workflow for this compound.

References

Safeguarding Researchers: A Comprehensive Guide to Handling O-Desacetyl-N-desmethyl Diltiazem-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling O-Desacetyl-N-desmethyl Diltiazem-d3. Adherence to these protocols is essential for ensuring personal safety and maintaining the integrity of this valuable research compound.

This compound is a deuterated metabolite of Diltiazem, a calcium channel blocker. As an active pharmaceutical ingredient (API), it requires careful handling to prevent accidental exposure.[1] The deuteration adds considerations for storage to maintain isotopic purity. This guide outlines the necessary personal protective equipment (PPE), handling procedures, and disposal plans to ensure safe and effective use in a laboratory setting.

Personal Protective Equipment (PPE)

Given that the non-deuterated analogue, N-desmethyl Diltiazem, is harmful if swallowed, and as a general precaution for handling APIs, a comprehensive PPE strategy is mandatory.[2] This includes measures to prevent inhalation, ingestion, and skin contact.

PPE ComponentSpecificationRationale
Gloves Chemical-resistant nitrile glovesTo prevent skin contact with the compound.
Eye Protection Safety glasses with side shields or gogglesTo protect eyes from splashes or airborne particles.
Lab Coat Standard laboratory coatTo protect skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area. A fume hood is recommended.To prevent inhalation of any airborne particles.
Operational Plan: Step-by-Step Handling Procedures

Proper handling of this compound is critical from receipt to disposal to ensure both user safety and compound stability.

Receiving and Storage:

  • Inspect: Upon receipt, visually inspect the container for any damage or leaks.

  • Storage: For long-term storage, keep the compound in its original vial in a freezer at -20°C.[3]

  • Environment: Store in a dry environment, protected from light, to prevent degradation.[4] For optimal stability, consider storage under an inert atmosphere like argon or nitrogen.[4]

Preparation of Solutions:

  • Acclimatize: Allow the vial to warm to room temperature before opening to prevent condensation, which could compromise the compound.

  • Weighing: If weighing the solid, do so in a chemical fume hood to minimize inhalation exposure.

  • Dissolving: Consult the product's certificate of analysis for appropriate solvents. Handle all solutions in a fume hood.

Experimental Use:

  • Containment: All work with this compound should be conducted within a designated area, such as a chemical fume hood, to contain any potential spills or aerosols.

  • Avoid Contamination: Use dedicated and properly cleaned laboratory equipment.

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste StreamDisposal Procedure
Unused Compound Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not discard down the drain or in regular trash.
Empty Vials Triple rinse the vial with a suitable solvent. Collect the rinsate as hazardous waste. The "empty" vial can then be disposed of according to institutional guidelines, which may allow for disposal in regular lab glass waste.
Contaminated Materials Any materials that have come into contact with the compound (e.g., gloves, pipette tips, paper towels) should be collected in a designated hazardous waste container and disposed of accordingly.

Visualizing the Workflow for Safe Handling

The following diagram outlines the critical steps for safely handling this compound from receipt to disposal.

cluster_receiving Receiving & Storage cluster_handling Handling & Use cluster_disposal Disposal receive Receive Shipment inspect Inspect for Damage receive->inspect store Store at -20°C (Protected from Light) inspect->store ppe Don Appropriate PPE store->ppe Begin Work prepare Prepare Solutions (in Fume Hood) ppe->prepare experiment Conduct Experiment (in Fume Hood) prepare->experiment collect_waste Collect Contaminated Waste experiment->collect_waste After Experiment dispose Dispose as Hazardous Waste collect_waste->dispose

Caption: Workflow for Safe Handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.